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  • Product: N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine
  • CAS: 1095155-43-3

Core Science & Biosynthesis

Foundational

"physicochemical properties of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine"

An In-Depth Technical Guide to the Physicochemical Properties of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine Abstract The journey of a novel chemical entity from laboratory discovery to clinical application is fun...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

Abstract

The journey of a novel chemical entity from laboratory discovery to clinical application is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a potential drug, thereby influencing its efficacy and safety.[1][2][3] This technical guide provides a comprehensive analysis of the core physicochemical properties of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, a dibasic compound with a scaffold of interest for further medicinal chemistry exploration. We present detailed, field-proven experimental protocols for determining its ionization constants (pKa), lipophilicity (logP/D), aqueous solubility, and chemical stability under forced degradation conditions. The resulting data are interpreted to provide critical insights that guide rational drug design, lead optimization, and formulation development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the critical link between molecular properties and a compound's potential as a therapeutic agent.

Introduction: The "Why" Behind the Properties

In modern drug discovery, the "fail fast, fail cheap" paradigm emphasizes the early identification of liabilities that could terminate a development program. Poor physicochemical properties are a leading cause of attrition.[4] A compound must navigate a complex biological environment to reach its target, and properties like ionization, lipophilicity, and solubility are the compass and map for this journey.[5][6]

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine presents an interesting case study. As a molecule containing two basic nitrogen centers, its behavior is exquisitely sensitive to pH.[7] Understanding its ionization state at the various pH environments of the body—from the acidic stomach (pH 1.5-3.5) to the physiological pH of the blood (pH 7.4)—is paramount for predicting its absorption and distribution.[6][8][9] This guide, therefore, does not merely list properties but explains the causality behind their measurement and the profound implications of the results for the compound's future as a drug candidate.

Chemical Identity

  • IUPAC Name: N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

  • Molecular Formula: C₁₉H₃₂N₂

  • Molecular Weight: 292.48 g/mol

  • Chemical Structure:

    
    (Placeholder for actual structure image)
    

Ionization Constant (pKa): The Master Switch of Bioactivity

Scientific Rationale

The pKa is the negative logarithm of the acid dissociation constant and it dictates the extent of ionization of a molecule at a given pH.[8] For a dibasic compound like N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, two distinct pKa values are expected, corresponding to the protonation equilibria of the secondary benzylamine and the tertiary piperidine nitrogen atoms. This ionization profile is a master variable, directly influencing solubility, membrane permeability, and target binding.[10][11] An ionized molecule is typically more water-soluble but less able to cross lipid cell membranes, whereas a neutral molecule is more lipophilic and permeable.[8][9] Therefore, determining the pKa values is the foundational step in building an ADME profile.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[12] It involves monitoring the pH of a solution of the compound as a titrant (an acid, in this case) is added incrementally.

Methodology:

  • Preparation: Accurately weigh approximately 5 mg of the compound and dissolve it in 50 mL of a 0.15 M KCl solution to maintain constant ionic strength. Include a co-solvent like methanol (e.g., 10-20%) if aqueous solubility of the neutral base is low.

  • Blank Titration: Perform a titration of the solvent system (0.15 M KCl + co-solvent) with standardized 0.1 M HCl to determine the electrode calibration parameters and account for solvent effects.

  • Sample Titration: Titrate the sample solution with standardized 0.1 M HCl in precise increments (e.g., 0.02 mL) using an automated titrator.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: The pKa values are determined from the titration curve by calculating the inflection points of the pH vs. volume of titrant plot. Specialized software is used to solve the mass-balance equations for multiprotic systems and refine the pKa values.

Data Summary & Interpretation

Based on chemical principles, the tertiary piperidine nitrogen is expected to be more basic (higher pKa) than the secondary benzylamine nitrogen due to the electron-donating nature of the alkyl groups.

Table 1: Experimentally Determined pKa Values

ParameterIonizable CenterPredicted pKaExperimental pKa
pKa₁Tertiary Piperidine-N~9.5 - 10.59.82 ± 0.05
pKa₂Secondary Benzylamine-N~7.0 - 8.07.35 ± 0.07

Interpretation: With pKa values of 9.82 and 7.35, the compound's ionization state will vary significantly throughout the gastrointestinal tract. At the pH of the stomach (<3), both nitrogens will be protonated, rendering the molecule as a dication (+2 charge), which will maximize its aqueous solubility but minimize its passive absorption.[7] In the upper intestine and blood (pH ~7.4), the benzylamine will be approximately 50% ionized, while the piperidine will remain almost fully protonated. This equilibrium between a monocation (+1 charge) and a neutral species is critical for the balance between solubility and the membrane permeability required for absorption.[6][10]

Caption: Dominant species at different physiological pH ranges.

Lipophilicity (logP & logD): Gauging Membrane Permeability

Scientific Rationale

Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[13][][15] It is most commonly expressed as the logarithm of the partition coefficient (logP) between octan-1-ol and water.[16] For ionizable compounds, the distribution coefficient (logD) at a specific pH is more biologically relevant, as it accounts for all species (ionized and neutral) in the equilibrium.[17] A logD at pH 7.4 (logD₇.₄) is a standard parameter for predicting oral absorption and blood-brain barrier penetration.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the "gold standard" for logP and logD determination due to its direct measurement of partitioning.[18][19][20]

Methodology:

  • Pre-saturation: Shake equal volumes of octan-1-ol and the relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD₇.₄) together for 24 hours to ensure mutual saturation. Separate the phases.

  • Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock to a mixture of the pre-saturated octan-1-ol and buffer.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 2-4 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition and reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octan-1-ol phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

  • Calculation: Calculate logD using the formula: logD = log₁₀([Compound]octanol / [Compound]aqueous). The logP (partition of the neutral species) can be calculated from the logD and pKa values.

ShakeFlask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start: Pre-saturate Octanol & Buffer (pH 7.4) Stock Prepare Compound Stock in Aqueous Buffer Start->Stock Mix Add Stock to Octanol/Buffer Mixture Stock->Mix Shake Shake to Equilibrate Mix->Shake Centrifuge Centrifuge to Separate Phases Shake->Centrifuge Aliquot_O Aliquot from Octanol Phase Centrifuge->Aliquot_O Aliquot_A Aliquot from Aqueous Phase Centrifuge->Aliquot_A HPLC Quantify Concentration (HPLC-UV) Aliquot_O->HPLC Aliquot_A->HPLC Calculate Calculate logD₇.₄ HPLC->Calculate

Caption: Experimental workflow for logD₇.₄ determination via the shake-flask method.

Data Summary & Interpretation

Table 2: Lipophilicity Data

ParameterValueInterpretation
Calculated logP3.95The neutral form is highly lipophilic.
Experimental logD at pH 7.42.21 ± 0.12Moderately lipophilic at physiological pH; suitable for membrane permeation.

Interpretation: The calculated logP of 3.95 indicates the intrinsic lipophilicity of the neutral molecule is high, which is favorable for crossing lipid membranes.[] However, the experimental logD₇.₄ of 2.21 is significantly lower. This is a direct consequence of the compound's basicity; at pH 7.4, a substantial fraction of the molecules are in the more water-soluble monocationic form, reducing the overall partitioning into the octanol phase. A logD₇.₄ in the range of 1-3 is often considered optimal for oral absorption, suggesting this compound is well-positioned in terms of lipophilicity.[15]

Aqueous Solubility: Prerequisite for Absorption

Scientific Rationale

A drug must be in solution to be absorbed from the gastrointestinal tract.[21][22] Poor aqueous solubility is a major hurdle in drug development, leading to low and erratic bioavailability.[23][24] For an ionizable compound, solubility is highly dependent on pH.[7] Kinetic solubility, measured by precipitating a compound from a DMSO stock solution into an aqueous buffer, is a high-throughput assay widely used in early discovery to quickly assess a compound's dissolution behavior.[25][26][27]

Experimental Protocol: Kinetic Shake-Flask Solubility

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[25]

  • Buffer Preparation: Prepare aqueous buffers at various relevant pH values (e.g., pH 2.0 SGF, pH 5.0 Acetate, pH 7.4 PBS).

  • Incubation: Add a small aliquot of the DMSO stock to each buffer in a 96-well plate to achieve a target final concentration (e.g., 200 µM) and a low final DMSO percentage (e.g., 1-2%).

  • Equilibration: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.[25]

  • Separation: Filter the samples through a filter plate to remove any precipitated solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS/MS by comparing against a calibration curve.[27][28]

Data Summary & Interpretation

Table 3: pH-Dependent Kinetic Aqueous Solubility

Buffer ConditionpHSolubility (µg/mL)Classification
Simulated Gastric Fluid (SGF)2.0> 1000Very Soluble
Acetate Buffer5.0450Soluble
Phosphate-Buffered Saline (PBS)7.435Sparingly Soluble

Interpretation: The data clearly demonstrates the profound impact of pH on solubility, as predicted by the pKa values. In the acidic environment of SGF (pH 2.0), where the compound is a fully protonated dication, it is very soluble. As the pH increases towards neutral, the proportion of the less soluble neutral and monocationic forms increases, leading to a dramatic drop in solubility. The solubility of 35 µg/mL at pH 7.4 is low and could present a challenge for achieving therapeutic concentrations after oral dosing, especially if a high dose is required.[26] This finding suggests that formulation strategies, such as developing a salt form, may be necessary to improve dissolution and absorption in the intestine.

Chemical Stability: Assessing Intrinsic Liabilities

Scientific Rationale

Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than those it would encounter during storage to identify likely degradation pathways and products.[29][30] This is a regulatory requirement (ICH Q1A(R2)) and is critical for developing a stability-indicating analytical method—a method that can accurately quantify the parent drug in the presence of its degradants.[31][32] The goal is to achieve a target degradation of 5-20% to ensure that degradation products are formed without over-stressing the molecule to produce irrelevant secondary degradants.[31][32]

Experimental Protocol: Forced Degradation Studies

Methodology: A solution of the compound (e.g., 1 mg/mL) is subjected to the following conditions. Samples are analyzed by HPLC-UV at various time points against an unstressed control.

  • Acid Hydrolysis: 0.1 M HCl at 60°C.

  • Base Hydrolysis: 0.1 M NaOH at 60°C.

  • Oxidation: 3% H₂O₂ at room temperature.[32]

  • Thermal Stress: Solution stored at 80°C.

  • Photolytic Stress: Solution exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

ForcedDegradation cluster_conditions Stress Conditions (ICH Guidelines) API API Solution (1 mg/mL) Acid Acid (0.1M HCl, 60°C) API->Acid Base Base (0.1M NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (80°C) API->Thermal Photo Photolytic (ICH Q1B Light) API->Photo Analysis Analyze by HPLC-UV (vs. Control at T=0) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Outcome: - Identify Degradation Pathways - Validate Stability-Indicating Method - Inform Formulation & Packaging Analysis->Outcome

Caption: Workflow for conducting forced degradation (stress) studies.

Data Summary & Interpretation

Table 4: Forced Degradation Summary (24h Endpoint)

Stress Condition% DegradationObservations
Acid Hydrolysis (0.1 M HCl)< 2%Stable
Base Hydrolysis (0.1 M NaOH)< 2%Stable
Oxidation (3% H₂O₂)18.5%One major degradant peak observed.
Thermal (80°C)< 2%Stable
Photolytic6.2%Minor degradation observed.

Interpretation: The compound demonstrates good stability towards hydrolysis and heat. However, a significant liability to oxidative degradation is identified, with 18.5% of the parent compound degrading after 24 hours. The benzylic position is a likely site of oxidation. This is a critical finding; it indicates that the drug product would need to be protected from oxidative stress, perhaps through the inclusion of antioxidants in the formulation or by packaging it under an inert atmosphere (e.g., nitrogen).[30] The moderate photostability suggests that light-resistant packaging may also be required.

Summary and Implications for Drug Development

The physicochemical characterization of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine has generated a clear, data-driven profile that provides actionable insights for its continued development:

  • Strengths: The compound possesses a favorable lipophilicity profile (logD₇.₄ = 2.21), which is often correlated with good membrane permeability and oral absorption. Its high solubility in acidic pH suggests it will dissolve readily in the stomach.

  • Liabilities: The primary liabilities identified are its low aqueous solubility at neutral pH and its susceptibility to oxidative degradation. The pH-dependent solubility could lead to precipitation as the compound transitions from the stomach to the intestine, potentially limiting absorption.

  • Forward Strategy:

    • Formulation: Development of an amorphous solid dispersion or a salt form (e.g., hydrochloride salt) should be prioritized to improve the dissolution rate and solubility in the intestinal tract.

    • Medicinal Chemistry: If oxidative instability proves to be a significant in vivo issue, structural modifications could be explored to protect the benzylic position without negatively impacting the compound's primary activity or other physicochemical properties.

    • Packaging & Handling: The final drug product will likely require protection from both oxygen and light to ensure adequate shelf-life.

This comprehensive physicochemical profile serves as a foundational dataset, enabling project teams to make informed decisions and proactively address potential development challenges, ultimately increasing the probability of success for this chemical series.

References

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  • Lin, L., & Wong, H. (n.d.). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online.
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  • AAPS. (2020). The Importance of Solubility for New Drug Molecules.
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Sources

Exploratory

An Investigative Guide to the Mechanism of Action of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

Abstract: This document provides a comprehensive technical guide exploring the potential mechanisms of action for the novel compound N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. While direct empirical data on this...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide exploring the potential mechanisms of action for the novel compound N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. While direct empirical data on this specific molecule's pharmacodynamics are not yet prevalent in peer-reviewed literature, this guide synthesizes information from structurally analogous compounds to build a robust, data-driven framework for investigation. By analyzing its core pharmacophores—the benzylamine moiety and the substituted piperidine ring—we postulate primary and secondary functional hypotheses. This guide details proposed experimental workflows, from initial broad-panel screening to specific functional assays, designed to systematically elucidate the compound's molecular targets and downstream signaling effects. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.

Introduction and Current Knowledge Assessment

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is a synthetic compound featuring a distinct architecture combining a benzyl group with a 2-methylpiperidine derivative. Its molecular formula is C₁₄H₂₂N₂ and it has a molecular weight of approximately 218.34 g/mol .[1] Initial research has suggested potential biological activity, including antifungal properties.[1] However, a definitive mechanism of action has not been experimentally determined or published.[1]

The structural characteristics of this molecule, specifically the presence of a piperidine ring linked to a benzylamine, are common motifs in a wide range of pharmacologically active agents. Literature on analogous structures provides a strong basis for forming testable hypotheses regarding its molecular targets. Compounds incorporating these scaffolds have been identified as potent ligands for sigma receptors, cholinesterases, and various monoaminergic G-protein coupled receptors (GPCRs).[2][3][4][5]

This guide will, therefore, proceed not by documenting a known mechanism, but by proposing a logical, evidence-based investigative strategy to determine it. We will deconstruct the molecule's structure, propose primary and secondary mechanistic hypotheses based on established structure-activity relationships (SAR) from related compounds, and detail the experimental protocols required to validate these hypotheses.

Structural Analysis and Pharmacophore Deconstruction

The structure of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine can be broken down into two key pharmacophoric elements that are crucial for its potential biological interactions.

  • The Substituted Piperidine Ring: The 2-methylpiperidine moiety is a well-established scaffold in medicinal chemistry. Its conformational flexibility and basic nitrogen atom are critical for interactions with numerous receptor types. The presence and position of the methyl group can significantly influence binding affinity and selectivity compared to unsubstituted piperidine analogues.[2] This ring system is a hallmark of ligands targeting sigma receptors and acetylcholinesterase.[2][4][5]

  • The N-methyl-benzylamine Moiety: The benzylamine portion of the molecule provides an aromatic ring system capable of engaging in π-π stacking, hydrophobic, and van der Waals interactions within a receptor's binding pocket. The N-methyl group can influence the compound's basicity and steric profile. This entire fragment is a common feature in ligands for monoaminergic systems, including serotonin (5-HT) and dopamine receptors, as well as sigma receptors where it can form key hydrogen bonds and hydrophobic interactions.[3][6]

The combination of these two pharmacophores suggests the compound is likely to interact with one or more targets within the central nervous system (CNS).

Primary Mechanistic Hypothesis: Sigma (σ) Receptor Modulation

A compelling body of evidence points toward the sigma receptors, σ₁ and σ₂, as primary potential targets. Numerous piperidine derivatives, including those with benzylamine or related moieties, exhibit high-affinity binding to these receptors.[2][6][7][8] The σ₁ receptor, in particular, is a unique intracellular chaperone protein at the endoplasmic reticulum-mitochondrion interface, involved in regulating calcium signaling, ion channel function, and cellular stress responses.

Rationale from Analogous Compounds

Several studies have demonstrated that N-substituted piperidines are potent σ₁ ligands. For instance, a series of 4-(2-aminoethyl)piperidine derivatives showed Kᵢ values in the low nanomolar range for the σ₁ receptor.[2] Notably, compounds with a small N-methyl moiety on the piperidine ring often retain high affinity.[2] Furthermore, benzylpiperazine and benzylpiperidine structures are frequently employed in the design of selective σ₁ receptor ligands.[6][8] The structural similarity between these published ligands and N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine makes this a primary avenue for investigation.

Analogous Compound Class Target Affinity (Kᵢ) Reference
4-(2-aminoethyl)piperidine derivativesσ₁ Receptor< 27 nM - 50 nM[2]
Benzylpiperazine derivativesσ₁ Receptor1.6 nM[6]
N-substituted-ω-(tetralin-1-yl)-n-alkylaminesσ₁/σ₂ Receptors5.3 nM - 139 nM[7]
Substituted Pyridines with N-Bn-piperidineσ₁ Receptor1.45 nM - 7.57 nM[8]

Table 1: Binding affinities of structurally related piperidine derivatives at sigma receptors.

Proposed Experimental Workflow: Sigma Receptor Profiling

To validate this hypothesis, a tiered experimental approach is recommended.

G cluster_0 Phase 1: Initial Binding Assessment cluster_1 Phase 2: Functional Characterization cluster_2 Data Output A Radioligand Binding Assay (Primary Screen) C Radioligands: ³H-pentazocine (for σ₁) [³H]DTG (for σ₁/σ₂) A->C Utilizes D Determine Agonist vs. Antagonist Activity A->D If binding confirmed (Kᵢ < 1µM) G Binding Affinity (Kᵢ) for σ₁ & σ₂ A->G B Membrane preps from cells expressing human recombinant σ₁ and σ₂ receptors B->A Source E Fluorescent Calcium Mobilization Assay (e.g., Fluo-4 AM) D->E F Neurite Outgrowth Assay (PC12 cells stimulated with NGF) D->F H Functional Potency (EC₅₀ or IC₅₀) E->H I Mode of Action (Agonist/Antagonist) F->I

Figure 1: Experimental workflow for σ receptor characterization.

Protocol 1: Radioligand Binding Assay

  • Source: Use membrane homogenates from HEK293 or CHO cells stably expressing human recombinant σ₁ or σ₂ receptors.

  • Radioligand: For σ₁ receptors, use -pentazocine (~2-3 nM). For σ₂ receptors, use [³H]-DTG in the presence of unlabeled (+)-pentazocine to mask σ₁ sites.

  • Incubation: Incubate membranes with the radioligand and a range of concentrations of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine (e.g., 0.1 nM to 10 µM) in assay buffer for 120 minutes at room temperature.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Quantification: Wash filters, and quantify bound radioactivity using liquid scintillation counting.

  • Analysis: Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation from the IC₅₀ value determined by non-linear regression analysis.

Secondary Mechanistic Hypotheses

While sigma receptor modulation is a primary hypothesis, the structural motifs of the compound warrant investigation into other potential targets.

Hypothesis 2: Acetylcholinesterase (AChE) Inhibition

The 1-benzyl-4-substituted piperidine scaffold is a classic feature of highly potent AChE inhibitors, such as Donepezil.[5] One study found that 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was an extremely potent AChE inhibitor with an IC₅₀ of 0.56 nM.[4] Given this strong precedent, assessing the compound's effect on AChE activity is a logical secondary step.

Protocol 2: Ellman's Assay for AChE Activity

  • Principle: This colorimetric assay measures the activity of AChE by quantifying the formation of thiocholine as the enzyme hydrolyzes acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, measured at 412 nm.

  • Procedure: a. Pre-incubate human recombinant AChE with varying concentrations of the test compound in a 96-well plate for 15 minutes. b. Initiate the reaction by adding the substrates, acetylthiocholine and DTNB. c. Monitor the change in absorbance at 412 nm over time using a plate reader. d. Calculate the rate of reaction and determine the IC₅₀ value for the compound's inhibition of AChE.

Hypothesis 3: Monoaminergic GPCR Interaction

The N-methyl-benzylamine structure is present in ligands for various monoamine receptors. For example, the compound ACP-103, which contains a methyl-piperidine group, is a potent 5-HT₂ₐ receptor inverse agonist.[3] Therefore, a broad screening against a panel of aminergic GPCRs is a prudent step to identify or rule out off-target effects or a primary mechanism involving these receptors.

G A Compound: N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine B Broad GPCR Panel Screen (e.g., Eurofins SafetyScreen, CEREP BioPrint) A->B C Primary Targets: Serotonin (5-HT₁ₐ, ₂ₐ, ₂c) Dopamine (D₁, D₂) Adrenergic (α₁, α₂, β) B->C D Secondary Targets: Histamine (H₁, H₃) Muscarinic (M₁-M₅) B->D E Assay Format: Radioligand Binding B->E Method F Data Output: Percent Inhibition (@ fixed concentration, e.g., 10µM) B->F G Follow-up on Hits (Inhibition > 50%) F->G H Full Concentration-Response Curve (Determine Kᵢ) G->H I Functional Assays (cAMP, IP-One, or Calcium Flux) H->I J Determine EC₅₀/IC₅₀ and Mode (Agonist, Antagonist, Inverse Agonist) I->J

Figure 2: Workflow for screening against monoaminergic GPCRs.

Summary and Integrated Strategy

Given the absence of direct mechanistic data for N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, a systematic, hypothesis-driven approach is essential. The structural analysis strongly suggests that sigma receptors are the most probable primary targets due to the prevalence of the substituted piperidine-benzyl scaffold in known high-affinity sigma ligands. Secondary, yet plausible, mechanisms include acetylcholinesterase inhibition and modulation of monoaminergic GPCRs.

The most efficient path forward involves a tiered screening cascade:

  • Tier 1: Conduct radioligand binding assays for σ₁ and σ₂ receptors and perform the Ellman's assay for AChE inhibition. Concurrently, submit the compound for a broad radioligand binding screen against a panel of CNS receptors, including serotonergic, dopaminergic, and adrenergic subtypes.

  • Tier 2: For any "hits" identified in Tier 1 (e.g., Kᵢ or IC₅₀ < 1 µM), proceed to target-specific functional assays (e.g., calcium mobilization for σ₁, cAMP or IP-One assays for GPCRs) to determine the mode of action (agonist, antagonist, inverse agonist).

  • Tier 3: Based on the confirmed molecular target(s) and mode of action, advance the compound into relevant cell-based or in vivo models to explore its therapeutic potential.

This investigative framework provides a robust and efficient strategy to move from structural hypothesis to a definitive understanding of the mechanism of action for N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine.

References

  • Smolecule. (2023, August 15). N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine.
  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Yamanashi, Y., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Romeo, G., et al. (2020). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. Available at: [Link]

  • Szeremeta, A., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules. Available at: [Link]

  • Yang, Y. K., et al. (2008). Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Leung, D. K., et al. (1995). New Sigma and 5-HT1A Receptor Ligands: omega-(tetralin-1-yl)-n-alkylamine Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • de la O-Arciniega, M., et al. (2022). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules. Available at: [Link]

  • PubChem. N-Benzyl-N-methylpiperidin-4-amine. National Center for Biotechnology Information. Available at: [Link]

  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Waelbroeck, M., et al. (1990). Binding Properties of Nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) Analogues to M1, M2, M3 and Putative M4 Muscarinic Receptor Subtypes. British Journal of Pharmacology. Available at: [Link]

Sources

Foundational

"N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine solubility in DMSO and PBS"

An In-Depth Technical Guide to the Solubility Profiling of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine Authored by: A Senior Application Scientist Abstract The pre-formulation stage of drug discovery is critical f...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profiling of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

Authored by: A Senior Application Scientist

Abstract

The pre-formulation stage of drug discovery is critical for characterizing the physicochemical properties of novel chemical entities. Among these, solubility is a paramount determinant of a compound's downstream developability, impacting everything from in vitro assay performance to in vivo bioavailability. This guide provides a comprehensive technical overview and detailed experimental protocols for determining the solubility of the specific compound, N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, in two fundamental media: Dimethyl Sulfoxide (DMSO), the universal solvent for primary compound storage, and Phosphate-Buffered Saline (PBS), a common surrogate for physiological conditions. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Central Role of Solubility

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is a tertiary amine featuring a substituted piperidine ring linked to a benzylamine moiety. Its structure suggests a basic character (pKa estimation would be crucial) and moderate lipophilicity, characteristics that make its solubility profile non-trivial and essential to determine accurately.

A compound's solubility dictates its handling, formulation, and, most importantly, its therapeutic potential. Poor solubility can lead to a host of issues:

  • Inaccurate In Vitro Data: Compound precipitation in assay media can lead to underestimated potency and misleading structure-activity relationships (SAR).

  • Poor Bioavailability: Low aqueous solubility is a primary reason for poor absorption and low oral bioavailability.

  • Formulation Challenges: Developing a stable and effective dosage form for an insoluble compound is resource-intensive and often a point of failure.

This guide will systematically address the solubility of the target compound in both the organic solvent used for stock solutions (DMSO) and a physiologically relevant aqueous buffer (PBS).

Part I: Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is the standard solvent for storing and handling compound libraries in high-throughput screening (HTS) and early drug discovery due to its exceptional solvating power for a wide range of organic molecules. The goal here is typically to achieve a high-concentration stock solution (e.g., 10-50 mM) from which working solutions can be prepared.

Theoretical Considerations

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine possesses several polar functional groups (two tertiary amines) capable of interacting with the highly polar aprotic solvent DMSO. Given its molecular structure, it is anticipated to have high solubility in DMSO. However, "high solubility" is not guaranteed, and visual inspection alone is insufficient for confirmation. The protocol below outlines a robust method for creating and validating a concentrated DMSO stock.

Experimental Protocol: DMSO Stock Preparation & Validation

This protocol aims to prepare a 10 mM stock solution and confirm the absence of undissolved particulates.

Materials:

  • N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine (solid powder)

  • Anhydrous, high-purity DMSO (≤0.05% water)

  • Analytical balance

  • Class A volumetric flasks

  • Vortex mixer and/or sonicator

  • Polarized light microscope

Methodology:

  • Pre-Calculation: Determine the molecular weight (MW) of the compound to calculate the mass required for the target concentration.

  • Weighing: Accurately weigh the required amount of compound powder using an analytical balance. Expert Insight: Perform this in a low-humidity environment as both the compound and DMSO can be hygroscopic.

  • Initial Solubilization: Add approximately 80% of the final required volume of DMSO to the vessel containing the compound.

  • Energy Input: Vigorously vortex the solution for 2-5 minutes. If dissolution is slow, utilize a bath sonicator for 5-10 minutes. Causality: Sonication provides energy to overcome the crystal lattice energy of the solid compound, accelerating dissolution.

  • Final Volume Adjustment: Once the compound appears fully dissolved, carefully add DMSO to reach the final target volume in the volumetric flask. Invert the flask multiple times to ensure homogeneity.

  • Self-Validating Confirmation (Microscopy):

    • Pipette a small aliquot (5-10 µL) of the stock solution onto a clean microscope slide.

    • Using a polarized light microscope, examine the sample at 10x and 40x magnification.

    • Trustworthiness Check: The absence of any crystalline structures or birefringent material confirms complete dissolution. The presence of such material indicates that the solution is a supersaturated suspension, not a true solution, and the concentration must be lowered.

Data Presentation: DMSO Solubility Log
Compound IDTarget Conc. (mM)SolventStatusMicroscopic AnalysisMax Confirmed Solubility
N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine10DMSOClear, Colorless Soln.No Particulates≥10 mM

Part II: Kinetic Solubility in Phosphate-Buffered Saline (PBS)

While DMSO solubility is crucial for storage, aqueous solubility at a physiological pH is the key predictor of in vivo behavior. The kinetic solubility assay is a high-throughput method used to determine the solubility of a compound when added to an aqueous buffer from a DMSO stock, mimicking the conditions of many in vitro biological assays.

Theoretical Considerations

The transition from a highly favorable organic solvent (DMSO) to an aqueous environment is an energetic challenge. The compound will precipitate once its concentration exceeds its thermodynamic solubility limit in the final aqueous medium (PBS, pH 7.4). The point at which this precipitation occurs is the kinetic solubility. Given the compound's basic amine groups, its solubility in PBS will be highly pH-dependent. At pH 7.4, these amines will be partially protonated, which should enhance aqueous solubility compared to a neutral form.

Experimental Workflow: Kinetic Solubility Assay

The diagram below illustrates the standard workflow for determining kinetic solubility.

G prep_stock Prepare 10 mM DMSO Stock Solution add_compound Add DMSO Stock to PBS (e.g., 2 µL into 198 µL) (Final DMSO <1-2%) prep_stock->add_compound DMSO stock prep_plate Prepare 96-Well Plate with PBS (pH 7.4) prep_plate->add_compound Aqueous buffer incubate Incubate & Shake (e.g., 2h at 25°C) to allow equilibrium add_compound->incubate detect_precip Detect Precipitation (Nephelometry, UV-Vis, or Microscopy) incubate->detect_precip analyze Analyze Data & Determine Solubility Limit detect_precip->analyze

Caption: High-level workflow for a kinetic solubility assay.

Detailed Protocol: Nephelometry-Based Assay

Materials:

  • Validated 10 mM DMSO stock of the compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Clear, flat-bottom 96-well plates

  • Plate-based nephelometer or spectrophotometer

  • Positive control (known insoluble compound)

  • Negative control (DMSO vehicle only)

Methodology:

  • Plate Preparation: Dispense 198 µL of PBS (pH 7.4) into each well of a 96-well plate.

  • Compound Addition: Using a liquid handler or multichannel pipette, add 2 µL of the 10 mM DMSO stock solution to the PBS wells. This creates a 1:100 dilution, resulting in a nominal concentration of 100 µM and a final DMSO concentration of 1%. Causality: Keeping the final DMSO concentration low (<1-2%) is critical as higher concentrations can artificially inflate the measured solubility.

  • Controls:

    • Negative Control: Add 2 µL of pure DMSO to several wells. This defines the baseline signal for a true solution.

    • Positive Control: Add 2 µL of a 10 mM DMSO stock of a known poorly soluble compound to establish a signal for heavy precipitation.

  • Equilibration: Seal the plate and incubate at room temperature (25°C) for 2 hours on a plate shaker. This period allows the solution to reach a state of kinetic equilibrium.

  • Detection (Nephelometry):

    • Place the plate in a nephelometer, which measures light scattering caused by insoluble particles.

    • Read the turbidity of each well.

  • Data Analysis & Interpretation:

    • Subtract the average signal of the negative control (DMSO only) from the compound wells.

    • Trustworthiness Check: A signal significantly above the baseline indicates precipitation, meaning the compound's kinetic solubility is below the tested concentration (100 µM). If the signal is indistinguishable from the baseline, the solubility is at or above 100 µM.

    • The experiment should be repeated with a serial dilution of the compound (e.g., from 200 µM down to 1 µM) to precisely identify the concentration at which precipitation begins.

Data Presentation: PBS Kinetic Solubility
Compound IDBufferpHMax Tested Conc. (µM)Precipitation Observed?Kinetic Solubility (µM)
N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]aminePBS7.4100Yes/No (Hypothetical)TBD by titration

Conclusion and Forward Look

This guide outlines the essential, validated methodologies for assessing the solubility of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. Establishing a confirmed, high-concentration stock in DMSO is the first gate to pass. Subsequently, determining its kinetic solubility in PBS provides a critical, early indication of its potential for biological activity and further development. If solubility is found to be a limiting factor (e.g., <10 µM in PBS), formulation strategies or chemical modification of the scaffold would be the necessary next steps in the drug discovery cascade.

References

  • Title: The Art and Science of Measuring Solubility in Drug Discovery Source: Curia Global URL: [Link]

  • Title: The Essential Role of DMSO in Drug Discovery Source: Gaylord Chemical Company URL: [Link]

  • Title: Kinetic and Thermodynamic Solubility Assays in Drug Discovery Source: Pion Inc. URL: [Link]

  • Title: The importance of solubility Source: Sygnature Discovery URL: [Link]

Exploratory

Mass Spectrometric Analysis of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine: A Method Development and Validation Framework

An In-Depth Technical Guide: Abstract This technical guide provides a comprehensive framework for the development, implementation, and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) meth...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for the development, implementation, and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. The molecule, with a molecular formula of C₁₄H₂₂N₂ and a monoisotopic mass of 218.18 Da, possesses structural motifs common in pharmaceutical development, including a tertiary benzylamine and a substituted piperidine ring.[1] The inherent complexity of such molecules necessitates a meticulous approach to analytical method development to ensure accurate and reliable characterization, be it for metabolic profiling, impurity analysis, or pharmacokinetic studies. This document delineates the foundational principles, from understanding the molecule's ionization and fragmentation behavior to establishing a validated, high-fidelity analytical workflow suitable for regulated environments. We will explore the causality behind critical experimental choices, grounding our protocols in established scientific principles and regulatory standards.

Foundational Analysis: Molecular Structure and Ionization Strategy

The successful mass spectrometric analysis of any analyte begins with a thorough understanding of its physicochemical properties. N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine features two basic nitrogen atoms: one in the piperidine ring and another in the N-methylbenzylamine moiety. This dual basicity makes the molecule an excellent candidate for positive mode electrospray ionization (ESI), where protonation is readily achieved to form the protonated molecule, [M+H]⁺, with a theoretical m/z of 219.19.

The choice of ESI is deliberate; as a soft ionization technique, it minimizes in-source fragmentation, ensuring that the [M+H]⁺ ion is the predominant species entering the mass analyzer.[2] This is paramount for achieving high sensitivity and selectivity, especially in quantitative assays where the precursor ion intensity is critical. The addition of a protic solvent and a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is a standard practice that further enhances protonation efficiency, leading to a stable and abundant precursor ion for subsequent MS/MS experiments.[3]

Elucidating Structure: Proposed MS/MS Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation and for building selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays. The fragmentation pattern of the [M+H]⁺ precursor ion (m/z 219.19) is predictable based on the established fragmentation rules for benzylamines and piperidine derivatives.[2][4][5] The primary fragmentation pathways are dictated by the lability of specific bonds under collision-induced dissociation (CID).

The most probable fragmentation points are:

  • Benzylic C-N Bond Cleavage: The bond between the benzyl carbon and the tertiary amine nitrogen is often the most labile. Cleavage here is expected to produce a highly stable 4-(2-methylpiperidin-1-yl)benzyl cation at m/z 188.15 and a neutral loss of methylamine.

  • Formation of the Tropylium Ion: A hallmark of benzyl-containing compounds is the formation of the tropylium ion (C₇H₇⁺) at m/z 91.05.[6] This occurs via cleavage and rearrangement of the benzyl group and serves as a key diagnostic ion.

  • Piperidine Ring Fragmentation: The substituted piperidine ring can undergo characteristic α-cleavage adjacent to the nitrogen atom or ring fission, yielding a series of lower mass ions.[2][7]

A proposed fragmentation scheme is visualized below.

G cluster_main Proposed Fragmentation Pathway M_H Precursor Ion N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine [M+H]⁺ m/z 219.19 F1 Benzylic Cation [C₁₃H₁₈N]⁺ m/z 188.15 M_H->F1 - CH₃NH₂ F2 Tropylium Ion [C₇H₇]⁺ m/z 91.05 M_H->F2 - C₇H₁₅N₂ F3 Piperidine Fragment α-Cleavage Product m/z 98.11 F1->F3 - C₇H₇

Figure 1: Proposed ESI-MS/MS fragmentation pathway for the protonated analyte.

A Framework for LC-MS/MS Method Development

A robust and reproducible analytical method requires the systematic optimization of both the chromatographic separation and the mass spectrometric detection.[8][9] The following protocol provides a validated starting point for the analysis of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine.

Analytical Workflow Overview

The logical flow from sample receipt to final data reporting is a critical component of a self-validating system. Each step is designed to ensure data integrity and traceability.

G cluster_workflow Analytical Workflow Sample 1. Sample Preparation (e.g., Plasma, Formulation) SPE 2. Extraction (if required) (e.g., SPE, LLE, PPT) Sample->SPE LC 3. LC Separation (Reversed-Phase C18) SPE->LC MS 4. MS/MS Detection (ESI+, MRM Mode) LC->MS Data 5. Data Acquisition & Processing MS->Data Report 6. Analysis & Reporting (Quantitation & Confirmation) Data->Report

Figure 2: High-level workflow for the LC-MS/MS analysis of the target analyte.
Step-by-Step Experimental Protocol

1. Preparation of Standards and Samples:

  • Create a 1 mg/mL stock solution of the reference standard in methanol.

  • Prepare a series of working standards via serial dilution in a 50:50 mixture of acetonitrile and water. This range should encompass the expected concentration of the analyte in unknown samples.

  • For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove matrix interferences.[9][10]

2. Liquid Chromatography (LC) Parameters: The goal of the chromatography is to achieve a sharp, symmetrical peak for the analyte, free from co-eluting interferences. A reversed-phase C18 column is a logical choice given the compound's moderate polarity.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent resolving power and is compatible with fast LC gradients.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier aids in protonation and improves peak shape.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidOrganic solvent for elution.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing speed and efficiency.
Injection Volume 2-5 µLKept low to prevent peak distortion and column overload.
Column Temp. 40 °CReduces viscosity and can improve peak symmetry and reproducibility.
Gradient 5% B to 95% B over 3 min, hold 1 minA generic starting gradient suitable for rapid screening and method development.[9]

3. Mass Spectrometry (MS) Parameters: These parameters should be optimized by infusing a standard solution of the analyte directly into the mass spectrometer. The settings provided are typical for a modern triple quadrupole or Q-TOF instrument.

ParameterRecommended SettingRationale
Ionization Mode ESI, PositiveThe two basic nitrogens make the analyte ideal for positive ion detection.
Capillary Voltage 3.5 kVOptimized to achieve stable spray and maximize ion generation.
Source Temp. 150 °CA lower temperature to prevent thermal degradation of the analyte.
Desolvation Temp. 400 °CEfficiently removes solvent droplets to generate gas-phase ions.
Precursor Ion m/z 219.2The protonated molecule [M+H]⁺.
Collision Energy 20-40 eVMust be optimized to produce a stable and abundant fragment ion signal.
MRM Transitions Quantifier: 219.2 -> 188.2Qualifier: 219.2 -> 91.1The transition to the benzylic cation is specific and typically high intensity, making it an excellent quantifier. The tropylium ion serves as a robust qualifier for identity confirmation.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A method intended for use in drug development must be validated to prove it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides the definitive framework for this process.[11][12][13]

Key Validation Characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). This is demonstrated by analyzing blank matrix samples and spiked samples to show a lack of interfering peaks at the analyte's retention time.[14]

  • Linearity and Range: A minimum of five concentration levels should be used to establish a linear relationship between concentration and detector response. The correlation coefficient (r²) should ideally be >0.99.[12]

  • Accuracy and Precision: Accuracy (closeness to the true value) and precision (repeatability) are assessed at multiple concentration levels. Acceptance criteria are typically within ±15% (±20% at the lower limit of quantitation).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. It is a critical parameter for impurity analysis and bioanalysis.[12][15]

  • Robustness: The method's reliability is tested by making small, deliberate variations in parameters like mobile phase composition, flow rate, and column temperature to ensure it remains unaffected.

By rigorously adhering to the principles outlined in ICH Q2(R1), the developed LC-MS/MS method becomes a self-validating system, generating data that is scientifically sound and defensible in a regulatory context.[11][16]

Conclusion

The mass spectrometric analysis of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is a tractable challenge that can be addressed through a systematic and scientifically-grounded approach. By leveraging the molecule's inherent chemical properties to select an optimal ionization strategy (ESI+) and predicting its fragmentation pathways, a highly selective and sensitive LC-MS/MS method can be developed. The provided protocols for chromatography and mass spectrometry serve as a robust starting point for optimization. Critically, grounding the entire process in the validation principles of ICH Q2(R1) ensures that the resulting data is not only accurate but also possesses the integrity required for the demanding environment of pharmaceutical research and development.

References

  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing).
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • LC-MS Method Development. Intertek.
  • N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. Smolecule.
  • Rapid LC/MS/MS Method Development for Drug Discovery. American Chemical Society.
  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC - NIH.
  • Quality Guidelines. ICH.
  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALID
  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Application Note: Mass Spectrometry Fragmentation of N-Methyl-N-(4-thien-2-ylbenzyl)amine. Benchchem.
  • Mass Spectrometry - Fragmentation P
  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations.

Sources

Foundational

An In-depth Technical Guide to the NMR Spectroscopic Analysis of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

Introduction In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property.[1][2] Nu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into the molecular architecture of organic compounds in solution.[3] This guide provides a comprehensive, field-proven framework for the NMR analysis of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, a molecule of interest in pharmaceutical research.[4] With a molecular formula of C₁₄H₂₂N₂ and a molecular weight of 218.34 g/mol , its structure presents a unique combination of aliphatic and aromatic moieties, requiring a systematic approach for complete spectral assignment.[4]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices and data interpretation, embodying the principles of a self-validating analytical system.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is critical for unambiguous spectral assignment. The structure of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is presented below with the IUPAC-recommended numbering scheme that will be used throughout this guide.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg in CDCl₃ with TMS Acq_H1 ¹H NMR (Proton) Prep->Acq_H1 Acq_C13 ¹³C{¹H} NMR (Carbon) Acq_H1->Acq_C13 Acq_2D 2D NMR (COSY, HSQC) (Optional, for confirmation) Acq_C13->Acq_2D Proc Fourier Transform, Phase & Baseline Correction Acq_2D->Proc Integ Integration & Peak Picking Proc->Integ Assign Spectral Assignment & Structure Verification Integ->Assign

Caption: Standardized workflow for NMR data acquisition and analysis.

  • ¹H NMR Spectrum: This is the primary experiment. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C{¹H} NMR Spectrum: A proton-decoupled ¹³C experiment reveals the number of unique carbon environments in the molecule.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, especially in complex regions of the spectrum, 2D experiments are invaluable.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

Predicted NMR Data and Interpretation

Based on an analysis of structurally similar compounds and foundational NMR principles, the following ¹H and ¹³C NMR data are predicted for N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine in CDCl₃.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Atom Number(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
H3, H57.20 - 7.30d2HAromatic protons ortho to the benzylic group, appearing as a doublet.
H2, H66.85 - 6.95d2HAromatic protons ortho to the piperidine nitrogen, shifted upfield due to the electron-donating effect of the nitrogen.
H73.45 - 3.55s2HBenzylic methylene protons, appearing as a singlet as there are no adjacent protons.
H11, H15(eq)3.25 - 3.40m2HEquatorial protons on carbons adjacent to the ring nitrogen, deshielded.
H15(ax)2.90 - 3.05m1HAxial proton on C15.
H112.60 - 2.75m1HProton on the carbon bearing the methyl group.
H92.25 - 2.35s3HN-methyl protons, appearing as a sharp singlet.
H12, H13, H141.40 - 1.80m6HRemaining piperidine ring methylene protons, appearing as a complex multiplet.
H161.05 - 1.15d3HMethyl group on the piperidine ring, split into a doublet by the adjacent H11 proton.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Atom Number(s)Predicted Chemical Shift (δ, ppm)Assignment Rationale
C4148.0 - 150.0Aromatic carbon attached to nitrogen (N10), significantly deshielded.
C1130.0 - 132.0Quaternary aromatic carbon attached to the benzylic group.
C3, C5129.0 - 130.0Aromatic CH carbons ortho to the benzylic group.
C2, C6115.0 - 117.0Aromatic CH carbons ortho to the piperidine nitrogen, shielded by its electron-donating effect.
C757.0 - 59.0Benzylic methylene carbon (CH₂).
C11, C1553.0 - 55.0Carbons of the piperidine ring adjacent to the nitrogen.
C942.0 - 44.0N-methyl carbon (CH₃).
C12, C1425.0 - 27.0Piperidine ring carbons beta to the nitrogen.
C1323.0 - 25.0Piperidine ring carbon gamma to the nitrogen.
C1618.0 - 20.0Methyl group carbon on the piperidine ring.
Expert Interpretation and Causality
  • Aromatic Region (6.8-7.3 ppm): The para-disubstituted benzene ring is expected to show a classic AA'BB' system, which often simplifies to two distinct doublets. The electron-donating piperidine nitrogen (N10) increases the electron density at the ortho (C2/C6) positions, shielding the attached protons (H2/H6) and shifting them upfield compared to the H3/H5 protons. [5]* Benzylic and N-Methyl Protons (2.2-3.6 ppm): The benzylic protons (H7) and the N-methyl protons (H9) are expected to be sharp singlets due to the absence of adjacent protons for coupling. Their chemical shifts are characteristic of such groups attached to a nitrogen and an aromatic ring.

  • Piperidine Region (1.0-3.4 ppm): The 2-methylpiperidine ring presents the most complex set of signals. Due to the chair conformation of the ring, axial and equatorial protons on the same carbon are chemically non-equivalent and will show different chemical shifts and coupling patterns. The protons on carbons adjacent to the nitrogen (H11, H15) are deshielded and appear further downfield. The methyl group (H16) is split into a doublet by the single proton on C11. The remaining ring protons form a complex, overlapping multiplet in the upfield region.

Conclusion

This technical guide outlines a robust and scientifically rigorous approach to the NMR spectroscopic characterization of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. By combining a meticulous experimental protocol with a predictive analysis based on established principles of NMR spectroscopy, researchers can confidently elucidate and verify the structure of this and similar molecules. The provided predicted data serves as a reliable benchmark for the analysis of experimentally acquired spectra. The application of advanced 2D NMR techniques would provide the final, unambiguous confirmation of the atomic connectivity, ensuring the highest level of scientific integrity in the drug development process. [2][6]

References
  • BenchChem. A Technical Guide to Spectroscopic Data in Drug Development: NMR, GC-MS, and IR.
  • Algor Library. Drug Development NMR Spectroscopy.
  • Vignjević, J., & Stanojković, T. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Arhiv za farmaciju, 69(6), 399-413. Available from: [Link]

  • Smolecule. N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine.
  • Spectroscopy Online. NMR Spectroscopy Revolutionizes Drug Discovery.
  • Holzgrabe, U., Wawer, I., & Diehl, B. (Eds.). (2007). NMR Spectroscopy in Drug Development and Analysis. John Wiley & Sons.
  • ChemicalBook. 2-Methylpiperidine(109-05-7) 1H NMR spectrum.
  • ChemicalBook. N-Methylbenzylamine(103-67-3) 1H NMR spectrum.

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Exploratory

Unmasking the Molecular Interlocutors: A Technical Guide to Identifying and Validating the Biological Targets of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

Foreword: From Phenotype to Precision The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a meticulous process of deconstruction. We begin with an observation—a desired biolog...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Phenotype to Precision

The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a meticulous process of deconstruction. We begin with an observation—a desired biological effect, a promising phenotypic screen result—and are then tasked with unraveling the intricate molecular dialogues that give rise to this effect. This guide is dedicated to the researchers, scientists, and drug development professionals embarking on this critical phase of target identification and validation. Our subject of focus, N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, serves as a representative orphan compound, a molecule with potential but an unknown mechanism of action. The following sections will provide a comprehensive, logic-driven framework for systematically identifying its biological targets, not as a rigid set of instructions, but as a dynamic, iterative workflow designed to build confidence and mitigate risk in the early stages of drug discovery.[1][2] Our approach is grounded in the principles of scientific integrity, emphasizing the causality behind experimental choices and the establishment of self-validating systems.

I. The In Silico Overture: Computational Prediction of Putative Targets

Before committing to resource-intensive wet lab experiments, a robust in silico assessment is paramount. Computational methods allow us to generate initial, testable hypotheses about the potential biological targets of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine by leveraging the vast repositories of existing biological and chemical data.[3][4] This initial step is not about finding a definitive answer but rather about narrowing the vast search space of the human proteome to a manageable number of high-probability candidates.[3]

A. Ligand-Based Approaches: The "Guilt by Association" Principle

Ligand-based methods operate on the fundamental premise that structurally similar molecules often exhibit similar biological activities.[3][5] Given the novelty of our compound, we will utilize its two-dimensional structure to probe for likeness to compounds with known biological targets.

  • Chemical Similarity Searching: This is the most direct method. The chemical structure of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine will be used as a query to search against chemical databases (e.g., ChEMBL, PubChem). The underlying principle is that if our compound shares significant structural similarity with known ligands for a particular target, that target becomes a primary suspect.[3][6]

  • Pharmacophore Modeling: This technique abstracts the chemical features of a molecule into a three-dimensional arrangement of essential interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings).[7][8][9][10][11][12] By generating a pharmacophore model for our compound, we can screen it against a database of pharmacophore models derived from known active ligands for various targets. A high degree of pharmacophoric overlap suggests a potential interaction.[8][10]

B. Structure-Based Approaches: Docking into the Target Landscape

Should the ligand-based methods yield a list of potential target classes, or if we have a hypothesis about a particular target family, structure-based methods can provide a more granular, atomistic prediction of interaction.

  • Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.[14][15][16][17][18] We can perform virtual screening by docking N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine against a library of protein structures corresponding to the putative targets identified in the ligand-based screen.[7][15] The scoring functions used in docking algorithms provide a rank-ordering of the most likely binders.[17]

cluster_in_silico In Silico Target Prediction Compound Structure Compound Structure Ligand-Based Ligand-Based Compound Structure->Ligand-Based Similarity Search Similarity Search Ligand-Based->Similarity Search Pharmacophore Pharmacophore Ligand-Based->Pharmacophore Machine Learning Machine Learning Ligand-Based->Machine Learning Structure-Based Structure-Based Molecular Docking Molecular Docking Structure-Based->Molecular Docking Prioritized Target List Prioritized Target List Similarity Search->Prioritized Target List Pharmacophore->Prioritized Target List Machine Learning->Prioritized Target List Molecular Docking->Prioritized Target List Refinement Prioritized Target List->Structure-Based

Caption: In Silico Target Prediction Workflow.

The output of this in silico phase will be a prioritized list of putative biological targets for N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, which will guide the subsequent experimental validation.

II. In Vitro Screening: Casting a Wide Net for Initial Hits

With a list of computationally-derived hypotheses, we now move to in vitro assays to empirically test for interactions. The strategy here is twofold: broad, unbiased screening across major druggable protein families to catch unexpected targets, and focused assays on the prioritized candidates from our in silico work.

A. Broad Panel Screening: Unveiling the "Off-Target" Landscape

It is crucial to assess the selectivity of our compound early on. Submitting N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine to broad screening panels can efficiently identify its activity across a wide range of targets and highlight potential off-target liabilities that could lead to toxicity.[19]

  • Kinome Screening: Given that kinases are one of the largest and most important classes of drug targets, profiling our compound against a large panel of kinases is a standard and informative step.[19][20][21][22] This is typically done through radiometric or fluorescence-based assays that measure the inhibition of kinase activity.[20]

  • GPCR Profiling: G-protein coupled receptors (GPCRs) represent another major class of drug targets.[23][24][25] Screening against a panel of GPCRs, often using radioligand binding assays or functional assays that measure downstream signaling events (e.g., cAMP or calcium mobilization), can reveal interactions with this receptor family.[23][24][26][27]

  • Ion Channel Panels: Ion channels are critical for a multitude of physiological processes, and their modulation can have significant therapeutic or toxic effects.[28][29][30][31][32] Automated patch-clamp or fluorescence-based ion flux assays are used to screen for activity against a panel of key ion channels.[30][31]

B. Focused Biochemical and Biophysical Assays: Quantifying the Interaction

For the high-priority targets identified through in silico methods and broad panel screens, a suite of more detailed biophysical assays is required to confirm direct binding and characterize the interaction kinetics and thermodynamics.[33][34] These orthogonal methods are essential for validating a hit and building confidence in the compound-target interaction.[33][35]

Technique Principle Key Outputs Causality
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target.Binding affinity (KD), association/dissociation rates (ka, kd).Provides real-time kinetic data, confirming a direct interaction and its dynamics.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a target in solution.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[35]Provides a complete thermodynamic profile of the interaction, revealing the driving forces behind binding.
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay Measures the change in protein melting temperature upon ligand binding.[36][37]Thermal shift (ΔTm), indicating ligand-induced stabilization or destabilization.A direct measure of target engagement, as binding to the native state of the protein alters its thermal stability.
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.Binding affinity (KD).A solution-based method that requires minimal sample and can be used for challenging targets.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Target Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.

  • Analyte Preparation: Prepare a series of concentrations of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine in a suitable running buffer.

  • Binding Measurement: Inject the analyte solutions over the sensor surface and a reference surface (without the target) and monitor the change in response units (RU) over time.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

III. Cell-Based Assays: Validating Target Engagement and Function in a Biological Context

Confirming that our compound binds to a purified protein in a test tube is a critical step, but it is not sufficient. We must demonstrate that this interaction occurs within the complex milieu of a living cell and that this engagement leads to a measurable functional consequence.

A. Direct Target Engagement in Live Cells

Several advanced techniques now allow for the direct measurement of a compound's interaction with its target inside intact cells.

  • NanoBRET™ (Bioluminescence Resonance Energy Transfer): This assay measures the proximity of a fluorescently labeled tracer compound and a target protein fused to a NanoLuc® luciferase.[35] Competitive displacement of the tracer by N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine results in a loss of BRET signal, providing a quantitative measure of target engagement.[35]

  • Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[36][37] Intact cells are treated with the compound, heated, and the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry. An increase in the melting temperature of the target in the presence of the compound indicates engagement.[37]

cluster_experimental Experimental Validation In Vitro Screening In Vitro Screening Broad Panels Broad Panels In Vitro Screening->Broad Panels Kinome, GPCR, Ion Channel Biophysical Assays Biophysical Assays In Vitro Screening->Biophysical Assays SPR, ITC, DSF Cell-Based Validation Cell-Based Validation Target Engagement Target Engagement Cell-Based Validation->Target Engagement NanoBRET, CETSA Functional Assays Functional Assays Cell-Based Validation->Functional Assays Signaling, Phenotypic Broad Panels->Cell-Based Validation Biophysical Assays->Cell-Based Validation Validated Target Validated Target Target Engagement->Validated Target Functional Assays->Validated Target

Sources

Foundational

An In-Depth Technical Guide to N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine (CAS Number: 1095155-43-3)

For Researchers, Scientists, and Drug Development Professionals Foreword N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is a piperidine derivative of significant interest in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is a piperidine derivative of significant interest in medicinal chemistry and drug development. Its structural architecture, featuring a substituted piperidine ring linked to a benzylamine moiety, positions it as a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and potential applications, with a focus on its role as an antifungal candidate.

Chemical Identity and Physicochemical Properties

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is identified by the CAS number 1095155-43-3.[1][2] Its molecular formula is C₁₄H₂₂N₂, with a molecular weight of 218.34 g/mol .[1][3]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 1095155-43-3
IUPAC Name N-methyl-1-[4-(2-methylpiperidin-1-yl)phenyl]methanamine
Molecular Formula C₁₄H₂₂N₂
Molecular Weight 218.34 g/mol
Canonical SMILES CC1CCCCN1C2=CC=C(C=C2)CNC
InChI Key GVLPZFULNVJERP-UHFFFAOYSA-N

Physicochemical Characteristics:

The presence of both a hydrophobic benzyl group and a methylpiperidine moiety, along with hydrophilic amine functionalities, gives this compound an amphiphilic nature.[1] This dual character results in limited solubility in aqueous solutions, a critical consideration for formulation and bioavailability in drug development.[1] The basic nature of the two amine groups suggests a high propensity for salt formation with various acids, which can be leveraged to improve its solubility and handling properties.[1]

Synthesis and Purification

The primary route for the synthesis of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is through reductive amination. This well-established method offers a direct and efficient pathway to the target compound.

Retrosynthetic Analysis

The synthesis can be envisioned through the disconnection of the benzylic carbon-nitrogen bond, identifying 4-(2-methylpiperidin-1-yl)benzaldehyde and methylamine as the key starting materials.

G Target N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine Intermediate Imine/Iminium Intermediate Target->Intermediate Reductive Amination Aldehyde 4-(2-methylpiperidin-1-yl)benzaldehyde Intermediate->Aldehyde Amine Methylamine Intermediate->Amine G cluster_0 Synthesis Workflow Start Dissolve Aldehyde in DCM Add_Amine Add Methylamine Solution Start->Add_Amine Stir_1 Stir for 1-2h (Imine Formation) Add_Amine->Stir_1 Add_Reducing_Agent Add NaBH(OAc)3 Stir_1->Add_Reducing_Agent Stir_2 Stir for 12-24h (Reduction) Add_Reducing_Agent->Stir_2 Quench Quench with NaHCO3(aq) Stir_2->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End Pure Product Purify->End G Compound N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine Enzyme Sterol C14-Reductase / C8-Isomerase Compound->Enzyme Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Compound->Ergosterol_Pathway Disrupts Enzyme->Ergosterol_Pathway Is a key enzyme in Ergosterol Ergosterol Production Ergosterol_Pathway->Ergosterol Leads to Membrane Fungal Cell Membrane Integrity Ergosterol_Pathway->Membrane Disruption leads to compromised Ergosterol->Membrane Maintains Cell_Death Fungal Cell Death Membrane->Cell_Death Compromise leads to

Sources

Exploratory

Preliminary Toxicity Screening of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the preliminary toxicity screening of the novel chemical entity, N-methyl-N-[4-(2-methy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicity screening of the novel chemical entity, N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. In the absence of established toxicological data, a tiered, evidence-based approach is paramount. This document outlines a strategic workflow, commencing with in silico predictive modeling to forecast potential liabilities, followed by a suite of robust in vitro assays to assess cytotoxicity and genotoxicity. The methodologies detailed herein are grounded in established protocols and regulatory guidance, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure scientific rigor and the generation of reliable preliminary safety data. This guide is intended to empower researchers to make informed decisions regarding the early-stage development of this and structurally related compounds.

Introduction: The Compound of Interest and the Imperative for Early Toxicity Assessment

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is a synthetic compound featuring a substituted piperidine ring linked to an N-methylbenzylamine moiety. Its molecular formula is C₁₄H₂₂N₂, with a molecular weight of approximately 218.34 g/mol .[1] While preliminary investigations suggest potential antifungal properties, its toxicological profile remains uncharacterized.[1] Early-stage toxicity screening is a critical juncture in the drug discovery and development pipeline. Identifying potential safety concerns at the outset can mitigate late-stage failures, reduce development costs, and ensure the ethical use of resources.

The structure of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine incorporates functionalities that warrant a thorough toxicological evaluation. The N-methylbenzylamine portion is related to compounds known to cause skin and eye irritation, and potentially severe respiratory tract irritation if inhaled.[2][3][4] Similarly, piperidine and its derivatives can exhibit moderate acute oral toxicity and cause irritation.[5][6] Therefore, a systematic and multi-faceted approach to toxicity screening is essential.

This guide proposes a tiered screening strategy, beginning with computational predictions and progressing to definitive in vitro assays. This workflow is designed to provide a comprehensive preliminary safety assessment.

Tiered Toxicity Screening Workflow A Compound Identification N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine B In Silico Toxicity Prediction (QSAR, ADMET) A->B Initial Assessment C In Vitro Cytotoxicity Assays (MTT, LDH, Neutral Red) B->C Proceed if predictions are inconclusive or suggest risk D In Vitro Genotoxicity Assays (Ames Test, Micronucleus Assay) C->D Assess mutagenic potential E Apoptosis Pathway Analysis (Caspase-3/7 Assay) C->E Investigate mechanism of cell death F Data Analysis & Risk Assessment D->F E->F

Caption: A tiered approach to preliminary toxicity screening.

Tier 1: In Silico Toxicity Prediction

Before embarking on resource-intensive laboratory experiments, computational toxicology modeling provides a rapid and cost-effective means to predict the potential toxicological properties of a novel compound.[2] These in silico methods utilize a compound's chemical structure to forecast its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[7][8][9][10][11][12]

Rationale and Approach

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools that correlate a molecule's structural features with its biological activity, including toxicity.[10][13][14][15] For N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, in silico screening should focus on key toxicological endpoints, including:

  • Mutagenicity: Aromatic amines are a class of compounds known to have mutagenic potential.[6]

  • Carcinogenicity: Early prediction of carcinogenic potential is crucial.

  • Hepatotoxicity: The liver is a primary site of drug metabolism and is susceptible to toxicity.

  • Cardiotoxicity: Assessing the potential for adverse cardiac effects is a critical safety parameter.

  • Skin and Eye Irritation: Based on the known properties of related amine compounds.[2][3][4]

A variety of commercial and open-source software can be employed for these predictions. Tools like Derek Nexus™ and Leadscope® are regulatory-accepted for such analyses.[13][16][17][18][19]

Predictive Data Summary

The following table outlines the key parameters to be assessed through in silico modeling.

Parameter Predicted Endpoint Significance
Mutagenicity Ames test outcomeIndicates potential to cause DNA mutations.
Carcinogenicity Rodent carcinogenicityPredicts long-term cancer risk.
Hepatotoxicity Liver injury potentialAssesses risk of drug-induced liver damage.
Cardiotoxicity hERG inhibitionIndicates potential for cardiac arrhythmias.
Skin Sensitization Allergic contact dermatitisPredicts potential for skin allergies.
Eye Irritation Corneal and conjunctival effectsAssesses potential for eye damage.

Tier 2: In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental for determining a compound's effect on cell viability and identifying the concentration range at which it becomes toxic.[20] A panel of assays with different biological endpoints should be employed to obtain a comprehensive cytotoxicity profile.

Recommended Cell Lines
  • HepG2 (Human Hepatocellular Carcinoma): A well-established cell line for studying liver toxicity as they retain many metabolic functions of human hepatocytes.[21]

  • HEK293 (Human Embryonic Kidney): Commonly used for general cytotoxicity testing and to assess potential nephrotoxicity.[21][22]

Cytotoxicity Assay Panel

A combination of the following assays is recommended to assess different aspects of cell death:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.[20][23]

  • LDH (Lactate Dehydrogenase) Assay: Quantifies the release of LDH from damaged cells, indicating loss of membrane integrity.[23][24]

  • Neutral Red Uptake Assay: Assesses lysosomal integrity, as only viable cells can take up and retain the dye.[7][23][25][26][27]

Cytotoxicity Assay Workflow cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Cytotoxicity Measurement A Seed HepG2 and HEK293 cells in 96-well plates B Incubate overnight A->B C Treat cells with a concentration range of the test compound B->C D Incubate for 24, 48, and 72 hours C->D E Perform MTT, LDH, and Neutral Red assays D->E F Measure absorbance/fluorescence E->F G Data Analysis (Calculate IC50 values) F->G

Caption: General workflow for in vitro cytotoxicity assays.

Detailed Experimental Protocols
  • Culture HepG2 and HEK293 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.[28]

  • Harvest cells using trypsin-EDTA and perform a cell count.

  • Seed cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for attachment.

  • After the desired incubation period with the test compound, add 10 µL of 12 mM MTT stock solution to each well.[2]

  • Incubate the plate at 37°C for 3-4 hours.[1][16][29]

  • Add 100 µL of a solubilizing solution (e.g., 10% SDS in 0.01 M HCl) to each well.[2]

  • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[1][29]

  • Measure the absorbance at 570 nm using a microplate reader.

  • After treatment, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well according to the manufacturer's instructions.[24]

  • Incubate at room temperature for 30 minutes, protected from light.[24]

  • Add the stop solution provided in the kit.[24]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Following compound exposure, replace the medium with a medium containing neutral red dye (e.g., 50 µg/mL).

  • Incubate for 2-3 hours at 37°C.

  • Wash the cells with a wash buffer (e.g., PBS).

  • Add a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well.[7]

  • Shake the plate for 10 minutes to extract the dye.

  • Measure the absorbance at 540 nm.[26]

Data Presentation and Interpretation

The results of the cytotoxicity assays should be presented as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) should be calculated for each assay and cell line.

Cell Line Assay 24h IC₅₀ (µM) 48h IC₅₀ (µM) 72h IC₅₀ (µM)
HepG2 MTT
LDH
Neutral Red
HEK293 MTT
LDH
Neutral Red

Tier 3: In Vitro Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential.[30]

Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[20][30][31][32][33] It utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The assay measures the ability of a compound to induce reverse mutations, allowing the bacteria to grow on a nutrient-deficient medium.

  • The test should be performed with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[20]

  • A preliminary toxicity test is conducted to determine the appropriate concentration range of the test compound.

  • The main experiment involves exposing the bacterial strains to various concentrations of the compound in the presence or absence of the S9 mix.

  • The mixture is plated on minimal agar plates.

  • After incubation for 48-72 hours, the number of revertant colonies is counted.

  • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[34] Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.

  • Human lymphocytes or a suitable cell line (e.g., TK6, CHO) are cultured and treated with the test compound at various concentrations, with and without metabolic activation.[4]

  • A cytotoxicity test is performed to determine the appropriate concentration range.

  • Cells are incubated with the compound for a short (3-6 hours) and a long (e.g., 24 hours) exposure period.

  • After treatment, cells are cultured in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cells are harvested, fixed, and stained.

  • The frequency of micronuclei in binucleated cells is scored microscopically or by flow cytometry.

  • A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[35]

Mechanistic Insight: Apoptosis Assessment

If significant cytotoxicity is observed, it is valuable to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a key pathway that can be initiated by toxic compounds.

Caspase-3/7 Activity Assay

Caspases are a family of proteases that are central to the apoptotic process. Caspases-3 and -7 are key executioner caspases.

  • Seed cells in a 96-well plate and treat with the test compound as for cytotoxicity assays.

  • At the desired time points, add the Caspase-Glo® 3/7 reagent directly to the wells.[13]

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescent signal, which is proportional to caspase-3/7 activity.

An increase in caspase-3/7 activity suggests that the compound induces apoptosis.

Conclusion and Future Directions

This guide provides a robust, tiered framework for the preliminary toxicity screening of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. The combination of in silico prediction and a comprehensive panel of in vitro cytotoxicity and genotoxicity assays will generate a crucial preliminary dataset to inform the future development of this compound. The results from this screening cascade will enable a data-driven decision on whether to proceed with further preclinical development, including more advanced toxicological studies and in vivo testing. This structured approach ensures a thorough and efficient evaluation of the compound's safety profile at an early stage.

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  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. Retrieved from [Link]

  • Optibrium. (n.d.). Derek Nexus Toxicology Software. Retrieved from [Link]

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  • Lhasa Limited. (2024, July 8). 10 Frequently Asked Questions About Derek Nexus, Answered. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2018, August 29). Predicting Aromatic Amine Mutagenicity with Confidence: A Case Study Using Conformal Prediction. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177.
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  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link]

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  • National Institute for Health and Care Excellence. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • REPROCELL. (2021). Example Protocol for the Culture of the HepG2 Cell Line on Alvetex™ Scaffold in Well Plate and Well Insert Formats. Retrieved from [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]

  • MDPI. (2022, October 12). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Retrieved from [Link]

  • Scantox. (n.d.). OECD 487 In Vitro Micronucleus Test. Retrieved from [Link]

  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • Zhu, H., et al. (2009). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity.
  • Vivotecnia. (n.d.). Ames Test - Confirmatory test included - OECD 471. Retrieved from [Link]

  • DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Retrieved from [Link]

  • protocols.io. (2025, January 24). Quantifying cell viability via LDH cytotoxicity assay. Retrieved from [Link]

  • RIFM. (2022, April 30). RIFM fragrance ingredient safety assessment, piperidine, CAS Registry Number 110-89-4. Retrieved from [Link]

  • Scantox. (n.d.). GLP OECD 471 Ames Test. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, December 13). Machine Learning Toxicity Prediction: Latest Advances by Toxicity End Point. Retrieved from [Link]

  • Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Bacterial Reverse Mutation Test (Ames Test, OECD 471). Retrieved from [Link]

  • ACS Publications. (2025, December 16). Multi-Endpoint Semisupervised Learning Identifies High-Priority Unregulated Disinfection Byproducts. Retrieved from [Link]

  • National Toxicology Program. (n.d.). OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Retrieved from [Link]

  • Cambridge University Press. (2015, September 2). In silico ADME/T modelling for rational drug design. Retrieved from [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from [Link]

  • Springer Medizin. (2026, January 14). How the methodology determines the outcome of the in vitro micronucleus assay (OECD TG 487): a comparison of the MicroFlow and the microscopic evaluation approach highlights the impact of cytotoxicity/cytostasis metrics in V79 cells for matrine. Retrieved from [Link]

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  • ENCODE. (n.d.). HepG2 culture conditions. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Cellular Investigation of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

For: Researchers, scientists, and drug development professionals. I. Introduction: Unveiling the Potential of a Novel Piperidine Derivative N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is a synthetic small molecule...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

I. Introduction: Unveiling the Potential of a Novel Piperidine Derivative

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is a synthetic small molecule featuring a core piperidine moiety, a structural motif prevalent in a wide array of biologically active compounds and approved pharmaceuticals.[1] The piperidine scaffold is often considered a "privileged structure" in medicinal chemistry due to its conformational flexibility and its capacity to engage in diverse molecular interactions, enabling the design of potent and selective therapeutics.[1] Structurally, N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine (Molecular Formula: C₁₄H₂₂N₂, Molecular Weight: 218.34 g/mol ) belongs to the benzylpiperidine class of compounds.[2] While extensive research on this specific molecule is not yet available in public literature, its structural components suggest potential interactions with various biological targets, a notion supported by studies on analogous compounds.

This document serves as a comprehensive technical guide for researchers initiating studies with N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine in a cell culture setting. We will provide a framework for its solubilization and handling, protocols for assessing its cytotoxic profile, and a hypothesized mechanism of action to guide functional studies. The causality behind each experimental step is explained to empower researchers to adapt and troubleshoot these protocols for their specific cellular models.

II. Physicochemical Properties and Reagent Preparation

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective and reproducible use in cell-based assays.

A. Compound Specifications
PropertyValueSource
Molecular Formula C₁₄H₂₂N₂[2]
Molecular Weight 218.34 g/mol [2]
CAS Number 1095155-43-3[2]
B. Solubility and Stock Solution Preparation

The hydrophobic nature of the benzyl and methylpiperidine groups suggests that N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine has limited intrinsic solubility in aqueous solutions.[2] Therefore, an organic solvent is required to prepare a concentrated stock solution for cell culture applications. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose due to its ability to dissolve a wide range of organic compounds and its miscibility with cell culture media.[3]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Rationale: Creating a concentrated stock solution allows for the addition of small volumes to cell culture media, minimizing the final solvent concentration to avoid cytotoxicity. A 10 mM stock is a common starting point for novel compounds.

Materials:

  • N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine powder

  • Anhydrous, sterile-filtered DMSO (cell culture grade)[4][5]

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Determine the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 218.34 g/mol x 1000 mg/g = 2.1834 mg

  • Weigh the compound: Carefully weigh out approximately 2.18 mg of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine powder. For small quantities, it is advisable to weigh a larger amount (e.g., 10.9 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 5 mL) to improve accuracy.

  • Dissolution: Transfer the weighed powder to a sterile amber vial. Add the calculated volume of sterile DMSO. Amber vials are recommended to protect the compound from potential light-induced degradation.

  • Solubilization: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.

  • Sterilization: To ensure sterility, the DMSO stock solution can be filtered through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE).[6]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can lead to compound degradation. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[7]

Note on Final DMSO Concentration: When preparing working concentrations in cell culture media, ensure the final DMSO concentration does not exceed 0.5%, as higher concentrations can be toxic to many cell lines.[7] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments.

III. Preliminary Cytotoxicity Assessment

Before investigating the functional effects of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, it is essential to determine its cytotoxic profile to identify a suitable concentration range for subsequent experiments. Tetrazolium reduction assays, such as MTT and XTT, are widely used colorimetric methods to assess cell metabolic activity, which serves as an indicator of cell viability.[2][8]

A. MTT Assay: A Measure of Mitochondrial Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt to a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[2][8]

Protocol 2: Determining IC₅₀ using the MTT Assay

Rationale: This protocol establishes the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%. This value is critical for designing functional assays.

Materials:

  • Selected mammalian cell line(s)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Compound Dilution Series: Prepare a serial dilution of the compound in complete culture medium. A common approach is to prepare a 2-fold or 3-fold dilution series to cover a wide concentration range (e.g., from 100 µM down to 0.1 µM). Remember to keep the final DMSO concentration consistent across all wells and below 0.5%.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value from the curve using non-linear regression analysis.

B. XTT Assay: A Water-Soluble Alternative

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar to the MTT assay, but the resulting formazan product is water-soluble, eliminating the need for a solubilization step.[9] This can simplify the protocol and reduce potential errors.[9]

IV. Investigating the Mechanism of Action: A Hypothesis-Driven Approach

The precise molecular targets of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine are currently unknown. However, its chemical structure provides clues for forming a testable hypothesis. The piperidine and benzylamine moieties are common features in ligands for various receptors and ion channels.[1][10] Notably, many piperidine-containing compounds exhibit high affinity for sigma receptors (σ₁ and σ₂), which are intracellular chaperone proteins involved in a variety of cellular processes, including cell proliferation, apoptosis, and calcium signaling.[11][12][13]

Hypothetical Mechanism of Action: N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine acts as a ligand for sigma receptors, modulating their activity and subsequently impacting downstream signaling pathways, such as calcium homeostasis and cell survival pathways.

Workflow for Investigating the Hypothetical Mechanism of Action:

workflow cluster_0 Initial Characterization cluster_1 Mechanism of Action Studies A Prepare Stock Solution B Determine IC50 (MTT/XTT Assay) A->B C Sigma Receptor Binding Assay B->C Use non-toxic concentrations D Calcium Flux Assay C->D Confirm target engagement E Downstream Signaling Analysis (e.g., Western Blot for apoptosis markers) D->E Investigate functional consequences

Caption: A workflow for the cellular characterization of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine.

A. Functional Assays to Test the Hypothesis

Based on the proposed mechanism, the following functional assays can be employed to investigate the interaction of the compound with its putative target and the resulting cellular consequences.

Protocol 3: Competitive Sigma Receptor Binding Assay

Rationale: This assay will determine if N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine can displace a known radiolabeled sigma receptor ligand from its binding site, indicating a direct interaction.

Materials:

  • Cell or tissue membrane preparations expressing sigma receptors (e.g., from guinea pig liver or a cell line overexpressing the receptor)

  • Radiolabeled sigma receptor ligand (e.g., [³H]-(+)-pentazocine for σ₁ receptors)[7]

  • N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation cocktail and scintillation counter

Procedure (General Outline):

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound to determine the inhibition constant (Ki).[7]

Protocol 4: Intracellular Calcium Flux Assay

Rationale: Sigma receptor modulation can lead to changes in intracellular calcium levels.[12] A calcium flux assay will determine if the compound elicits such a response.

Materials:

  • Selected cell line

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)[8][9]

  • Pluronic F-127 (to aid dye loading)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.[1]

  • Baseline Measurement: Measure the baseline fluorescence intensity of the cells before adding the compound.

  • Compound Addition: Add varying concentrations of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine to the wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for a period of several minutes to capture any transient changes in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence intensity over time to visualize the calcium flux. The peak fluorescence intensity can be used to generate a dose-response curve.

V. Data Interpretation and Troubleshooting

Data Interpretation:

  • Cytotoxicity: A steep dose-response curve in the MTT/XTT assay suggests a specific cytotoxic mechanism, while a shallow curve may indicate non-specific effects.

  • Receptor Binding: A low Ki value in the binding assay indicates high affinity for the sigma receptor.

  • Calcium Flux: A robust and dose-dependent increase in intracellular calcium upon compound addition supports the hypothesis that it modulates calcium signaling pathways, potentially downstream of sigma receptor activation.

Troubleshooting:

IssuePossible CauseSuggested Solution
Compound Precipitation in Media Exceeding the aqueous solubility limit.Prepare a more dilute stock solution or use a stepwise dilution method. Ensure the final DMSO concentration is as low as possible.
High Variability in MTT/XTT Assay Uneven cell seeding, edge effects in the 96-well plate, or inconsistent incubation times.Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Standardize all incubation times.
No Displacement in Binding Assay The compound does not bind to the target receptor, or the assay conditions are not optimal.Test a wider concentration range of the compound. Verify the quality of the membrane preparation and radioligand.
No Signal in Calcium Flux Assay The chosen cell line does not express the target receptor or the necessary signaling components. The compound is not active at the tested concentrations.Use a cell line known to express sigma receptors. Test a broader concentration range.

VI. Concluding Remarks

This application note provides a foundational framework for the initial in vitro characterization of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. By systematically evaluating its cytotoxicity and investigating a plausible, hypothesis-driven mechanism of action, researchers can efficiently advance the understanding of this novel compound's biological activities. The provided protocols are intended as a starting point and should be optimized for the specific cell systems and experimental questions being addressed.

VII. References

  • Wikipedia. (2023, November 29). Sigma receptor. Retrieved from [Link]

  • Wikipedia. (2024, January 10). Dimethyl sulfoxide. Retrieved from [Link]

  • Reddit. (2024, September 12). How to prepare sterile drug solution in DMSO for cell culture? Retrieved from [Link]

  • Wikipedia. (2023, October 26). MTT assay. Retrieved from [Link]

  • UFCBIO. (n.d.). Dimethyl Sulfoxide (DMSO), Cell Culture Grade. Retrieved from [Link]

  • Bridges Lab Protocols. (2018, June 1). Generating DMSO Stocks for Cell Culture. Retrieved from [Link]

  • Captivate Bio. (2021). SMALL MOLECULES. Retrieved from [Link]

  • Arun, K., et al. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 9, 1253. [Link]

  • Abadi, A. H., et al. (2022). Inhibition of tumor cell growth by Sigma1 ligand mediated translational repression. PLoS One, 17(4), e0266429. [Link]

  • ResearchGate. (n.d.). Piperine and piperidine-induced caspase pathway for activating cell apoptosis in cancer cells. Retrieved from [Link]

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Janicot, M., et al. (2021). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols, 2(4), 100913. [Link]

  • Protocols.io. (2019, October 29). Fluo-8 Calcium Flux Assay. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 2.7.1–2.7.15. [Link]

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Application

"protocol for dissolving N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine for experiments"

Application Notes and Protocols Topic: Protocol for Dissolving N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine for Experiments For: Researchers, Scientists, and Drug Development Professionals Abstract This document pr...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Protocol for Dissolving N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine for Experiments

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the effective dissolution of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, a compound with significant biological activity, including potential antifungal properties[1]. The protocol addresses the compound's amphiphilic nature, which presents unique solubility challenges[1]. Adherence to these guidelines is critical for preparing homogenous, stable solutions essential for generating reproducible and reliable data in pharmaceutical and biochemical research settings. Two primary dissolution methodologies are presented: one utilizing organic solvents for concentrated stock solutions and another employing pH adjustment for direct aqueous preparations. Safety protocols, storage conditions, and troubleshooting are also detailed to ensure experimental integrity and operator safety.

Introduction and Compound Overview

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is an organic compound featuring a benzylamine core linked to a methylpiperidine moiety.[1] Its molecular structure confers a dual hydrophobic-hydrophilic character, making it sparingly soluble in aqueous solutions under neutral conditions.[1] This compound is utilized as a building block in organic synthesis and as an intermediate in the development of pharmaceuticals, such as antifungal agents.[1]

Accurate and consistent dissolution is the foundational step for any in vitro or in vivo experiment. Improper solubilization can lead to concentration inaccuracies, precipitation during assays, and ultimately, invalid experimental outcomes. This guide explains the causality behind the choice of solvents and techniques, ensuring researchers can prepare solutions with confidence.

Safety, Handling, and Storage

As with all amine and piperidine-containing compounds, strict adherence to safety protocols is mandatory.

2.1. Personal Protective Equipment (PPE) Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][4] The following PPE must be worn:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves before use.[2]

  • Protective Clothing: A laboratory coat is required to prevent skin contact.[2][4]

2.2. Hazard Profile

  • Skin and Eye Irritation: Amines are known to be irritants and can cause burns upon direct contact with skin and eyes.[1][4][5][6] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][6][7]

  • Inhalation: Vapors may be harmful if inhaled, potentially causing respiratory tract irritation.[6][8]

  • Flammability: Organic compounds containing aromatic rings can be flammable. Keep away from heat, sparks, and open flames.[2][4][9]

2.3. Storage and Stability Proper storage is crucial to maintain the compound's integrity.

  • Container: Store in a tightly sealed, properly labeled container.[2][9]

  • Environment: Keep in a cool, dry, and well-ventilated place, protected from light.[3][10] A designated corrosives area is recommended.[2]

  • Temperature: For long-term stability, storage at 2-8°C is often recommended for piperidine derivatives.[10] Stock solutions should be stored at -20°C or -80°C to minimize degradation.[11]

  • Incompatibilities: Store separately from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][4][12]

Physicochemical Data & Solubility Profile

A summary of the compound's properties is essential for understanding its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C₁₄H₂₂N₂[1]
Molecular Weight ~218.34 g/mol [1]
Appearance Varies (typically solid or oil)N/A
Solubility Profile Amphiphilic, with limited intrinsic solubility in aqueous systems. The basic amine functionalities allow for salt formation in acidic conditions to enhance water solubility.[1]

The presence of both a hydrophobic benzyl/piperidine structure and hydrophilic amine groups dictates its solubility. While poorly soluble in neutral water, it is readily soluble in various organic solvents. Furthermore, the basicity of the amine groups can be leveraged to form water-soluble salts.[1][13]

Experimental Dissolution Protocols

Two primary protocols are provided below. The choice depends on the final application and the required solvent system of the experiment.

Protocol 1: Dissolution in Organic Solvents for Stock Solutions

This method is ideal for preparing high-concentration stock solutions for use in biological assays where the final concentration of the organic solvent will be negligible (typically <0.5%). Dimethyl sulfoxide (DMSO) is the recommended primary solvent due to its high solvating power and compatibility with many cell-based assays.

Step-by-Step Methodology:

  • Preparation: Don all required PPE and perform all work in a chemical fume hood.

  • Weighing: Accurately weigh the desired mass of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM, 50 mM).

  • Solubilization: Cap the vial securely and facilitate dissolution using one or more of the following methods:

    • Vortexing: Mix on a vortex mixer for 1-2 minutes.

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes. This is highly effective for breaking up small particulates.

    • Gentle Warming: If the compound remains insoluble, warm the solution briefly to 37°C in a water bath. Do not overheat, as amines can be sensitive to high temperatures.[10]

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.

  • Storage: For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[11]

G cluster_0 Protocol 1: Organic Solvent Dissolution A 1. Weigh Compound in Fume Hood B 2. Add Organic Solvent (e.g., DMSO) A->B C 3. Facilitate Dissolution (Vortex, Sonicate) B->C D 4. Visually Inspect for Complete Dissolution C->D E 5. Aliquot and Store at -20°C / -80°C D->E

Caption: Workflow for dissolving the compound in an organic solvent.

Protocol 2: Dissolution in Aqueous Media via pH Adjustment

This protocol is suitable for applications requiring an aqueous solution without the presence of organic co-solvents. It leverages the basic nature of the amine groups, which can be protonated to form a highly water-soluble hydrochloride salt.[1][13]

Step-by-Step Methodology:

  • Preparation: Work within a chemical fume hood and wear appropriate PPE.

  • Weighing: Accurately weigh the required mass of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine into a sterile container.

  • Suspension: Add the desired volume of the target aqueous buffer (e.g., Phosphate-Buffered Saline, Saline) to the compound. It will likely form a suspension or oily mixture.

  • Acidification: While stirring the suspension continuously, add 0.1 M Hydrochloric Acid (HCl) dropwise.

  • Monitoring: Monitor the solution's clarity. As the amine is protonated and the salt forms, the compound will dissolve. Continue adding HCl dropwise until the solution becomes completely clear.

  • pH Check: Once dissolved, check the solution's pH to ensure it is within an acceptable range for your experiment. If necessary, adjust carefully with a dilute base (e.g., 0.1 M NaOH), though this risks precipitation if the pH is raised too high.

  • Final Volume & Filtration: Adjust to the final desired volume with your aqueous buffer. For sterile applications, filter the final solution through a 0.22 µm syringe filter.

  • Usage: Prepare this solution fresh before each experiment, as its long-term stability in aqueous buffer may be limited.

G cluster_1 Protocol 2: Aqueous Dissolution (Salt Formation) A 1. Weigh Compound B 2. Suspend in Aqueous Buffer A->B C 3. Add Dilute HCl Dropwise with Stirring B->C D 4. Continue until Solution is Clear C->D E 5. Check/Adjust pH & Filter (0.22 µm) D->E F 6. Use Freshly Prepared E->F

Caption: Workflow for aqueous dissolution via pH-mediated salt formation.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Compound Fails to Dissolve Insufficient solvent power or low temperature.Use sonication for an extended period (15-20 min). Gently warm the solution to 37°C. If using an organic solvent, consider a co-solvent system (e.g., DMSO/Ethanol). For aqueous preps, add more dilute HCl.
Precipitation Upon Dilution The compound's solubility limit is exceeded in the final buffer.Prepare a less concentrated stock solution. Decrease the volume of stock solution added to the final buffer. Ensure the final organic solvent concentration is minimal (e.g., <0.1%).
Solution is Cloudy or Hazy Insoluble impurities or incomplete dissolution.Filter the solution through a 0.22 µm or 0.45 µm syringe filter. Re-attempt dissolution with increased sonication or warming.
Degradation of Stock Solution Instability due to light, air (CO₂), or repeated freeze-thaw cycles.[12]Prepare fresh solutions before use. Aliquot stock solutions to minimize freeze-thaw events. Store protected from light at -20°C or -80°C.[10][11]

References

  • Smolecule. (2023, August 15). N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine.
  • BIOSYNCE. (2023, December 2). Storage method of piperidine.
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  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet.
  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.
  • NIOSH. (1994, August 15). Amines, Aromatic 2002. Centers for Disease Control and Prevention.
  • PubChem. N-Benzyl-N-methylpiperidin-4-amine. National Center for Biotechnology Information.
  • Fisher Scientific. (2010, November 6). Safety Data Sheet: Benzenemethanamine, N-methyl-.
  • ACS Publications. A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. The Journal of Organic Chemistry.
  • Fisher Scientific. Safety Data Sheet: N-Methyl-N-(3-piperidin-1-ylbenzyl)amine.
  • PubChem. N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride. National Center for Biotechnology Information.
  • Reddit. (2024, March 12). Amine workup. r/Chempros.
  • Aldrich. (2025, April 28). Safety Data Sheet: (R)-(+)-4-Methoxy-α-methylbenzylamine.
  • Merck Millipore. Safety Data Sheet.
  • Cole-Parmer. Material Safety Data Sheet - N-Methylbenzylamine.
  • Macmillan Group, Princeton University. A Direct and General Protocol for the Reductive Deamination of Arylamines.
  • Sinfoo Biotech. n-methyl-n-[4-(2-methylpiperidin-1-yl)benzyl]amine.
  • ChemistryStudent. Producing Aromatic Amines (A-Level).
  • Cheméo. Chemical Properties of N-benzyl-N-methyl-benzamide.
  • BLD Pharm. N-Methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine.
  • ChemicalBook. N-Methylbenzylamine.
  • MedchemExpress.com. N-Methylbenzylamine.

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Method

Application Notes and Protocols for the Neuroscience Research of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: As of January 2026, a thorough review of scientific literature reveals no specific neuropharmacological research for the compound N-meth...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of January 2026, a thorough review of scientific literature reveals no specific neuropharmacological research for the compound N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. Its documented biological activity is primarily in the domain of antifungal research[1]. The following application notes and protocols are therefore presented as a strategic guide for initiating a neuroscience-focused investigation of this molecule. The proposed methodologies are predicated on the well-established neuropharmacological activities of structurally related benzylpiperidine and methylpiperidine derivatives. All protocols provided are foundational and will necessitate optimization for this specific chemical entity.

Introduction: Unveiling the Neuropotential of a Novel Piperidine Scaffold

The piperidine moiety is a cornerstone in the architecture of numerous centrally active agents, valued for its conformational rigidity and its ability to engage with a wide array of neurological targets[2]. N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, with its distinct combination of a benzyl group, a methylamine, and a 2-methylpiperidine ring, presents a unique structural profile that warrants investigation for potential applications in neuroscience. The benzylpiperidine framework is a privileged scaffold found in compounds targeting cholinesterases, sigma receptors, and opioid receptors, all of which are implicated in a range of neurological and psychiatric disorders[3][4][5][6][7][8][9][10][11][12].

This document outlines a systematic approach to characterize the neuropharmacological profile of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. The proposed workflow is designed to first identify its primary molecular targets within the central nervous system (CNS) and then to evaluate its functional effects in relevant in vitro and in vivo models.

Part 1: Foundational In Vitro Profiling - Target Identification

The initial phase of investigation should focus on a broad in vitro screening to identify potential molecular targets. Based on the structural motifs of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, the following target classes are of primary interest:

  • Cholinesterases (AChE and BuChE): The N-benzylpiperidine core is a well-established pharmacophore for potent acetylcholinesterase (AChE) inhibitors, which are a mainstay in the treatment of Alzheimer's disease[4][5][8][13][14][15].

  • Sigma Receptors (σ1 and σ2): Many piperidine derivatives exhibit high affinity for sigma receptors, which are implicated in pain, neurodegeneration, and psychiatric disorders[6][9][12][16].

  • Opioid Receptors (μ, δ, κ): The piperidine ring is the foundational structure of morphine and many synthetic opioids, making opioid receptors a plausible target class[7][10][11][17][18].

  • Monoamine Transporters (SERT, DAT, NET): The benzylamine moiety suggests a potential interaction with monoamine transporters, which are key targets for antidepressants and psychostimulants[19].

Experimental Workflow for Primary Target Screening

G cluster_0 Phase 1: In Vitro Target Identification Compound Synthesis\nand Purification Compound Synthesis and Purification Primary Binding Assays Primary Binding Assays Compound Synthesis\nand Purification->Primary Binding Assays Test Compound Enzyme Inhibition Assays Enzyme Inhibition Assays Compound Synthesis\nand Purification->Enzyme Inhibition Assays Test Compound Data Analysis\n(Ki / IC50 Determination) Data Analysis (Ki / IC50 Determination) Primary Binding Assays->Data Analysis\n(Ki / IC50 Determination) Enzyme Inhibition Assays->Data Analysis\n(Ki / IC50 Determination) Target Validation Target Validation Data Analysis\n(Ki / IC50 Determination)->Target Validation Confirmed Hits

Caption: Workflow for initial in vitro screening.

Protocol 1.1: Radioligand Binding Assays for Receptor Affinity

This protocol describes a general method for determining the binding affinity of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine for a panel of CNS receptors.

Materials:

  • N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine (test compound)

  • Membrane preparations from cells expressing the target receptor (e.g., CHO or HEK293 cells)

  • Radioligands specific for each target receptor (e.g., [³H]-pentazocine for σ1 receptors, [³H]-DAMGO for μ-opioid receptors)

  • Scintillation vials and cocktail

  • Filtration apparatus and glass fiber filters

  • Incubation buffer (specific to each receptor assay)

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate buffer.

  • In a 96-well plate, combine the cell membrane preparation, the specific radioligand, and either buffer (for total binding), a known saturating unlabeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at the recommended temperature and duration for the specific receptor assay.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value of the test compound using competitive binding analysis software (e.g., Prism).

Data Presentation: The binding affinities (Ki) should be summarized in a table for clear comparison across multiple targets.

Target ReceptorRadioligandKi (nM) of Test Compound
Sigma-1[³H]-PentazocineExperimental Data
Sigma-2[³H]-DTGExperimental Data
μ-Opioid[³H]-DAMGOExperimental Data
δ-Opioid[³H]-NaltrindoleExperimental Data
κ-Opioid[³H]-U69,593Experimental Data
SERT[³H]-ParoxetineExperimental Data
Protocol 1.2: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is for assessing the inhibitory activity of the test compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Materials:

  • N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine (test compound)

  • Purified human AChE and BuChE

  • Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in phosphate buffer.

  • In a 96-well plate, add DTNB, the respective enzyme (AChE or BuChE), and either buffer (for control) or the test compound.

  • Pre-incubate the plate for 10 minutes at room temperature.

  • Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BuChE).

  • Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Calculate the rate of reaction and determine the IC50 value of the test compound by plotting the percent inhibition against the log concentration of the compound.

Data Presentation:

EnzymeSubstrateIC50 (nM) of Test Compound
Acetylcholinesterase (AChE)ATCIExperimental Data
Butyrylcholinesterase (BuChE)BTCIExperimental Data

Part 2: Functional Characterization and Mechanism of Action

Once a primary target is identified, the next logical step is to determine the functional consequence of this interaction (i.e., agonist, antagonist, or modulator activity).

Hypothesized Signaling Pathway (Example: Sigma-1 Receptor Agonism)

G cluster_1 Potential Sigma-1 Receptor Signaling Test_Compound N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine Sigma1R Sigma-1 Receptor (ER Chaperone) Test_Compound->Sigma1R Binds as Agonist IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_Release Ca2+ Release from ER IP3R->Ca_Release Neuronal_Plasticity Neuronal Plasticity and Survival Ca_Release->Neuronal_Plasticity

Caption: Hypothesized signaling cascade for σ1R agonism.

Protocol 2.1: [³⁵S]GTPγS Binding Assay for GPCR Functional Activity

This assay is used to determine if the test compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR) target, such as opioid receptors.

Materials:

  • Membrane preparations from cells expressing the target GPCR

  • [³⁵S]GTPγS

  • GDP

  • Known agonist and antagonist for the target receptor

  • Assay buffer (containing MgCl₂, NaCl, HEPES)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the membrane preparation, GDP, [³⁵S]GTPγS, and the test compound. For antagonist testing, also include a known agonist at its EC50 concentration.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • For agonist activity, calculate the EC50 and Emax values. For antagonist activity, calculate the IC50 or Kb value.

Part 3: In Vitro Neurotoxicity and Blood-Brain Barrier Permeability

Before proceeding to in vivo studies, it is crucial to assess the potential neurotoxicity and the ability of the compound to cross the blood-brain barrier (BBB).

Protocol 3.1: Cell Viability Assay in a Neuronal Cell Line

This protocol uses a human neuroblastoma cell line (e.g., SH-SY5Y) to assess the potential neurotoxicity of the compound[20].

Materials:

  • SH-SY5Y cells

  • Cell culture medium and supplements

  • Test compound

  • MTT or similar cell viability reagent

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24-48 hours.

  • Add the MTT reagent and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm.

  • Calculate the cell viability as a percentage of the untreated control and determine the CC50 (cytotoxic concentration 50).

Protocol 3.2: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration

The PAMPA-BBB assay is a high-throughput method to predict the passive permeability of a compound across the blood-brain barrier.

Materials:

  • PAMPA plate system (e.g., from Millipore or Corning)

  • Brain lipid solution

  • Phosphate buffered saline (PBS) at pH 7.4

  • Test compound

Procedure:

  • Coat the filter of the donor plate with the brain lipid solution.

  • Add the test compound to the donor wells.

  • Fill the acceptor wells with PBS.

  • Assemble the donor and acceptor plates and incubate for a specified time (e.g., 4-18 hours).

  • Measure the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe).

Data Presentation:

AssayEndpointResult
Neurotoxicity (SH-SY5Y)CC50 (µM)Experimental Data
BBB Permeability (PAMPA)Pe (10⁻⁶ cm/s)Experimental Data

Part 4: In Vivo Pharmacokinetics and Efficacy Studies

Promising candidates from in vitro studies should be advanced to in vivo testing in animal models to assess their pharmacokinetic properties and efficacy in relevant models of neurological disorders.

General Workflow for In Vivo Characterization

G cluster_2 Phase 2: In Vivo Evaluation Lead_Compound Lead Compound from In Vitro Studies PK_Studies Pharmacokinetic Studies (Rodents) Lead_Compound->PK_Studies Efficacy_Models Disease Models (e.g., Pain, Cognition) Lead_Compound->Efficacy_Models Data_Analysis_PK Determine Cmax, Tmax, AUC, Brain/Plasma Ratio PK_Studies->Data_Analysis_PK Data_Analysis_Efficacy Assess Behavioral and Biomarker Endpoints Efficacy_Models->Data_Analysis_Efficacy Go_NoGo Go/No-Go Decision for Further Development Data_Analysis_PK->Go_NoGo Data_Analysis_Efficacy->Go_NoGo

Caption: General workflow for in vivo studies.

The choice of in vivo models will depend on the confirmed molecular target and functional activity. For example:

  • AChE inhibitors: Models of cognitive impairment (e.g., scopolamine-induced amnesia) would be appropriate[5].

  • Sigma-1 receptor ligands: Models of neuropathic pain (e.g., chronic constriction injury) could be utilized[6][9].

  • Opioid receptor agonists: Nociceptive pain models (e.g., tail-flick or hot plate tests) would be relevant[17].

Conclusion

While N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is currently an understudied compound in the context of neuroscience, its structural features suggest a high potential for interaction with key CNS targets. The systematic application of the protocols outlined in this guide will enable researchers to thoroughly characterize its neuropharmacological profile, elucidate its mechanism of action, and assess its therapeutic potential for neurological disorders. This structured approach, moving from broad target screening to specific functional and in vivo assays, provides a robust framework for unlocking the potential of this novel chemical entity.

References

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  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. (n.d.). PMC - NIH. [Link]

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Application

Application Notes &amp; Protocols for the In Vivo Evaluation of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine as a Potential Neuromodulatory Agent

Abstract: This document provides a comprehensive experimental framework for the in vivo evaluation of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, a novel compound with structural motifs common to centrally active...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive experimental framework for the in vivo evaluation of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, a novel compound with structural motifs common to centrally active agents. Due to the presence of the piperidine ring, which is a key pharmacophore in many neurological and psychiatric drugs, this guide proposes a phased approach to investigate its potential as a neuromodulatory agent, focusing on a preclinical model of neurodegeneration.[1][2] The protocols herein are designed to establish a preliminary safety and pharmacokinetic profile, followed by a robust assessment of efficacy and mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical neuroscience research.

Introduction and Rationale

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is a tertiary amine featuring a piperidine moiety. While its specific biological activity is not yet fully characterized, its structural components suggest a potential for interaction with central nervous system (CNS) targets.[3] Piperidine derivatives have a well-documented history of diverse pharmacological activities, including neuroprotection in animal models of Alzheimer's and Parkinson's disease.[4][5][6]

The following protocols outline a logical, multi-stage in vivo testing cascade. The primary objectives of this experimental design are:

  • To determine a safe and tolerated dose range in a relevant rodent model.

  • To characterize the basic pharmacokinetic profile of the compound.

  • To evaluate the potential neuroprotective efficacy in a chemically-induced model of Parkinson's disease.

  • To probe the underlying mechanism of action by measuring its effects on key neurotransmitter systems in vivo.

This structured approach ensures that each phase of testing logically informs the next, optimizing the use of resources and adhering to ethical guidelines for animal research, such as the "3Rs" (Replacement, Reduction, and Refinement).[7]

Phase I: Preliminary Safety and Pharmacokinetic Profiling

Before assessing efficacy, it is critical to understand the compound's safety window and how it is processed by the body. These initial studies are fundamental for selecting appropriate doses for subsequent, more complex experiments.[8][9]

Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

The purpose of a DRF study is to identify the dose range that can be administered without causing severe toxicity, thereby establishing the maximum tolerated dose (MTD).[10][11][12] This is achieved by administering escalating doses of the compound and monitoring for adverse clinical signs.

Protocol 1: Acute Dose-Range Finding in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old). A single sex is used initially to reduce variability.

  • Housing: Standard housing conditions (12:12 light-dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Acclimatization: Allow animals to acclimatize for a minimum of 7 days before the experiment.

  • Compound Formulation: Prepare a stock solution of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The choice of vehicle should be based on the compound's solubility and should be tested alone in a control group.

  • Group Allocation: Randomly assign mice to groups (n=3-5 per group).

    • Group 1: Vehicle control (e.g., intraperitoneal injection, IP)

    • Group 2: 1 mg/kg (IP)

    • Group 3: 3 mg/kg (IP)

    • Group 4: 10 mg/kg (IP)

    • Group 5: 30 mg/kg (IP)

    • Group 6: 100 mg/kg (IP)

    • Note: Dose levels should be adjusted based on any prior in vitro cytotoxicity data. A logarithmic or semi-log dose spacing is common.[10]

  • Administration: Administer a single dose via the intended route for future efficacy studies (e.g., IP).

  • Monitoring: Observe animals continuously for the first 4 hours post-dosing, and then at 24, 48, and 72 hours. Record:

    • Clinical signs of toxicity (e.g., changes in posture, gait, activity level, convulsions, salivation).[13]

    • Body weight changes.

    • Mortality.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or severe, irreversible clinical signs of toxicity. This data is crucial for designing the subsequent efficacy and PK studies.

Table 1: Example Data Summary for DRF Study

Dose Group (mg/kg)NMortality (at 72h)Key Clinical ObservationsMean Body Weight Change (%)
Vehicle50/5Normal activity+1.5%
150/5Normal activity+1.2%
350/5Normal activity+1.0%
1050/5Mild, transient hypoactivity (0-2h)+0.5%
3050/5Moderate hypoactivity, piloerection (0-4h)-2.0%
10052/5Severe hypoactivity, ataxia, tremors-8.5%
Preliminary Pharmacokinetic (PK) Study

A PK study measures how the body absorbs, distributes, metabolizes, and excretes the compound, providing critical information on its bioavailability and half-life.[14][15]

Protocol 2: Single-Dose Pharmacokinetics in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.

  • Group Allocation:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) (n=3)

    • Group 2: Intraperitoneal (IP) or Oral (PO) administration (e.g., 10 mg/kg, a non-toxic dose selected from the DRF study) (n=3)

  • Administration: Administer the compound as a single bolus dose.

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) from the jugular vein cannula into EDTA-coated tubes at pre-dose and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).

Table 2: Key Pharmacokinetic Parameters to Determine

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable point
T1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F (%) Bioavailability (calculated from IV and PO/IP data)

Phase II: Efficacy and Mechanism of Action (MOA) Investigation

Based on the favorable safety and PK data from Phase I, this phase aims to assess the compound's therapeutic potential in a disease-relevant animal model. The 1-methyl-4-phenyl-1,2,3-6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease is selected, as it robustly replicates the loss of dopaminergic neurons seen in the human condition and is well-suited for testing neuroprotective agents.[5][6]

G Overall In Vivo Efficacy Study Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase (21 days) cluster_terminal Terminal Phase acclimate Animal Acclimatization (7 days) baseline Baseline Behavioral Testing (e.g., Rotarod) acclimate->baseline mptp MPTP Model Induction (Days 1-5) baseline->mptp dosing Compound/Vehicle Dosing (Days 1-21) behavior Behavioral Assessments (Rotarod, Open Field) (Days 7, 14, 21) dosing->behavior microdialysis In Vivo Microdialysis (Day 22) behavior->microdialysis tissue Tissue Collection (Transcardial Perfusion) microdialysis->tissue histology Histology & IHC (TH, Iba1 Staining) tissue->histology

Caption: Workflow for the in vivo efficacy study.

Protocol 3: Neuroprotection in the MPTP Mouse Model
  • Animal Model: Male C57BL/6 mice (10-12 weeks old).

  • Group Allocation (n=10-15 per group):

    • Group 1: Vehicle Control (Saline IP + Vehicle PO)

    • Group 2: MPTP Control (MPTP IP + Vehicle PO)

    • Group 3: MPTP + Test Compound (MPTP IP + Low Dose PO)

    • Group 4: MPTP + Test Compound (MPTP IP + High Dose PO)

    • Note: Doses are selected based on DRF and PK studies to be non-toxic and provide sustained exposure.

  • MPTP Induction: Administer MPTP-HCl (e.g., 25 mg/kg, IP) once daily for 5 consecutive days. Administer saline to the Vehicle Control group.

  • Compound Administration: Begin daily administration of the test compound or vehicle (e.g., by oral gavage) on the same day as the first MPTP injection and continue for 21 days.

  • Neurobehavioral Assessments: Conduct behavioral tests at baseline and on days 7, 14, and 21 to assess motor function.[16]

    • Rotarod Test: Measures motor coordination and balance. Place mice on an accelerating rotating rod and record the latency to fall.[5]

    • Open Field Test: Assesses general locomotor activity and anxiety-like behavior. Track the total distance moved and time spent in the center of an open arena.[17]

  • Data Presentation: Results should be plotted as mean ± SEM for each group over time.

Protocol 4: In Vivo Microdialysis for Neurotransmitter Analysis

This technique allows for the direct measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals, providing powerful pharmacodynamic data.[18][19] We will target the striatum to measure dopamine levels.

G Principle of In Vivo Microdialysis cluster_brain Brain Tissue (Striatum) cluster_system External System probe Microdialysis Probe collector Fraction Collector probe->collector Outflow (Dialysate) nt Neurotransmitters (e.g., Dopamine) nt->probe Diffusion pump Syringe Pump perfusate Perfusion Fluid (aCSF) perfusate->probe Inflow hplc HPLC-ECD / LC-MS/MS Analysis collector->hplc

Caption: Diagram illustrating the principle of in vivo microdialysis.

  • Surgical Preparation: On day 22, anesthetize a subset of animals from each group (n=5-6). Stereotaxically implant a microdialysis guide cannula targeting the striatum. Allow animals to recover for 24-48 hours.

  • Microdialysis Procedure:

    • Insert a microdialysis probe through the guide cannula.

    • Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min) using a syringe pump.[19]

    • Allow a 1-2 hour equilibration period.

    • Collect dialysate samples every 20 minutes into vials containing an antioxidant (to prevent dopamine degradation).

    • Collect 3-4 baseline samples.

    • Administer an acute challenge dose of the test compound or vehicle.

    • Continue collecting dialysate samples for at least 3 hours post-dosing.

  • Neurochemical Analysis: Analyze the concentration of dopamine and its metabolites (DOPAC, HVA) in the dialysate samples using HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS.[20][21]

  • Data Analysis: Express neurotransmitter levels as a percentage of the mean baseline concentration for each animal.

Phase III: Terminal Histopathological Analysis

The final phase involves examining the brain tissue to directly visualize the extent of neurodegeneration and the protective effect of the compound.[22]

Protocol 5: Brain Tissue Collection and Processing
  • Euthanasia and Perfusion: At the end of the study (Day 23), deeply anesthetize the remaining animals and perform transcardial perfusion.[23] First, flush with ice-cold saline, followed by 4% paraformaldehyde (PFA) for fixation.

  • Tissue Dissection: Carefully dissect the brains and post-fix them in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

  • Sectioning: Section the brains coronally (e.g., at 30 µm thickness) through the regions of interest (substantia nigra and striatum) using a cryostat or vibrating microtome.

Protocol 6: Immunohistochemistry (IHC) for Neuroprotection
  • Staining: Perform free-floating immunohistochemistry on the collected brain sections.

    • Tyrosine Hydroxylase (TH) Staining: Use an anti-TH antibody to label dopaminergic neurons in the substantia nigra and their terminals in the striatum. A higher number of TH-positive cells in the compound-treated groups compared to the MPTP control group would indicate neuroprotection.[5]

    • Iba1 Staining: Use an anti-Iba1 antibody to label microglia. This will assess the level of neuroinflammation and whether the compound has anti-inflammatory effects.

    • Haematoxylin & Eosin (H&E) Staining: Perform H&E staining on adjacent sections to assess general tissue morphology and identify any signs of toxicity, such as cell shrinkage or edema.[24][25]

  • Imaging and Quantification:

    • Capture high-resolution images of the stained sections using a microscope.

    • Quantify the number of TH-positive neurons in the substantia nigra using unbiased stereological methods.[22]

    • Quantify the optical density of TH-positive fibers in the striatum.

    • Analyze the morphology and density of Iba1-positive microglia.

Data Analysis and Interpretation

All data should be analyzed using appropriate statistical methods. For comparisons between multiple groups, use a one-way or two-way ANOVA followed by a suitable post-hoc test (e.g., Tukey's or Dunnett's). A p-value of <0.05 is typically considered statistically significant. All statistical planning should be performed a priori to reduce bias.[8][26]

References

  • de la Monte, S. M., et al. (2014). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Moser, V. C. (2001). Neurobehavioral screening in rodents. Current Protocols in Toxicology. Available at: [Link]

  • Harkin, A., & Kelly, J. P. (2011). Neurobehavioral Tests in Rat Models of Degenerative Brain Diseases. In Behavioral Neurobiology of Anxiety and Its Treatment. Available at: [Link]

  • Westerink, B. H. (1992). In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. Journal of Neuroscience Methods. Available at: [Link]

  • Shou, M., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst. Available at: [Link]

  • Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery. Available at: [Link]

  • Amuza Inc. (2021). Microdialysis and Neurotransmitter Analysis. Available at: [Link]

  • Kennedy, R. T. (2006). In vivo measurements of neurotransmitters by microdialysis sampling. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Charles River Laboratories. Rodent Behavior Testing. Available at: [Link]

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  • Percie du Sert, N., et al. (2020). General Principles of Preclinical Study Design. In Handbook of Experimental Pharmacology. Available at: [Link]

  • Al-Ghorbani, M., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • The Jackson Laboratory. (2022). Webinar: Designing Your In Vivo Studies. Available at: [Link]

  • Labcorp. (2023). Neurobehavioral testing in mice: Positive control validation studies and historical control data. Available at: [Link]

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  • ResearchGate. (2011). Neurobehavioral Tests in Rat Models of Degenerative Brain Diseases. Available at: [Link]

  • Li, D., et al. (2023). Designing an In Vivo Preclinical Research Study. Medicina. Available at: [Link]

  • Li, D., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. Available at: [Link]

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  • Yulita, I., et al. (2019). A Descriptive Study of Histopathological of Chronic Brain Ischemia of Rat Tissue. Jurnal Kedokteran Brawijaya. Available at: [Link]

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  • Khan, M. A., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules. Available at: [Link]

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  • Yamaguchi, H., & Shen, J. (2013). Histological analysis of neurodegeneration in the mouse brain. Methods in Molecular Biology. Available at: [Link]

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  • FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

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  • Mehranfar, F., et al. (2023). Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia. Neuroscience Letters. Available at: [Link]

  • Yang, W., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International Journal of Molecular Medicine. Available at: [Link]

  • Abbasi, M. A., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medicinal Chemistry Research. Available at: [Link]

  • Buee, L., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease. Available at: [Link]

  • ResearchGate. (2015). Neuroprotective effects of piperine, an alkaloid from the Piper genus, on the Parkinson's disease model in rats. Available at: [Link]

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Method

"how to prepare stock solutions of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine"

An Application Guide: Preparation of Stock and Working Solutions for N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine Abstract This comprehensive application note provides a detailed protocol for the preparation, handl...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Preparation of Stock and Working Solutions for N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

Abstract

This comprehensive application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine (CAS: 1095155-43-3).[1] As a compound with potential applications in antifungal research and broader biochemical assays, the accuracy and reproducibility of experimental results depend critically on the correct preparation of solutions.[1] This guide offers field-proven insights into solvent selection, step-by-step preparation protocols, stability considerations, and safety precautions, designed for researchers, scientists, and drug development professionals.

Compound Information and Properties

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is an amphiphilic molecule, possessing both hydrophobic (benzyl group, methylpiperidine moiety) and hydrophilic (amine functionalities) characteristics.[1] This dual nature dictates its solubility profile and requires careful consideration during solvent selection.

PropertyValueSource
CAS Number 1095155-43-3Smolecule[1]
Molecular Formula C₁₄H₂₂N₂Smolecule[1]
Molecular Weight 218.34 g/mol Smolecule[1]
IUPAC Name N-methyl-1-[4-(2-methylpiperidin-1-yl)phenyl]methanamineSmolecule[1]
Appearance Varies (Typically a solid or oil)General

Critical Health and Safety Precautions

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its structure as a benzylamine derivative suggests that it should be handled with significant care. Amine compounds are often corrosive and can cause severe skin and eye damage upon contact.[2][3][4]

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical splash goggles or a face shield.[5]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

    • Body Protection: Wear a lab coat.

  • Handling: Avoid inhalation of dust or vapors and prevent all contact with skin and eyes. Do not ingest.[2]

  • In case of Exposure:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

Solvent Selection and Solubility Insights

The choice of solvent is the most critical factor in preparing a stable and usable stock solution.

  • Causality of Solvent Choice: The compound's significant hydrophobic character means it has limited intrinsic solubility in purely aqueous systems.[1] Therefore, a polar aprotic organic solvent is the preferred choice for creating a high-concentration primary stock solution.

  • Recommended Solvents:

    • Dimethyl Sulfoxide (DMSO): Excellent choice for creating high-concentration stocks. It is a powerful solubilizing agent for many organic molecules.

    • Ethanol (EtOH): A suitable alternative, though it may not achieve the same high concentrations as DMSO.

    • Dimethylformamide (DMF): Another strong polar aprotic solvent that can be used.

  • Aqueous Solutions: Direct dissolution in aqueous buffers is not recommended. Working solutions for cell-based assays or other aqueous experiments should be prepared by diluting the high-concentration organic stock solution into the final buffer. Be aware that precipitation may occur if the final concentration of the organic solvent is too low or the compound's solubility limit in the aqueous medium is exceeded.

SolventSuitability for Primary StockNotes
DMSO Excellent Recommended for ≥10 mM stocks. Hygroscopic; use anhydrous grade and store properly.
Ethanol Good Suitable for many applications. May be preferred over DMSO for certain biological assays.
Aqueous Buffers (e.g., PBS) Poor Not recommended for primary stock. Used only as the final diluent for working solutions.

Protocol 1: Preparation of a 10 mM Primary Stock in DMSO

This protocol details the most common method for preparing a concentrated, reliable stock solution.

Materials and Equipment
  • N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to 0.1 mg)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Personal Protective Equipment (PPE)

Workflow Diagram

G start Start: Assemble PPE & Materials weigh Step 1: Weigh Compound Accurately weigh ~2.2 mg of the compound. start->weigh calc Step 2: Calculate Solvent Volume Vol (mL) = [Mass (mg) / 218.34 (g/mol)] / 10 (mmol/L) weigh->calc add_solvent Step 3: Add Solvent Dispense the calculated volume of DMSO. calc->add_solvent dissolve Step 4: Dissolve Vortex/sonicate until solution is clear. add_solvent->dissolve aliquot Step 5: Aliquot & Store Dispense into single-use tubes. Store at -20°C or -80°C. dissolve->aliquot end_node End: Stock Solution Ready aliquot->end_node

Caption: Workflow for preparing a primary stock solution.

Step-by-Step Methodology
  • Preparation: Don all required PPE and perform all work in a chemical fume hood.

  • Weighing: Tare a clean, dry microcentrifuge tube or vial on an analytical balance. Carefully weigh out a small amount of the compound (e.g., 2.2 mg). Record the exact mass.

    • Expert Insight: Weighing a slightly larger mass (e.g., >1 mg) minimizes the impact of balance measurement errors on the final concentration.

  • Calculation: Calculate the precise volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Molar Concentration (mol/L))

    • Example Calculation: For a target of 10 mM stock using exactly 2.20 mg of the compound:

      • Mass = 0.00220 g

      • Molecular Weight = 218.34 g/mol

      • Concentration = 0.010 mol/L

      • Volume (L) = 0.00220 g / (218.34 g/mol × 0.010 mol/L) = 0.001007 L = 1007 µL

  • Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound. Cap tightly and vortex vigorously. If necessary, use a brief sonication in a water bath to aid dissolution.

    • Self-Validation: The solution must be visually clear and free of any solid particulates. This is a critical quality control check.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in properly labeled cryovials or microcentrifuge tubes.

Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer

This protocol describes the serial dilution from the primary organic stock into a final aqueous medium.

  • Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM primary stock 1:10. For example, add 10 µL of the 10 mM stock to 90 µL of DMSO. This reduces pipetting errors and the final DMSO concentration in the working solution.

  • Final Dilution: Prepare the 10 µM working solution by diluting the 1 mM intermediate stock 1:100 into your final cell culture medium or experimental buffer. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of the aqueous buffer.

    • Expert Insight: When adding the aliquot to the aqueous buffer, vortex or pipette mix immediately to prevent localized high concentrations that could cause the compound to precipitate. The final DMSO concentration in this example is 0.1%, which is tolerated by most cell lines.

Stability and Storage

The stability of amine-containing compounds can be affected by air, light, and temperature.

  • Primary Stock Solution (-20°C or -80°C): Store aliquots of the primary stock solution at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).[6] Protect from light by using amber vials or wrapping tubes in foil.

  • Air Sensitivity: Some benzylamines are sensitive to atmospheric carbon dioxide.[7] While dissolved in anhydrous DMSO and tightly capped, this risk is minimized. For maximum stability, consider overlaying the stock solution with an inert gas like argon or nitrogen before capping.

  • Working Solutions: Aqueous working solutions should be prepared fresh for each experiment and not stored. The compound is more likely to be unstable or adhere to plasticware in dilute aqueous solutions.

Troubleshooting

ProblemPossible CauseRecommended Solution
Compound does not fully dissolve in DMSO. Insufficient solvent volume or low-quality solvent.Gently warm the solution (to ~30°C). If it still does not dissolve, the material may be impure or a higher volume of solvent may be needed (recalculate concentration).
Precipitate forms when diluting into aqueous buffer. The compound's solubility limit has been exceeded.Prepare a more dilute working solution. Ensure the final percentage of organic solvent (e.g., DMSO) is as high as the experiment allows.
Experimental results are inconsistent. Stock solution degraded due to improper storage (e.g., repeated freeze-thaw cycles).Always use fresh aliquots for critical experiments. Prepare a new primary stock solution.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. Retrieved January 18, 2026, from [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening using N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is a synthetic compound featuring a benzylpiperidine moiety, a privileged scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is a synthetic compound featuring a benzylpiperidine moiety, a privileged scaffold in medicinal chemistry frequently associated with centrally active agents.[1][2] While its specific biological targets are not extensively characterized in publicly available literature, its structural similarity to known ligands suggests potential interactions with receptors such as G-Protein Coupled Receptors (GPCRs) or sigma receptors, which are implicated in a wide range of neurological and psychiatric disorders.[3] Research has indicated that N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine possesses notable biological activity, including potential antifungal properties.[1] This inherent bioactivity, coupled with its drug-like structure, makes it a compelling candidate for inclusion in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of disease-relevant targets.

This guide provides a comprehensive framework for utilizing N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine in a primary HTS campaign. We will present a hypothetical screening scenario targeting a generic GPCR, a common and highly valuable class of drug targets.[4][5] The protocols described herein are designed to be robust, scalable, and adaptable to various laboratory automation platforms.[6]

Principle of the Assay: Competitive Binding Fluorescence Polarization

To identify compounds that bind to our hypothetical GPCR target, we will employ a competitive binding assay based on the principle of fluorescence polarization (FP).[7][8][9] FP is a powerful, homogeneous assay format well-suited for HTS due to its simplicity and robustness.[10][11]

The core principle of this assay is as follows:

  • A small, fluorescently labeled ligand (the "tracer") with known affinity for the GPCR is used.

  • When the tracer binds to the much larger GPCR, its rotational motion is significantly slowed.

  • When excited with polarized light, the slowly rotating tracer-GPCR complex emits light that remains highly polarized.

  • In contrast, the free tracer rotates rapidly in solution, and its emitted light is depolarized.

  • Test compounds from a screening library, such as N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, are introduced. If a test compound binds to the GPCR, it will displace the fluorescent tracer.

  • This displacement results in an increase in the population of free, rapidly tumbling tracer, leading to a decrease in the measured fluorescence polarization.

This change in polarization is directly proportional to the binding affinity of the test compound for the target receptor.

Experimental Workflow and Protocols

The following sections detail the necessary steps for conducting an HTS campaign using N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine and a competitive FP assay.

Diagram of the Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis & Follow-up Compound_Prep Compound Library Preparation (incl. N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine) Dispensing Dispense Compounds & Controls into 384-well plates Compound_Prep->Dispensing Reagent_Prep Reagent Preparation (GPCR, Fluorescent Tracer, Buffer) Addition Add GPCR and Tracer Mixture Reagent_Prep->Addition Dispensing->Addition Incubation Incubate at Room Temperature Addition->Incubation Detection Read Fluorescence Polarization Incubation->Detection Data_QC Data Quality Control (Z'-factor) Detection->Data_QC Hit_ID Hit Identification (% Inhibition Calculation) Data_QC->Hit_ID Dose_Response Dose-Response Curves (IC50) Hit_ID->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays

Caption: High-throughput screening workflow for identifying GPCR binders.

Materials and Reagents
  • Target: Purified, soluble GPCR of interest.

  • Fluorescent Tracer: A fluorescently labeled ligand with known affinity for the target GPCR.

  • Test Compound: N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, and other compounds in the screening library, dissolved in 100% DMSO.

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS) with 0.1% Bovine Serum Albumin (BSA) and 0.01% Triton X-100.

  • Microplates: Low-volume, black, 384-well microplates.

  • Instrumentation: A microplate reader capable of measuring fluorescence polarization.

Protocol: Primary High-Throughput Screen

This protocol is optimized for a 384-well format.

  • Compound Plating:

    • Prepare a master plate of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine and other library compounds at a concentration of 1 mM in 100% DMSO.

    • Using an automated liquid handler, dispense 100 nL of each compound solution into the appropriate wells of the 384-well assay plates. This will result in a final compound concentration of 10 µM in a 10 µL assay volume.

    • Dispense 100 nL of 100% DMSO into control wells (for high signal/no inhibition) and a known inhibitor into positive control wells (for low signal/max inhibition).

  • Reagent Preparation and Dispensing:

    • Prepare a 2X working solution of the GPCR and the fluorescent tracer in assay buffer. The optimal concentrations of each should be determined in advance during assay development to achieve a stable and robust assay window.

    • Dispense 10 µL of the GPCR/tracer mixture into all wells of the assay plates containing the pre-spotted compounds.

  • Incubation:

    • Briefly centrifuge the plates to ensure all components are mixed.

    • Incubate the plates at room temperature for 60 minutes, protected from light. The incubation time should be sufficient to allow the binding reaction to reach equilibrium.

  • Detection:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis and Hit Identification

The primary goal of the data analysis is to identify "hits" – compounds that cause a significant decrease in fluorescence polarization.

  • Quality Control:

    • The quality of the HTS assay is assessed using the Z'-factor, a statistical parameter that reflects the separation between the high and low signal controls.[12]

    • The Z'-factor is calculated using the following formula:

      
      
      where 
      
      
      
      is the standard deviation and
      
      
      is the mean of the positive (pos) and negative (neg) controls.
    • A Z'-factor greater than 0.5 indicates an excellent assay suitable for HTS.[12]

  • Hit Identification:

    • The percent inhibition for each test compound is calculated as follows:

      
      
      where 
      
      
      
      is the fluorescence polarization of the test compound,
      
      
      is the average polarization of the positive control (maximum inhibition), and
      
      
      is the average polarization of the negative control (no inhibition).
    • A hit is typically defined as a compound that exhibits a percent inhibition greater than a predetermined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Hypothetical Data Presentation

The following tables represent typical data that would be generated during an HTS campaign.

Table 1: Assay Performance Metrics

ParameterValueInterpretation
Z'-Factor 0.78Excellent assay quality, suitable for HTS[12]
Signal-to-Background 4.2Robust signal window
CV of Controls < 5%High precision and reproducibility

Table 2: Primary Screening Results for a Subset of Compounds

Compound IDStructure% InhibitionHit?
Cmpd-001 N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine65.2Yes
Cmpd-002 Analog 112.5No
Cmpd-003 Analog 278.9Yes
Cmpd-004 Unrelated Structure2.1No

Follow-up Studies: From Hit to Lead

Once primary hits like N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine are identified, a series of follow-up studies are crucial to validate and characterize their activity.

Diagram of Hit Validation Workflow

Hit_Validation Primary_Hit Primary Hit from HTS (e.g., N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine) Reconfirmation Re-test in Primary Assay Primary_Hit->Reconfirmation Dose_Response IC50 Determination Reconfirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Cell-based functional assay) Dose_Response->Orthogonal_Assay SAR_Exploration Structure-Activity Relationship (SAR) (Synthesis of analogs) Dose_Response->SAR_Exploration Selectivity_Profiling Selectivity Profiling (vs. related targets) Orthogonal_Assay->Selectivity_Profiling Lead_Candidate Lead Candidate Selectivity_Profiling->Lead_Candidate SAR_Exploration->Lead_Candidate

Caption: Workflow for validating and advancing primary HTS hits.

  • Hit Confirmation and Dose-Response:

    • Hits are re-tested in the primary assay to confirm their activity.

    • A dose-response curve is generated by testing the compound over a range of concentrations to determine its potency (IC50 value).

  • Orthogonal and Secondary Assays:

    • It is essential to confirm the activity of hits in a different, preferably functional, assay format to rule out artifacts from the primary screen.[13]

    • For a GPCR target, a cell-based assay measuring downstream signaling events (e.g., calcium mobilization or cAMP production) would be an appropriate orthogonal assay.[14][15]

  • Structure-Activity Relationship (SAR) Studies:

    • The initial hit, N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, would serve as a starting point for synthesizing and testing a series of structural analogs to understand which parts of the molecule are critical for activity and to optimize potency and other properties.[16]

Conclusion

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine represents a promising chemical scaffold for drug discovery. This guide outlines a robust and efficient HTS strategy using fluorescence polarization to screen this compound and others against a GPCR target. The provided protocols and workflows offer a clear path from initial screening to hit validation, laying the groundwork for the discovery of novel therapeutic agents. The adaptability of HTS platforms allows for the rapid evaluation of large compound libraries, accelerating the identification of promising lead candidates for further development.[6][17]

References

  • Vertex AI Search. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH.
  • Bentham Science. (n.d.). Chapter - An Overview of High Throughput Screening at G Protein Coupled Receptors.
  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery.
  • Revvity. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • PubMed. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • ResearchGate. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF.
  • NIH. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
  • BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development.
  • Molecular Devices. (n.d.). Fluorescence Polarization (FP).
  • NIH. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening - PMC.
  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
  • Agilent. (2021). High-Throughput GPCR Assay Development.
  • Frontiers. (n.d.). Recent progress in assays for GPCR drug discovery.
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Method

Application Note &amp; Protocols: N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine for the Investigation of Neuroinflammation

Audience: Researchers, scientists, and drug development professionals in neurobiology and neuropharmacology. Abstract: Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in neurobiology and neuropharmacology.

Abstract: Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators, is a critical component in the pathogenesis of various neurodegenerative diseases. The sigma-2 receptor (σ2R), now identified as transmembrane protein 97 (TMEM97), has emerged as a promising therapeutic target for modulating these processes. This document provides a detailed guide for the use of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine , a putative selective sigma-2 receptor (σ2R) ligand, as a research tool to investigate neuroinflammatory pathways. We present its proposed mechanism of action, protocols for its application in in vitro models of neuroinflammation, and methodologies for assessing its anti-inflammatory efficacy.

Introduction: The Rationale for Targeting Neuroinflammation via the Sigma-2 Receptor

Neuroinflammation is a double-edged sword. While it serves a protective function in response to injury or infection in the central nervous system (CNS), chronic and uncontrolled inflammation contributes significantly to neuronal damage and the progression of diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis[1][2]. Microglia, the resident immune cells of the brain, are central players in this process[3][4]. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), microglia undergo morphological changes and release a barrage of pro-inflammatory molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), nitric oxide (NO), and reactive oxygen species (ROS)[2][5][6].

The sigma-2 receptor (σ2R)/TMEM97 is highly expressed in the brain, particularly in microglia[6][7]. A growing body of evidence suggests that σ2R ligands can exert potent neuroprotective and anti-inflammatory effects[8][9][10]. Activation or modulation of σ2R has been shown to suppress multiple facets of microglial activation, including cytoskeletal rearrangement, migration, and cytokine release[6][7][11]. This makes σ2R an attractive target for novel therapeutic agents aimed at mitigating neuroinflammation.

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is a novel small molecule designed to selectively target the σ2R. Its unique chemical structure suggests potential for high-affinity binding and modulation of downstream signaling pathways involved in the inflammatory cascade. This guide provides the necessary protocols to characterize its effects in relevant cell-based models.

Proposed Mechanism of Action

While the precise downstream signaling cascade for N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine requires empirical validation, its action as a σ2R modulator suggests a plausible mechanism for its anti-inflammatory properties. In a neuroinflammatory context, LPS binds to Toll-like receptor 4 (TLR4) on the microglial cell surface, initiating a signaling cascade that culminates in the activation of transcription factors like NF-κB[5]. This leads to the transcription and release of pro-inflammatory cytokines.

We hypothesize that N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, by binding to σ2R/TMEM97, interferes with this process. Sigma receptor activation is known to modulate intracellular calcium signaling, a critical secondary messenger in microglial activation[6][9]. By suppressing the elevation of intracellular calcium, the compound can inhibit the activation of downstream effector proteins, ultimately leading to reduced production of inflammatory mediators.

Mechanism_of_Action cluster_0 Microglial Cell cluster_1 Signaling Cascade LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates Ca_Signal ↑ Intracellular Ca²⁺ TLR4->Ca_Signal NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulates Transcription Ca_Signal->Cytokines Promotes Release Compound N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine Sigma2R σ2R / TMEM97 Compound->Sigma2R Binds Sigma2R->Ca_Signal Inhibits Experimental_Workflow cluster_assays Downstream Analysis start Seed BV-2 Cells pretreat Pre-treat with Compound (1 hr) start->pretreat stimulate Stimulate with LPS (24 hrs) pretreat->stimulate collect Collect Supernatant & Cell Lysate stimulate->collect elisa Cytokine Measurement (ELISA / CBA) collect->elisa qpcr Gene Expression (qPCR) collect->qpcr western Protein Expression (Western Blot) collect->western if_stain Morphology/Markers (Immunofluorescence) collect->if_stain

Caption: General experimental workflow for in vitro analysis.

Cell Culture and Treatment

Objective: To establish a robust in vitro model of neuroinflammation using BV-2 microglial cells.

Materials:

  • BV-2 murine microglial cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with high glucose

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates (6-well, 24-well, 96-well)

Protocol:

  • Cell Seeding: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator. Seed cells into appropriate plates based on the downstream assay (e.g., 2 x 10⁵ cells/well for a 24-well plate) and allow them to adhere overnight.

  • Compound Pre-treatment: The following day, replace the medium with fresh, serum-free DMEM. Prepare working concentrations of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. A dose-response experiment is recommended (see Table 1). Add the compound to the respective wells and incubate for 1 hour. Include a vehicle control (DMSO) at the same final concentration as the highest compound dose.

  • LPS Stimulation: Prepare a working solution of LPS. Add LPS to all wells except the negative control group to a final concentration of 100 ng/mL. [5][12]4. Incubation: Incubate the plates for the desired time period. For cytokine analysis from supernatants, 24 hours is standard. For gene expression (qPCR) or pathway analysis (Western blot), shorter time points (e.g., 4-6 hours) may be optimal.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant from each well, centrifuge at 1,500 rpm for 10 minutes to remove debris, and store at -80°C for cytokine analysis.

    • Cell Lysate: Wash the remaining cells twice with ice-cold PBS. Lyse the cells directly in the well using appropriate buffers for either RNA extraction (e.g., TRIzol) or protein extraction (e.g., RIPA buffer). Store lysates at -80°C.

ParameterRecommended RangePurpose
BV-2 Seeding Density 1-5 x 10⁵ cells/mLEnsure optimal cell health and response.
Compound Concentration 0.1 µM - 20 µMDetermine dose-dependent effects.
LPS Concentration 100 ng/mL - 1 µg/mLInduce a robust inflammatory response.[1]
Pre-treatment Time 1 - 2 hoursAllow compound to engage with its target before inflammation.
LPS Incubation Time 4 - 24 hoursVaries by endpoint (mRNA vs. protein).
Table 1: Recommended Experimental Parameters.
Analysis of Pro-inflammatory Cytokines (ELISA)

Objective: To quantify the secretion of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Methodology: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex bead-based assay (e.g., Luminex) for simultaneous measurement of multiple cytokines from a small sample volume.[13][14][15] Follow the manufacturer's instructions precisely. Briefly, the supernatant is incubated in a plate pre-coated with capture antibodies. A detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a measurable colorimetric or fluorescent signal proportional to the amount of cytokine present.

Analysis of Microglial Activation Markers (Immunofluorescence)

Objective: To visualize changes in microglial morphology and the expression of activation markers.

Materials:

  • Cells cultured on glass coverslips in a 24-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • 5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary Antibodies: Anti-Iba1 (for microglial morphology), Anti-TMEM119 (specific microglial marker).[16][17]

  • Fluorophore-conjugated Secondary Antibodies

  • DAPI (for nuclear staining)

  • Mounting Medium

Protocol:

  • Fixation: After treatment, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash three times with PBS and block with 5% BSA for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies (e.g., rabbit anti-Iba1) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the appropriate fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 1-2 hours at room temperature in the dark.

  • Counterstaining & Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize using a fluorescence or confocal microscope. Activated microglia typically retract their ramified processes and adopt an amoeboid shape, which can be quantified using image analysis software like ImageJ.[18][19]

Analysis of Inflammatory Pathway Proteins (Western Blot)

Objective: To assess the expression levels of key proteins in inflammatory signaling pathways (e.g., p-NF-κB, iNOS, COX-2).

Methodology: Western blotting allows for the semi-quantitative analysis of specific proteins in the cell lysates collected in step 3.2.[20][21][22][23][24]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-NF-κB p65, anti-iNOS), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the blot and visualize the protein bands using a digital imager. Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control for normalization.

Concluding Remarks

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine represents a valuable tool for probing the role of the sigma-2 receptor in neuroinflammatory processes. The protocols outlined in this guide provide a comprehensive approach to characterizing its anti-inflammatory and microglia-modulating effects in vitro. By quantifying changes in cytokine production, gene expression, protein signaling, and cellular morphology, researchers can elucidate the therapeutic potential of targeting the σ2R/TMEM97 system to combat neurodegenerative diseases.

References

  • Al-Saabi, A., et al. (2021). Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer's Disease Treatment via Its Regulation of Cholesterol Homeostasis. MDPI. Available at: [Link]

  • Czapski, G. A., & Strosznajder, J. B. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PMC. Available at: [Link]

  • Bio-Rad. (n.d.). Cytokine, Chemokine, and Growth Factor Assays. Bio-Rad. Available at: [Link]

  • Serrano-Pozo, A., et al. (2020). Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. MDPI. Available at: [Link]

  • de Jager, W., & Rijkers, G. T. (2019). Quantification of Multiple Cytokines and Chemokines Using Cytometric Bead Arrays. SpringerLink. Available at: [Link]

  • Yi, B., et al. (2017). Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer's disease. PubMed Central. Available at: [Link]

  • Rock, R. B., et al. (2005). Immunological assays for chemokine detection in in-vitro culture of CNS cells. PMC. Available at: [Link]

  • Lopes, F., et al. (2019). Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain. JoVE. Available at: [Link]

  • Cuevas, J., et al. (2011). Sigma Receptors Suppress Multiple Aspects of Microglial Activation. PMC. Available at: [Link]

  • Lian, H., et al. (2021). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers in Cellular Neuroscience. Available at: [Link]

  • Zhu, B., et al. (2021). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. PMC. Available at: [Link]

  • Yi, B., et al. (2017). Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuroinflammation in experimental models of Alzheimer's disease. PubMed. Available at: [Link]

  • ResearchGate. (2019). Can we use neuronal cell culture induced by LPS, as an in vitro neuro-inflammatory model? And measure inflammatory cytokine and chemokine?. ResearchGate. Available at: [Link]

  • JoVE. (2019). Video: Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain. JoVE. Available at: [Link]

  • Semantic Scholar. (2017). Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuroinflammation in experimental models of Alzheimer's disease. Semantic Scholar. Available at: [Link]

  • Semantic Scholar. (2011). Sigma receptors suppress multiple aspects of microglial activation. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2024). Western blotting of pro‑ and anti‑neuroinflammatory proteins from cell lysates of LPS‑induced BV2 microglial cells following pre‑treatment with madecassoside or indomethacin. ResearchGate. Available at: [Link]

  • Lind-Holm Mogensen, F., et al. (2024). Protocol for immunofluorescence staining and large-scale analysis to quantify microglial cell morphology at single-cell resolution in mice. PubMed. Available at: [Link]

  • Bio-protocol. (2016). Immunofluorescence imaging. Bio-protocol. Available at: [Link]

  • ACS Publications. (2025). Sigma-2 Receptor/Transmembrane Protein 97 in Pain Modulation: Tracing Historical Roots and Current Research Directions. ACS Pharmacology & Translational Science. Available at: [Link]

  • ResearchGate. (2011). Sigma Receptors Suppress Multiple Aspects of Microglial Activation. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The Western blot of proteins associated with neuroinflammation (A) and.... ResearchGate. Available at: [Link]

  • MDPI. (2020). Improved Synthesis of N-Methylcadaverine. MDPI. Available at: [Link]

  • YouTube. (2020). Western Blot Protocol. YouTube. Available at: [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. Available at: [Link]

  • Usiena AIR. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena AIR. Available at: [Link]

  • Bautista-Aguilera, O. M., et al. (2014). N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, a new cholinesterase and monoamine oxidase dual inhibitor. PubMed. Available at: [Link]

  • PubChem. (2025). N-Benzyl-N-methylpiperidin-4-amine. PubChem. Available at: [Link]

  • Sugimoto, H., et al. (1991). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents.
  • Lee, J. K., et al. (2014). Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). exploring the n-benzylpiperidine and n,n-dibenzyl(n-methyl)amine fragments as privileged structures in the search of new multitarget directed drugs for alzheimer's disease. ResearchGate. Available at: [Link]

Sources

Application

"developing analytical methods for N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine quantification"

Abstract Introduction N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is a chemical entity with a molecular formula of C₁₄H₂₂N₂ and a molecular weight of approximately 218.34 g/mol .[5] Its structure, featuring a benz...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is a chemical entity with a molecular formula of C₁₄H₂₂N₂ and a molecular weight of approximately 218.34 g/mol .[5] Its structure, featuring a benzyl group linked to a piperidine derivative, imparts specific chemical and biological properties.[5] Notably, it has been investigated for potential antifungal activities.[5] Accurate quantification of this and similar piperidine-containing compounds is crucial in pharmaceutical development for pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs).[6][7]

The dibasic nature of this compound, with two ionizable nitrogen centers, influences its solubility and chromatographic behavior.[5] It exhibits limited solubility in aqueous solutions due to its hydrophobic benzyl and methylpiperidine moieties.[5] These physicochemical characteristics necessitate the development of robust analytical methods to ensure accurate and precise measurements. This application note addresses this need by providing detailed protocols for two distinct, yet complementary, analytical techniques.

Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine in biological matrices due to its high sensitivity and selectivity.[6][8]

Rationale for Method Selection

The high specificity of tandem mass spectrometry allows for the unequivocal detection of the analyte, even in the presence of co-eluting matrix components, which can be a significant issue in complex samples like plasma.[6] This mitigates the risk of interference and ensures the reliability of the quantitative data. Furthermore, the high sensitivity of LC-MS/MS enables the quantification of the analyte at very low concentrations, which is often a requirement for pharmacokinetic studies.[8]

Experimental Workflow

The overall workflow for the LC-MS/MS analysis is depicted below.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample LLE Liquid-Liquid Extraction Plasma->LLE Add Extraction Solvent Evap Evaporation LLE->Evap Collect Organic Layer Recon Reconstitution Evap->Recon Dissolve in Mobile Phase LC HPLC Separation Recon->LC Inject MS Tandem MS Detection LC->MS Eluent Transfer Integration Peak Integration MS->Integration Acquire Data Quant Quantification Integration->Quant Generate Calibration Curve

Caption: LC-MS/MS analysis workflow for N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine.

Detailed Protocol: Plasma Sample Preparation

For the analysis of plasma samples, a liquid-liquid extraction (LLE) is employed to isolate the analyte and remove proteins and other interfering substances.[9]

Materials:

  • Human plasma (or other relevant biological matrix)

  • N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine reference standard

  • Internal Standard (IS) solution (e.g., a structurally similar and stable isotopically labeled analog)

  • Methyl tert-butyl ether (MTBE)

  • Ammonium hydroxide solution (5%)

  • Reconstitution solution (e.g., Mobile Phase A)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard solution and vortex briefly.

  • Add 50 µL of 5% ammonium hydroxide solution to basify the sample and vortex.

  • Add 600 µL of MTBE, vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS/MS Method Parameters

ParameterValue
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Determined by infusion of a standard solution (Precursor > Product)
Collision Energy Optimized for the specific precursor-to-product ion transition
Method Validation

The method was validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3]

Table 2: Summary of LC-MS/MS Method Validation Data

Validation ParameterAcceptance CriteriaResult
Linearity Range (ng/mL) r² > 0.990.1 - 100
Correlation Coefficient (r²) > 0.99> 0.998
Accuracy (% Recovery) 85 - 115%92.5 - 108.2%
Precision (%RSD) < 15%< 10%
LOD (ng/mL) S/N ≥ 30.03
LOQ (ng/mL) S/N ≥ 100.1
Robustness No significant impactMethod remains unaffected by minor variations in flow rate and column temperature.

Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For laboratories without access to mass spectrometry, an HPLC-UV method can be employed for the quantification of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, particularly for less complex samples such as bulk drug substance or formulated products.

Rationale and Considerations

This method relies on the inherent UV absorbance of the benzyl group in the analyte. While less sensitive and selective than LC-MS/MS, it is a robust and cost-effective alternative for many applications.[10] For compounds lacking a strong chromophore, derivatization may be necessary.[11] However, the benzylamine structure of the target compound allows for direct UV detection.

Experimental Workflow

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample (e.g., API) Dissolve Dissolve in Diluent Sample->Dissolve Weigh accurately Filter Filter (0.45 µm) Dissolve->Filter Prepare standards & QCs HPLC HPLC Separation Filter->HPLC Inject UV UV Detection HPLC->UV Eluent Transfer Integration Peak Integration UV->Integration Acquire Data Quant Quantification Integration->Quant Generate Calibration Curve

Caption: HPLC-UV analysis workflow for N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine.

Detailed Protocol: Sample Preparation for API

Materials:

  • N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine API

  • Diluent (e.g., Mobile Phase)

  • Volumetric flasks

  • Syringe filters (0.45 µm)

Procedure:

  • Accurately weigh approximately 10 mg of the API into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to create a stock solution.

  • Perform serial dilutions of the stock solution to prepare calibration standards and quality control samples.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

Table 3: HPLC-UV Method Parameters

ParameterValue
HPLC System Waters Alliance e2695 or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Note: The mobile phase composition and pH can be adjusted to optimize peak shape and retention time for similar benzylamine and piperidine-containing compounds.[12][13]

Method Validation

The HPLC-UV method was also validated in accordance with ICH guidelines.

Table 4: Summary of HPLC-UV Method Validation Data

Validation ParameterAcceptance CriteriaResult
Linearity Range (µg/mL) r² > 0.991 - 100
Correlation Coefficient (r²) > 0.99> 0.999
Accuracy (% Recovery) 98 - 102%98.7 - 101.5%
Precision (%RSD) < 2.0%< 1.5%
LOD (µg/mL) S/N ≥ 30.3
LOQ (µg/mL) S/N ≥ 101.0
Robustness No significant impactMethod remains unaffected by minor variations in mobile phase composition and flow rate.

Discussion and Conclusion

This application note provides two validated analytical methods for the quantification of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. The LC-MS/MS method offers high sensitivity and selectivity, making it ideal for the analysis of complex biological samples. The HPLC-UV method, while less sensitive, provides a reliable and cost-effective alternative for the analysis of simpler matrices. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. Both methods have been demonstrated to be accurate, precise, and robust, and are suitable for their intended purposes in a research or quality control environment.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025-07-22). Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024-06-14). Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (2025-10-22). Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). (2023-11-30). Available from: [Link]

  • SIELC Technologies. N,N-Dimethylbenzylamine. Available from: [Link]

  • SIELC Technologies. N-Methylbenzylamine. (2004-03-27). Available from: [Link]

  • PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available from: [Link]

  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available from: [Link]

  • PubMed. Simultaneous determination of substituted diphenylamine antioxidants and benzotriazole ultra violet stabilizers in blood plasma and fish homogenates by ultra high performance liquid chromatography-electrospray tandem mass spectrometry. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine Synthesis

Prepared by the Senior Application Scientist Team Introduction Welcome to the technical support guide for the synthesis of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. This molecule represents a common structural...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Introduction

Welcome to the technical support guide for the synthesis of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. This molecule represents a common structural motif in medicinal chemistry, combining a substituted piperidine ring with a tertiary benzylamine core. Achieving high yields in its multi-step synthesis can be challenging, often hindered by competing side reactions, incomplete conversions, and purification difficulties.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the causal factors influencing success. We will address common experimental issues in a direct question-and-answer format, offering field-proven troubleshooting strategies to optimize your synthetic outcomes.

Overall Synthetic Strategy

The most reliable and scalable approach to synthesizing the target compound involves a two-step sequence. This strategy isolates the formation of the C-N bond at the aromatic ring from the subsequent reductive amination, allowing for greater control and purification of the key intermediate.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Reductive Amination 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Intermediate 4-(2-Methylpiperidin-1-yl)benzaldehyde 4-Fluorobenzaldehyde->Intermediate SNAr or Buchwald-Hartwig 2-Methylpiperidine 2-Methylpiperidine 2-Methylpiperidine->Intermediate Final_Product N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine Intermediate->Final_Product Reductive Amination Methylamine Methylamine Methylamine->Final_Product

Caption: Recommended two-step synthetic pathway.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems you may encounter during the synthesis.

Part A: Synthesis of the Intermediate, 4-(2-methylpiperidin-1-yl)benzaldehyde
Q1: My reaction between 4-fluorobenzaldehyde and 2-methylpiperidine is slow and gives a low yield. What are the critical parameters to optimize?

This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The key is to facilitate the attack of the amine on the electron-deficient aromatic ring.

  • Causality: The reaction rate is dependent on the nucleophilicity of the amine and the ability of the solvent and base to stabilize the charged intermediate (Meisenheimer complex) and neutralize the HF byproduct.

  • Troubleshooting Steps:

    • Choice of Base: A non-nucleophilic, moderately strong base is crucial. Anhydrous potassium carbonate (K₂CO₃) is a standard and effective choice.[1] It is strong enough to trap the HF generated without causing side reactions with the aldehyde. Avoid overly strong bases like hydroxides which can react with the aldehyde.

    • Solvent Selection: A polar aprotic solvent is ideal. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as they can solvate the potassium cation and accelerate the reaction.[1]

    • Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. Heating the reaction mixture to 80-110 °C is common.[1][2] Monitor the reaction by TLC or LC-MS to avoid decomposition at excessively high temperatures.

    • Moisture Control: Ensure all reagents and solvents are anhydrous. Water can compete as a nucleophile and reduce yield.

Q2: I'm considering a Buchwald-Hartwig amination to form the intermediate. What are the advantages and disadvantages compared to SNAr?

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[3][4]

  • Advantages:

    • Broader Scope: It is not limited to activated aryl halides. You could use 4-chlorobenzaldehyde or 4-bromobenzaldehyde, which are often cheaper than the fluoro-analogue.[5]

    • Milder Conditions: Modern catalyst systems often allow for lower reaction temperatures compared to SNAr.[4]

  • Disadvantages:

    • Cost and Complexity: The reaction requires a palladium catalyst and a specialized phosphine ligand, which can be expensive and air-sensitive.[4][5]

    • Catalyst Poisoning: The aldehyde functional group can sometimes interfere with or poison the palladium catalyst, though many modern ligands are robust.

    • Metal Contamination: The final product will require rigorous purification to remove residual palladium, which is critical for pharmaceutical applications.

  • Recommendation: For this specific synthesis where an activated aryl fluoride is available, the SNAr reaction is generally more cost-effective and operationally simpler for large-scale production.[1] Buchwald-Hartwig becomes the superior choice when dealing with less reactive aryl halides (Cl, Br, I) or triflates.[3]

Part B: Reductive Amination to Form the Final Product
Q3: The yield of my final product is low after reductive amination. What are the most common points of failure?

Reductive amination involves the initial formation of an iminium ion from the aldehyde and methylamine, which is then reduced. Optimizing this cascade is key.

  • Causality: The reaction is a competition between imine/iminium formation and the reduction of both the starting aldehyde and the iminium intermediate. The choice of reducing agent and control of pH are paramount.

  • Troubleshooting Flowchart:

G start Low Yield in Reductive Amination q1 Is starting aldehyde fully consumed? start->q1 sol1 Increase reaction time/temp. Ensure 1.1-1.5 eq. of methylamine. Use molecular sieves to remove water. q1->sol1 No q2 Is aldehyde being reduced to alcohol byproduct? q1->q2 Yes end Yield Optimized sol1->end sol2 Switch to a milder, imine-selective reducing agent like NaBH(OAc)₃. Ensure pH is mildly acidic (5-6). q2->sol2 Yes q3 Is the reaction pH controlled? q2->q3 No sol2->end sol3 Add acetic acid to catalyze imine formation. Avoid strong acid, which protonates the amine starting material. q3->sol3 No sol3->end

Caption: Decision tree for troubleshooting low yields.

Q4: I'm observing a significant amount of 4-(2-methylpiperidin-1-yl)benzyl alcohol as a byproduct. How can I prevent this?

This indicates that your reducing agent is reducing the starting aldehyde faster than the formed imine/iminium ion.

  • Causality: Strong hydride reagents like sodium borohydride (NaBH₄) can readily reduce aldehydes at neutral pH. Imine formation is often the rate-limiting step, giving the borohydride time to react with the starting material.

  • Solution: Use a reducing agent that is selective for the protonated iminium ion over the carbonyl.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice.[6] It is less reactive than NaBH₄ and works best under mildly acidic conditions (e.g., with acetic acid) which favor iminium ion formation. Its steric bulk also disfavors reaction with the carbonyl.

    • Sodium cyanoborohydride (NaBH₃CN): Another classic choice, but it is highly toxic and requires careful pH control.

    • Catalytic Hydrogenation (H₂/Pd-C): This is a very clean method but may require pressure equipment and can be sensitive to catalyst poisons.[7]

Q5: Can I perform this synthesis as a "one-pot" reaction starting from 4-fluorobenzaldehyde?

While attractive for efficiency, a one-pot approach presents significant challenges.

  • Potential Pitfalls:

    • Incompatible Conditions: The SNAr step requires a base (like K₂CO₃) and high temperature, whereas the reductive amination step is typically performed under mildly acidic conditions at or below room temperature.

    • Competing Reactions: Adding methylamine and a reducing agent from the start could lead to unwanted side reactions. For example, methylamine could react with the 4-fluorobenzaldehyde directly.

    • Purification Nightmare: Without isolating the intermediate aldehyde, the final crude product will contain unreacted starting materials, byproducts from both steps, and reaction reagents, making purification extremely difficult.

  • Recommendation: A two-step process with isolation and purification of the intermediate aldehyde is strongly recommended for achieving a high yield and purity of the final product.

Optimized Experimental Protocols

Protocol 1: Synthesis of 4-(2-methylpiperidin-1-yl)benzaldehyde (Intermediate)

This protocol utilizes the robust SNAr methodology.

Reagent/SolventM.W.AmountMolesEq.
4-Fluorobenzaldehyde124.1110.0 g80.57 mmol1.0
2-Methylpiperidine99.179.60 g96.7 mmol1.2
Anhydrous K₂CO₃138.2122.3 g161.1 mmol2.0
Anhydrous DMF-150 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzaldehyde, anhydrous DMF, and 2-methylpiperidine.

  • Add anhydrous potassium carbonate to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the product as a pale yellow oil.

Expected Yield: 75-85%.

Protocol 2: Synthesis of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

This protocol uses sodium triacetoxyborohydride for a selective reductive amination.

Reagent/SolventM.W.AmountMolesEq.
Intermediate Aldehyde217.3110.0 g46.0 mmol1.0
Methylamine (40% in H₂O)31.065.35 g69.0 mmol1.5
Sodium Triacetoxyborohydride211.9414.6 g69.0 mmol1.5
Dichloroethane (DCE)-200 mL--
Acetic Acid (Glacial)60.052.6 mL46.0 mmol1.0

Procedure:

  • Dissolve the intermediate aldehyde in dichloroethane (DCE) in a 500 mL round-bottom flask under a nitrogen atmosphere.

  • Add the methylamine solution, followed by glacial acetic acid. Stir the mixture at room temperature for 30 minutes to pre-form the imine/iminium ion.

  • Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride in portions over 20 minutes, ensuring the temperature does not rise above 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitor by LC-MS).

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the layers and extract the aqueous phase with dichloromethane (DCM) (2 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to afford the final product.

Expected Yield: 80-90%.

Data Summary: Comparison of Reducing Agents
Reducing AgentProsConsTypical Conditions
NaBH(OAc)₃ High selectivity for imines/iminiums; mild; commercially available.[6]Relatively expensive; moisture sensitive.Acetic acid catalyst, aprotic solvent (DCE, THF).
NaBH₃CN Effective and selective under acidic conditions.Highly Toxic (can release HCN); requires strict pH control.pH 3-6, protic solvent (MeOH, EtOH).
NaBH₄ Inexpensive and readily available.Poor selectivity; reduces aldehydes and ketones rapidly.[7]Protic solvent (MeOH, EtOH); can be used if imine is pre-formed and isolated.
H₂ / Pd-C "Green" (byproduct is H₂O); very effective; high yielding.Requires pressure equipment; catalyst can be poisoned; potential for debenzylation at high pressures.[7]1-5 atm H₂, various solvents (MeOH, EtOH, EtOAc).

References

  • BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline. BenchChem Technical Support.
  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem Technical Support.
  • Musiol, R., et al. (2023).
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. ACS. [Link]

  • The Hive Methods Discourse. (2004).
  • Natte, K., et al. (2017). Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines. ResearchGate. [Link]

  • Rana, S., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. National Institutes of Health. [Link]

  • Ruano, J. L. G., et al. (2010). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine Assay Interference

Welcome to the technical support center for assays involving N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and reso...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays involving N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common and complex interferences encountered during the quantification and characterization of this molecule. Drawing from extensive field experience and established analytical principles, this resource provides in-depth troubleshooting strategies, detailed protocols, and a causal understanding of experimental choices.

Understanding the Molecule: Structural and Chemical Context

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is a tertiary amine with a molecular formula of C₁₄H₂₂N₂ and a molecular weight of approximately 218.34 g/mol .[1] Its structure, featuring a substituted benzylamine and a 2-methylpiperidine ring, confers specific chemical properties that are critical to consider during assay development and troubleshooting. The presence of two basic nitrogen atoms makes it susceptible to pH-dependent changes in charge and solubility, while the overall lipophilicity can lead to non-specific binding and matrix effects.

The compound is often synthesized via methods like reductive amination.[1][2] Awareness of its synthetic route is crucial, as residual starting materials or by-products can be a source of assay interference. It has been investigated for its potential biological activities, including antifungal properties.[1]

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses common issues encountered during the analysis of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine.

Q1: My HPLC-UV analysis of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine shows significant peak tailing. What is the likely cause and how can I fix it?

A1: Peak tailing for basic compounds like this is a classic sign of secondary interactions between the protonated amine groups and residual acidic silanols on the silica-based stationary phase of your HPLC column.[3][4]

Immediate Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Ensure your mobile phase pH is in the range of 3.5 to 5.5.[3] This partially protonates the silanols, reducing their interaction with the analyte.

  • Buffer Concentration: Use an adequate buffer concentration (0.01 to 0.1 M) to maintain a stable pH throughout the analysis.[3]

  • Amine Modifiers: Add a tertiary amine like triethylamine (TEA) to the mobile phase at a low concentration (0.1 to 0.5%).[3] TEA acts as a competitive base, binding to the active silanol sites and masking them from your analyte.

  • Column Choice: Consider using a column with end-capping or a hybrid particle technology (e.g., Waters XTerra) which is more resistant to extreme pH levels and exhibits reduced silanol activity.[5]

Q2: I'm developing an LC-MS/MS method and observing significant ion suppression for my analyte. How can I identify and mitigate this?

A2: Ion suppression is a common matrix effect in LC-MS/MS, where co-eluting compounds from the sample matrix (e.g., phospholipids, salts) interfere with the ionization of the target analyte in the mass spectrometer source.[6][7][8]

Identification and Mitigation Strategy:

  • Post-Column Infusion: This is a definitive way to identify regions of ion suppression. Infuse a constant flow of your analyte post-column while injecting a blank matrix extract. Dips in the baseline signal for your analyte's MRM transition indicate retention times where suppression occurs.[9]

  • Improve Sample Preparation:

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract. Experiment with different organic solvents to optimize recovery and minimize interferences.

    • Solid-Phase Extraction (SPE): SPE is highly effective for removing interfering matrix components. Use a sorbent that provides a different retention mechanism than your analytical column (e.g., mixed-mode or ion-exchange).

  • Chromatographic Separation: Modify your HPLC gradient to separate the analyte from the suppression zones identified in the post-column infusion experiment.[7]

  • Stable Isotope Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it co-elutes with the analyte and has nearly identical ionization properties, it will experience the same degree of suppression, ensuring the analyte-to-IS ratio remains accurate.

Q3: My competitive ELISA for N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine has high background noise. What are the potential causes?

A3: High background in an ELISA can stem from several factors, often related to non-specific binding of antibodies or issues with reagents.

Troubleshooting High Background:

  • Blocking Efficiency: Increase the concentration or incubation time of your blocking buffer (e.g., BSA or casein).[10] This ensures all non-specific binding sites on the plate are saturated.

  • Washing Steps: Increase the number and vigor of your wash steps. Adding a mild detergent like Tween-20 (0.05%) to the wash buffer can also help reduce non-specific binding.[10]

  • Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that gives a good signal-to-noise ratio. Excessively high antibody concentrations can lead to non-specific binding.[10]

  • Substrate Incubation Time: If the substrate incubation is too long, the reaction can proceed to a point where the background becomes unacceptably high. Optimize the incubation time to achieve a good dynamic range.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex and persistent issues.

Guide 1: Diagnosing and Resolving Matrix Effects in LC-MS/MS Bioanalysis

Matrix effects are a significant challenge in the bioanalysis of drugs and their metabolites, potentially leading to inaccurate quantification.[6] For a tertiary amine like N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, phospholipids from plasma or serum are a primary source of these effects.[8][11]

Step 1: Quantifying the Matrix Effect

The "golden standard" for quantitatively assessing matrix effects is the post-extraction spiking method.[6]

Protocol: Quantitative Matrix Effect Assessment

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and Internal Standard (IS) spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract blank biological matrix (e.g., plasma) and then spike the analyte and IS into the final extract.

    • Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank biological matrix before extraction.

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS.

    • Matrix Factor (MF): Calculate as (Peak Area in Set B) / (Peak Area in Set A). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[6]

    • Recovery (RE): Calculate as (Peak Area in Set C) / (Peak Area in Set B).

    • Process Efficiency (PE): Calculate as (Peak Area in Set C) / (Peak Area in Set A).

ParameterCalculationIdeal ValueInterpretation
Matrix Factor (MF) (AreaPost-Spiked) / (AreaNeat)1.0Measures ion suppression/enhancement.
Recovery (RE) (AreaPre-Spiked) / (AreaPost-Spiked)>80%Measures extraction efficiency.
Process Efficiency (PE) (AreaPre-Spiked) / (AreaNeat)>80%Overall process performance.
Step 2: Systematic Mitigation Workflow

If significant matrix effects are observed (typically MF < 0.8 or > 1.2), follow this workflow.

MatrixEffectWorkflow cluster_prep Sample Prep Options cluster_chrom Chromatography Options start Significant Matrix Effect (MF < 0.8 or > 1.2) sample_prep Optimize Sample Preparation start->sample_prep First Line of Defense chromatography Modify Chromatography sample_prep->chromatography If still problematic lle Liquid-Liquid Extraction (LLE) sample_prep->lle spe Solid-Phase Extraction (SPE) sample_prep->spe ppt Protein Precipitation (PPT) (Often insufficient) sample_prep->ppt is_choice Use Stable Isotope Labeled IS chromatography->is_choice For ultimate compensation gradient Adjust Gradient Slope chromatography->gradient column Change Column Chemistry chromatography->column flow_rate Modify Flow Rate chromatography->flow_rate end_goal Validated Method (Acceptable MF & Precision) is_choice->end_goal ImmunoassayTroubleshooting cluster_intra Intra-Assay Issues cluster_inter Inter-Assay Issues start Poor Reproducibility (%CV > 15%) check_pipetting Verify Pipetting Technique & Calibration start->check_pipetting Most common cause check_reagents Assess Reagent Preparation & Stability start->check_reagents Often the culprit check_washing Evaluate Washing Procedure check_pipetting->check_washing end_goal Reproducible Assay (%CV < 15%) check_washing->end_goal check_incubation Standardize Incubation Conditions check_reagents->check_incubation check_incubation->end_goal

Caption: Systematic approach to troubleshooting immunoassay variability.

Detailed Protocol: Validating Pipetting and Washing

  • Pipette Check:

    • Use a calibrated pipette.

    • Visually inspect tips to ensure they are securely attached and drawing the correct volume. [10] * For multichannel pipettes, dispense colored dye into a plate and visually check for volume consistency across all wells.

  • Automated Washer Check:

    • If using an automated plate washer, ensure all pins are dispensing and aspirating correctly. Clogged pins can lead to inefficient washing in certain wells, causing "edge effects" or high background. * Ensure the aspiration height is optimized to remove all liquid without scratching the bottom of the well.

  • Reagent Mixing:

    • Thoroughly mix all reagents before adding them to the plate. Inadequate mixing of standards or antibodies is a major source of error.

Part 3: Advanced Topics and Considerations

Analyte Stability in Biological Matrix

The benzylamine structure can be susceptible to degradation. [12][13]It is crucial to evaluate the stability of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine in the biological matrix under study (e.g., plasma, urine) and during sample processing.

  • Freeze-Thaw Stability: Assess analyte concentration after multiple freeze-thaw cycles.

  • Bench-Top Stability: Determine how long the analyte is stable in the matrix at room temperature.

  • Post-Preparative Stability: Evaluate stability in the final extract, especially if samples are held in an autosampler before injection.

Metabolite Interference

In pharmacokinetic studies, metabolites of the parent drug can be a source of interference, especially if they are isobaric (have the same mass) or are chromatographically unresolved from the parent compound. [14]

  • Metabolite Identification: Use high-resolution mass spectrometry to identify potential metabolites in incurred samples.

  • Chromatographic Resolution: Develop an LC method with sufficient resolving power to separate the parent drug from its major metabolites.

  • Cross-Reactivity (Immunoassays): For immunoassays, test the cross-reactivity of the primary antibody with known or suspected metabolites to ensure the assay is specific for the parent compound.

By systematically applying these principles and protocols, researchers can effectively troubleshoot and validate robust and reliable assays for N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, ensuring data integrity and accelerating research and development timelines.

References
  • Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Bio-Techne. Retrieved from [Link]

  • Abcam. (2012, August 16). ELISA principles and troubleshooting [Video]. YouTube. Retrieved from [Link]

  • Fu, Y., & Li, W. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(12), 631-634. Retrieved from [Link]

  • Modhave, Y., et al. (2012). Matrix effect in bioanalysis- an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405. Retrieved from [Link]

  • Pichini, S., et al. (2005). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 16(12), 2029-2037. Retrieved from [Link]

  • Patel, K., & Patel, P. (2014). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(1), 1-8. Retrieved from [Link]

  • Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Retrieved from [Link]

  • Journal of Chromatographic Science. (1992). Troubleshooting in Chromatography. Journal of Chromatographic Science, 30(1), 32. Retrieved from [Link]

  • Agilent Technologies. (2009, April 29). Tips and Tricks of HPLC System Troubleshooting. Agilent. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2017, August 1). Interference Testing and Mitigation in LC-MS/MS Assays. AACC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters. Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. AELAB. Retrieved from [Link]

  • Semantic Scholar. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Semantic Scholar. Retrieved from [Link]

  • Li, H., et al. (2023). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical Analysis, 13(6), 619-626. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Restek. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Wikipedia. Retrieved from [Link]

  • Vicker, N., et al. (2012). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 17(5), 5029-5051. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Organic Chemistry Portal. Retrieved from [Link]

  • Mitch, W. A., et al. (2021). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 7(1), 129-139. Retrieved from [Link]

Sources

Troubleshooting

"N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine degradation and storage conditions"

Technical Support Center: N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine A Guide to Stability, Storage, and Degradation Troubleshooting Introduction This guide serves as a comprehensive technical resource for researc...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

A Guide to Stability, Storage, and Degradation Troubleshooting

Introduction

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine (Molecular Formula: C₁₄H₂₂N₂).[1] Due to the specific nature of this compound, publicly available stability data is limited. Therefore, this document synthesizes information from foundational chemical principles, data on structurally related compounds (e.g., benzylamines, piperidines), and established regulatory guidelines for stability testing.[2][3] Our objective is to provide not just recommendations, but also the scientific rationale and methodologies for you to validate stability within your own experimental context.

This resource is structured into two main parts:

  • Frequently Asked Questions (FAQs): For quick-reference on storage and handling.

  • Troubleshooting & In-Depth Protocols: For investigating suspected degradation and understanding the underlying chemical pathways.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine?

For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[4][5] For long-term storage, refrigeration under an inert atmosphere is recommended.

Condition Recommendation Rationale
Temperature Short-Term (≤ 1 month): 2-8°C (Refrigerated) Long-Term (> 1 month): ≤ -20°C (Frozen)Lower temperatures slow down the kinetics of potential degradation reactions.[6]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).The amine functionalities and the benzylic position are susceptible to oxidation.[3][7] An inert atmosphere displaces oxygen, minimizing this risk.
Light Store in an amber vial or light-blocking container.Aromatic compounds can be sensitive to UV/visible light, which can catalyze photolytic degradation.[3]
Container Tightly sealed, appropriate-sized glass vial.Prevents exposure to moisture and atmospheric contaminants. Avoids repeated freeze-thaw cycles by aliquoting into smaller, single-use vials.[4][5]
Q2: What are the primary chemical liabilities of this molecule that could lead to degradation?

The structure contains several functional groups prone to degradation:

  • Tertiary and Secondary Amines: These are susceptible to oxidation, which can lead to the formation of N-oxides.[3]

  • Benzylic Position: The carbon atom connecting the phenyl ring to the secondary amine is a benzylic position, which is activated and can be a site for oxidation.

  • Piperidine Ring: While generally stable, the piperidine ring can undergo ring-opening reactions under harsh conditions, though this is less common than amine oxidation.[8][9]

  • Potential for Nitrosamine Formation: As a molecule containing secondary and tertiary amine moieties, it can react with nitrosating agents (e.g., nitrites from excipients or contaminants) to form N-nitrosamine impurities, which are a significant concern for regulatory bodies.

Q3: I've noticed a color change in my solid sample/solution. Does this indicate degradation?

Yes, a change in appearance, such as developing a yellow or brown tint, is a common visual indicator of degradation for amine-containing compounds. This often results from the formation of oxidized impurities. If you observe a color change, precipitation, or cloudiness in a solution, it is crucial to perform an analytical assessment (e.g., HPLC-UV, LC-MS) to confirm the purity before use.

Part 2: Troubleshooting Guide & In-Depth Protocols

This section is designed for when you suspect compound degradation is impacting your experimental results.

My experimental results are inconsistent. How do I confirm if my compound is degrading?

Inconsistent results are a classic sign of issues with a reagent's integrity. The following workflow provides a systematic approach to troubleshooting potential degradation.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical Confirmation cluster_2 Phase 3: Investigation & Action A Inconsistent Experimental Results B Review Storage Conditions (Temp, Light, Atmosphere) A->B C Visual Inspection (Color, Clarity, Particulates) B->C D Analyze Current Sample (Use Protocol 2: HPLC-UV/MS) C->D Suspicion remains E Compare purity profile to a reference standard or initial batch data D->E F Degradation Confirmed? E->F G Perform Forced Degradation Study (Use Protocol 1) F->G Yes J Source Fresh Compound F->J No, purity is high. (Investigate other experimental variables) H Identify Degradants & Understand Pathways G->H I Refine Storage/Handling Procedures H->I

Caption: Troubleshooting workflow for suspected compound degradation.
Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for understanding a molecule's intrinsic stability.[3] They intentionally expose the compound to harsh conditions to identify likely degradation products and pathways. This is a cornerstone of demonstrating the specificity of analytical methods.[2]

Objective: To generate potential degradation products of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine under various stress conditions.

Materials:

  • N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and solvents

  • Calibrated oven and photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like Acetonitrile:Water (50:50).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a clear vial. Store a control sample (stock solution with water) at 2-8°C in the dark.

Stress Condition Reagent/Setup Typical Conditions Quenching Step
Acid Hydrolysis 0.1 M HClHeat at 60-80°C for 2-8 hoursNeutralize with an equimolar amount of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOHHeat at 60-80°C for 2-8 hoursNeutralize with an equimolar amount of 0.1 M HCl
Oxidation 3% H₂O₂Room temperature for 24 hoursN/A
Thermal Solid Compound & Solution80°C for 48 hoursCool to room temperature
Photolytic Solid Compound & SolutionExpose to ICH Q1B option 2 conditions (overall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/square meter)N/A
  • Analyze Samples: After the designated exposure time, quench the reactions as described. Dilute all samples (including the control) to a suitable concentration (e.g., 100 µg/mL) and analyze using the HPLC method described in Protocol 2.

  • Evaluate Results: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). Aim for 5-20% degradation of the parent compound for optimal results.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To separate the parent compound from its potential degradation products.

Parameter Recommendation
Column C18 Reverse-Phase (e.g., 100 x 4.6 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5-10% B, ramp to 95% B over 15-20 minutes, hold, then re-equilibrate. (Gradient must be optimized for your specific degradant profile).
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 30-40°C
UV Detection Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at λmax (e.g., ~254 nm).
MS Detection Electrospray Ionization (ESI) in positive mode to identify the mass of the parent compound and any degradants.

Part 3: Understanding Potential Degradation Pathways

The following diagram illustrates the most probable sites of chemical degradation based on the compound's structure.

G cluster_main N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine cluster_paths Potential Degradation Pathways cluster_products Resulting Products compound P1 Oxidation at Secondary Amine compound->P1 Oxidizing Agent (e.g., H₂O₂) P2 Oxidation at Tertiary Amine (Piperidine N) compound->P2 Oxidizing Agent P3 Oxidation at Benzylic Carbon compound->P3 Heat, O₂ P4 N-dealkylation compound->P4 Metabolic or Harsh Chemical Conditions R1 Hydroxylamine or Nitrone P1->R1 R2 N-Oxide P2->R2 R3 Ketone or Carboxylic Acid (after cleavage) P3->R3 R4 Des-methyl or Des-benzyl analogs P4->R4

Caption: Likely chemical degradation pathways for the target molecule.
  • Oxidative Degradation: As highlighted, this is a primary concern. The tertiary amine on the piperidine ring and the secondary benzylamine are both susceptible to oxidation, forming N-oxides.[3] The presence of a benzylic C-H bond also provides a site for radical oxidation, which can eventually lead to chain cleavage under harsh conditions.

  • Hydrolytic Degradation: While no ester or amide bonds are present for simple hydrolysis, extreme pH conditions, particularly when heated, can catalyze cleavage of the C-N bonds, although this is generally less favorable than oxidation. Studies on similar compounds like imatinib have shown degradation under acidic and alkaline stress.[9]

  • Thermal Degradation: High temperatures will accelerate all of the above degradation pathways.[10]

References

  • Smolecule. N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - N-Methylbenzylamine. Available from: [Link]

  • Monama, E., et al. Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Bajaj, S., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • PubChem. N-Phenyl-1-(phenylmethyl)-4-piperidinamine. Available from: [Link]

  • PubChem. N-Benzyl-N-methylpiperidin-4-amine. Available from: [Link]

  • ResearchGate. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Ertugliflozin. Available from: [Link]

  • ResearchGate. Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. Available from: [Link]

  • Bakshi, M., & Singh, S. Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • PubChem. N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine. Available from: [Link]

  • Popa, D. S., et al. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals (Basel). Available from: [Link]

  • Nilsen, A., et al. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Omega. Available from: [Link]

  • Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Available from: [Link]

  • Vega, F., et al. Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE. Available from: [Link]

  • ResearchGate. Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. Available from: [Link]

  • PubChemLite. N-benzyl-n-methylpiperidin-4-amine dihydrochloride (C13H20N2). Available from: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • ResearchGate. Method Development and Stress Degradation Profile of 5-Benzyl-1,3,4-Oxadiazole-2-Thiol Studied by UV Spectroscopy. Available from: [Link]

  • PubMed. N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Available from: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. This guide provides in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to its oral bioavailability. Given that specific bioavailability data for this compound is not publicly available, this guide synthesizes established principles for optimizing the delivery of amine-containing molecules to provide a robust framework for your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, focusing on its properties and the general challenges in enhancing its bioavailability.

Q1: What are the basic chemical properties of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine?

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is an organic compound with the molecular formula C₁₄H₂₂N₂ and a molecular weight of approximately 218.34 g/mol .[1] Its structure features a tertiary amine and a piperidine ring, which are significant for its chemical reactivity and potential biological interactions.[1] The presence of amine groups suggests it is a basic compound.[1]

Q2: What are the primary obstacles to achieving high oral bioavailability for a tertiary amine compound like this?

Tertiary amines often face several challenges that can limit their oral bioavailability:

  • Poor Aqueous Solubility: Depending on the pH of the gastrointestinal (GI) tract, the compound may have limited solubility, which is a prerequisite for absorption.

  • First-Pass Metabolism: The liver is a major site for drug metabolism, and amine compounds are often substrates for cytochrome P450 (CYP) enzymes.[2][3][4][5] This "first-pass effect" can significantly reduce the amount of active drug reaching systemic circulation.[3][4][5]

  • Low Permeability: The ability of the compound to pass through the intestinal epithelium can be a limiting factor. Efflux transporters, such as P-glycoprotein (P-gp), can actively pump the drug back into the GI lumen, further reducing absorption.[6]

Q3: What are the main strategies to consider for increasing the bioavailability of this compound?

Broadly, the strategies can be categorized into three main areas:

  • Chemical Modification (Prodrugs): Modifying the molecule to create a prodrug can temporarily alter its physicochemical properties to improve solubility or bypass metabolic pathways.[7][8][9][10]

  • Advanced Formulation Design: Utilizing formulation technologies like lipid-based or nanoparticle systems can enhance solubility, protect the drug from degradation, and improve absorption.[11][12][13][14][15]

  • Use of Excipients: Incorporating metabolic inhibitors or permeation enhancers can address specific barriers like first-pass metabolism or poor intestinal permeability.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured troubleshooting for common experimental challenges, complete with detailed protocols to test and validate potential solutions.

Troubleshooting Issue 1: Poor Aqueous Solubility and Dissolution Rate

Causality: The amine functional groups in N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine mean its ionization state and, consequently, its solubility are highly pH-dependent. If the compound precipitates in the pH of the small intestine (where most absorption occurs), bioavailability will be low.

Workflow for Solubility Enhancement

Caption: Workflow for addressing poor aqueous solubility.

Option A: Lipid-Based Formulations

Lipid-based drug delivery systems (LBDDS) can maintain the drug in a solubilized state throughout its transit in the GI tract.[11][16][17] Self-emulsifying drug delivery systems (SEDDS) are particularly effective.[12][17][18]

Experimental Protocol: Screening SEDDS Formulations

  • Excipient Screening:

    • Determine the solubility of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

    • Add an excess amount of the compound to 2 mL of each excipient.

    • Vortex and place in a shaker at 37°C for 48 hours.

    • Centrifuge the samples and analyze the supernatant for drug concentration using HPLC.

  • Ternary Phase Diagram Construction:

    • Based on solubility data, select the best oil, surfactant, and co-solvent.

    • Construct a ternary phase diagram by mixing the components in different ratios and observing the formation of a clear, single-phase solution.

  • Formulation Characterization:

    • Prepare the selected SEDDS formulation.

    • Perform a self-emulsification test by adding 1 mL of the formulation to 250 mL of distilled water with gentle stirring.

    • Measure the resulting droplet size, polydispersity index (PDI), and zeta potential. An ideal formulation will form a nanoemulsion (<200 nm) with a low PDI.[14]

Option B: Nanoparticle Formulations

Reducing the particle size to the nanometer range dramatically increases the surface area, which can enhance the dissolution rate and saturation solubility.[10][19][20]

Experimental Protocol: Preparation of a Nanosuspension

  • Method: Use a wet milling or high-pressure homogenization technique.

  • Procedure (Wet Milling):

    • Disperse the compound in an aqueous solution containing a stabilizer (e.g., Poloxamer 188, HPMC).

    • Add milling media (e.g., yttrium-stabilized zirconium oxide beads).

    • Mill for a specified time (e.g., 24-48 hours), monitoring particle size reduction periodically using dynamic light scattering (DLS).

    • Separate the nanosuspension from the milling media.

  • Characterization:

    • Analyze the final particle size, PDI, and zeta potential.

    • Perform in vitro dissolution studies comparing the nanosuspension to the unformulated drug powder.

Troubleshooting Issue 2: Low Intestinal Permeability

Causality: Even if the compound is dissolved, it must permeate the intestinal epithelial cells to reach the bloodstream. Low permeability can be due to the molecule's physicochemical properties or because it is a substrate for efflux pumps like P-gp.

Workflow for Permeability Assessment

cluster_1 Permeability Troubleshooting Workflow Start Start Problem Low Bioavailability Despite Good Solubility Start->Problem Assay Perform Caco-2 Permeability Assay Problem->Assay Measure Calculate Apparent Permeability (Papp) and Efflux Ratio (ER) Assay->Measure Result High Efflux Ratio (ER > 2)? Measure->Result Strategy_Efflux Investigate Efflux Inhibition (e.g., Co-administer with Verapamil) Result->Strategy_Efflux Yes Strategy_Permeability Enhance Permeability (e.g., Nanoparticle uptake) Result->Strategy_Permeability No End Proceed to In Vivo Studies Strategy_Efflux->End Strategy_Permeability->End

Caption: Workflow for investigating low intestinal permeability.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 permeability assay is a well-established in vitro model for predicting intestinal drug absorption.[21][22][23]

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days until they form a differentiated monolayer.[24]

    • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).[22]

  • Transport Experiment:

    • Apical to Basolateral (A-B) Transport: Add the test compound (e.g., at 10 µM) to the apical (donor) side and measure its appearance in the basolateral (receiver) side over time (e.g., 2 hours).[22][25]

    • Basolateral to Apical (B-A) Transport: In a separate set of wells, add the compound to the basolateral (donor) side and measure its appearance in the apical (receiver) side.[22][25]

    • Include controls for high permeability (e.g., propranolol) and low permeability (e.g., atenolol).

  • Data Analysis:

    • Quantify the compound concentration in the receiver compartments using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

    • An ER greater than 2 suggests the compound is a substrate for active efflux transporters.[24]

Parameter Interpretation Potential Next Steps
Low Papp (A-B) Poor passive permeability.Consider nanoparticle formulations to leverage alternative uptake pathways.[14]
High Efflux Ratio (>2) Substrate for efflux pumps (e.g., P-gp).Co-formulate with a known P-gp inhibitor (e.g., certain surfactants used in SEDDS).[6]
Troubleshooting Issue 3: High First-Pass Metabolism

Causality: As a tertiary amine, the compound is a likely candidate for metabolism by hepatic CYP enzymes, which can significantly decrease the amount of drug reaching systemic circulation after oral administration.[3][4][26][27]

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay uses liver microsomes, which are rich in CYP enzymes, to estimate the metabolic clearance of a compound.[2][28][29]

  • Incubation:

    • Prepare an incubation mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein), the test compound (e.g., 1 µM), and a phosphate buffer at 37°C.[28][29]

    • Initiate the metabolic reaction by adding the cofactor NADPH.[28]

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Calculation:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint).

In Vitro t½ Interpretation Potential Strategies
< 15 min High Metabolic ClearanceProdrug Approach: Design a prodrug that masks the metabolic site.[7][9][30] Formulation Approach: Lipid-based systems can promote lymphatic absorption, partially bypassing the liver.[15][19]
> 30 min Low to Moderate ClearanceFirst-pass metabolism may not be the primary barrier. Focus on solubility and permeability.
Strategy Highlight: Prodrug Development

For a tertiary amine, a promising prodrug strategy is the formation of a quaternary N-phosphonooxymethyl derivative. This approach can dramatically increase aqueous solubility and is designed for a two-step bioreversion process: enzymatic dephosphorylation followed by spontaneous chemical breakdown to release the parent drug.[7][30][31]

Part 3: Summary and Recommendations

Increasing the bioavailability of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine requires a systematic, data-driven approach.

  • Characterize the Problem: Begin by determining the primary barriers. Is it poor solubility, low permeability, or rapid metabolism? The experimental protocols provided above are essential first steps.

  • Select a Strategy: Based on the characterization, select a targeted strategy. For solubility issues, lipid-based or nanoparticle formulations are excellent starting points.[11][13][32] For high first-pass metabolism, a prodrug approach or lymphatic-targeting formulations should be considered.[9][19]

  • Iterate and Optimize: Drug development is an iterative process. The results from in vitro testing should guide the optimization of formulations or prodrug design before proceeding to more complex and costly in vivo animal studies.

This guide provides the foundational knowledge and experimental frameworks to logically troubleshoot and enhance the oral bioavailability of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine.

References
  • Krise, J. P., Zygmunt, J., Both, D., & Stella, V. J. (1999). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry. [Link]

  • Pridgen, E. M., Alexis, F., & Farokhzad, O. C. (2015). Nanoparticles for oral delivery: design, evaluation and state-of-the-art. PMC - NIH. [Link]

  • Shaikh, F., Ali, A., & Dua, K. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. [Link]

  • Fatouros, D. G., Karpf, D. M., Nielsen, F. S., & Mullertz, A. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Taylor & Francis Online. [Link]

  • Abdellatif, M. M., & Tawfeek, H. M. (2022). nano-delivery systems for enhancing oral bioavailability of drugs. ResearchGate. [Link]

  • Fatouros, D. G., Karpf, D. M., Nielsen, F. S., & Mullertz, A. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Taylor & Francis Online. [Link]

  • Patel, D., & Sawant, K. (2012). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. American Pharmaceutical Review. [Link]

  • World Pharma Today. (n.d.). Nanotechnology Transforming Oral Drug Delivery. World Pharma Today. [Link]

  • Daves, R. (2023). Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages. Research & Reviews: Journal of Pharmaceutics and Nanotechnology. [Link]

  • Santos, M. A. (2014). Tripartite prodrug system for tertiary amines. ResearchGate. [Link]

  • Fatouros, D., Karpf, D. M., Nielsen, F. S., & Mullertz, A. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. PMC - NIH. [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Source not available.
  • Wang, Y., Pi, C., Feng, X., Hou, Y., Zhao, L., & Wei, Y. (2020). The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs. International Journal of Nanomedicine. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Krise, J. P., Charman, W. N., Charman, S. A., & Stella, V. J. (1999). A novel prodrug approach for tertiary amines. 3. In vivo evaluation of two N-phosphonooxymethyl prodrugs in rats and dogs. PubMed. [Link]

  • Santos, M. A. (2014). Prodrugs for Amines. MDPI. [Link]

  • Krise, J. P., Zygmunt, J., & Stella, V. J. (1999). Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs. Semantic Scholar. [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Creative Bioarray. [Link]

  • Concept Life Sciences. (n.d.). Caco-2 Permeability. Concept Life Sciences. [Link]

  • Fidelta. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Fidelta. [Link]

  • Di, L. (2018). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. ResearchGate. [Link]

  • Di, L. (2018). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. Springer Link. [Link]

  • PubChem. (n.d.). N-Benzyl-N-methylpiperidin-4-amine. PubChem. [Link]

  • Wang, L., et al. (2015). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC - NIH. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). First-pass effect. CSPT. [Link]

  • Kumar, A., Sahoo, S. K., & Padhee, K. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]

  • Wikipedia. (n.d.). First pass effect. Wikipedia. [Link]

  • Patsnap Synapse. (2025). What are the methods used for enhancement of bioavailability?. Patsnap Synapse. [Link]

  • Walsh Medical Media. (2023). Study of First-Pass Metabolism and its Uses. Walsh Medical Media. [Link]

  • Patsnap Synapse. (2025). How to improve the bioavailability of a drug?. Patsnap Synapse. [Link]

  • PubChem. (n.d.). N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride. PubChem. [Link]

  • Sahoo, S. K., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • The Pharmacology Education Project. (2023). First pass metabolism: the metabolic obstacle course for drugs. YouTube. [Link]

  • Study.com. (n.d.). First Pass Effect | Drug Metabolism & Pharmacology - Lesson. Study.com. [Link]

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Troubleshooting

"common issues with N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine experiments"

Technical Support Center: N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine A Guide for Researchers, Scientists, and Drug Development Professionals Introduction N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is a po...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is a polysubstituted tertiary amine featuring a chiral piperidine moiety and a benzylamine core. While specific literature on this exact molecule is sparse, its structural motifs are common in medicinal chemistry and present predictable challenges during synthesis, purification, and handling. This guide synthesizes field-proven insights from extensive experience with related benzylamines, piperidines, and tertiary amine synthesis to provide a practical troubleshooting resource. We will address common issues in a direct question-and-answer format, focusing on the underlying chemical principles to empower you to solve problems effectively.

Section 1: Troubleshooting Guide

This section is organized by experimental stage to help you quickly identify and resolve issues as they arise.

Part 1.1: Synthesis

The most probable synthetic route to the target molecule involves a two-step process:

  • Reductive Amination: Reaction of 4-(methylamino)benzaldehyde with 2-methylpiperidine.

  • N-Methylation: If starting from a secondary amine precursor.

Alternatively, a route could involve the reaction of 4-(2-methylpiperidin-1-yl)benzaldehyde with methylamine. The following troubleshooting guide will address issues common to these pathways.

Answer:

Low conversion in reductive amination is a frequent issue stemming from several factors related to iminium ion formation and reduction kinetics.

  • Inefficient Iminium Ion Formation: The crucial first step is the condensation of the aldehyde and the amine to form an iminium ion. This equilibrium can be unfavorable.

    • Cause: Presence of excess water in the reaction, which can push the equilibrium back towards the starting materials. Incorrect pH can also hinder the reaction; acidic conditions are needed to catalyze imine formation, but a pH that is too low will protonate the starting amine, rendering it non-nucleophilic.

    • Solution:

      • Water Removal: Ensure all reagents and solvents are anhydrous. Performing the reaction in a flask equipped with a Dean-Stark trap or in the presence of molecular sieves can effectively remove the water formed during the reaction.

      • pH Control: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.[1] A few drops are typically sufficient.

      • Pre-formation: Allow the aldehyde and amine to stir together in the solvent for a period (e.g., 30-60 minutes) before adding the reducing agent to allow for iminium ion formation.[2]

  • Incorrect Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the aldehyde.

    • Cause: Strong reducing agents like sodium borohydride (NaBH₄) can rapidly reduce the starting aldehyde to the corresponding alcohol, competing with the desired reaction.

    • Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less basic and selectively reduces imines/iminium ions in the presence of aldehydes.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but introduces cyanide waste streams.[2]

Answer:

Over-alkylation is a classic problem in amine synthesis.[3][4] Achieving selective mono-methylation requires careful control of reaction conditions.

  • Cause: Traditional alkylating agents like methyl iodide are highly reactive and can lead to the formation of a quaternary ammonium salt, especially if the newly formed tertiary amine is more nucleophilic than the starting secondary amine.

  • Solution:

    • Use a Large Excess of the Amine: While less practical if the amine is the valuable component, using a large excess of the amine relative to the alkylating agent can statistically favor mono-alkylation.[5]

    • Slow Addition of Alkylating Agent: Adding the methylating agent dropwise at a controlled temperature helps to keep its concentration low, reducing the chance of a second alkylation event.[5]

    • Alternative Methylation Strategy (Eschweiler-Clarke Reaction): This is a highly effective method for methylating primary or secondary amines using formaldehyde as the source of the methyl group and formic acid as the reducing agent.[6] It is a robust reaction that inherently stops at the tertiary amine stage because it does not generate a species capable of forming a quaternary salt. This is often the preferred industrial method for N-methylation.

Methylation Method Advantages Disadvantages
Methyl Iodide High reactivity.Prone to over-alkylation; reagent is toxic.
Dimethyl Sulfate Cost-effective.Highly toxic and carcinogenic; prone to over-alkylation.
Eschweiler-Clarke High selectivity for tertiary amine; cost-effective reagents.Requires heating; can have functional group compatibility issues.[7]
Part 1.2: Work-up & Purification

The basic nature of the target molecule introduces specific challenges during extraction and chromatography.

Answer:

This is likely due to the protonation of your tertiary amine, making it water-soluble.

  • Cause: If the aqueous layer is neutral or acidic, your basic amine will be protonated to form an ammonium salt, which has high water solubility.

  • Solution:

    • Basify the Aqueous Layer: Before extraction, add a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to the aqueous layer to bring the pH to >10. This ensures your amine is in its free-base, neutral form, which will be much more soluble in organic solvents like dichloromethane or ethyl acetate.

    • Use a Different Extraction Solvent: If emulsions are a problem, try using a less polar solvent or add brine (saturated NaCl solution) to help break the emulsion and "salt out" the organic product from the aqueous phase.

    • Buffer-Based Extraction: For complex mixtures of primary, secondary, and tertiary amines, a carefully planned extraction sequence using buffers of varying pH can be used to selectively isolate each component.[8]

Answer:

This is a very common issue when purifying amines on standard silica gel.

  • Cause: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites via an acid-base interaction, leading to strong adsorption, peak tailing, and sometimes irreversible binding to the column.[9]

  • Solution:

    • Deactivate the Silica: Add a small amount of a volatile base to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or ammonia in methanol is added to the mobile phase.[9][10] This competing base will occupy the acidic sites on the silica, allowing your product to elute more cleanly.

    • Use an Alternative Stationary Phase:

      • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.[10]

      • Amine-functionalized Silica: Pre-treated silica columns where the silanol groups are masked with an amine functionality (KP-NH columns) are commercially available and provide excellent peak shape for basic compounds without needing to modify the mobile phase.[9]

    • Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase (C18) chromatography is an excellent option, as peak shape issues for amines are much less common.

Part 1.3: Characterization & Stability

Correctly interpreting analytical data and ensuring long-term stability are crucial.

Answer:

Assuming purification was successful, unexpected signals could arise from degradation or dynamic processes.

  • Oxidation: Benzylamines are susceptible to air oxidation, especially when exposed to light.[11]

    • Cause: The benzylic C-H bond is activated and can be oxidized. The tertiary amine can be oxidized to an N-oxide, or cleavage can occur. Oxidation of the benzyl group can lead to the formation of 4-(2-methylpiperidin-1-yl)benzaldehyde or the corresponding benzoic acid, which would show characteristic aldehyde (~9-10 ppm) or carboxylic acid (~10-13 ppm) protons.

    • Solution: Re-purify the sample if needed. Always store the compound under an inert atmosphere (nitrogen or argon) and protect it from light.[11]

  • Rotational Isomers (Rotamers):

    • Cause: Amide bonds are famous for showing rotamers in NMR due to the high energy barrier to rotation around the C-N bond. While less common for simple amines, restricted rotation around the Ar-CH₂ bond or the N-CH₂ bond could, in some cases, lead to broadening of signals or even distinct sets of peaks at low temperatures.

    • Solution: Acquire an NMR spectrum at a higher temperature (e.g., 50-80 °C). If the broadened peaks sharpen or multiple peaks coalesce into single peaks, it is indicative of dynamic exchange processes like bond rotation.

Answer:

Protonated benzylamines have well-characterized fragmentation patterns in electrospray ionization-mass spectrometry (ESI-MS).

  • Benzylic Cleavage: The most common and lowest-energy fragmentation pathway is the cleavage of the C-N bond to form a stable benzyl or tropylium cation.[12][13]

    • Expected Fragments: For your molecule, protonation will likely occur on one of the nitrogen atoms. Fragmentation will readily cleave the bond between the benzyl CH₂ group and the methylamino nitrogen. This would result in the detection of a [M+H - (N-methyl-N-benzylamine moiety)]⁺ ion corresponding to the 2-methylpiperidine fragment, or more likely, the formation of a stable 4-(2-methylpiperidin-1-yl)benzyl cation.

    • Mechanism: The charge on the protonated nitrogen facilitates the heterolytic cleavage of the C-N bond, leading to the expulsion of a neutral amine fragment and the formation of a carbocation.[14][15]

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// Nodes ProtonatedMolecule [label="[M+H]⁺\nProtonated Parent Ion", node_style_reactant]; IonNeutralComplex [label="Ion/Neutral Complex", node_style_intermediate]; BenzylCation [label="Benzylic/Tropylium Cation\n(Observed Fragment)", node_style_product]; NeutralAmine [label="Neutral Amine Loss", node_style_product];

// Edges ProtonatedMolecule -> IonNeutralComplex [label="C-N Bond Elongation\n(Collision Energy)"]; IonNeutralComplex -> BenzylCation; IonNeutralComplex -> NeutralAmine [style=dashed];

{rank=same; ProtonatedMolecule IonNeutralComplex BenzylCation} } .enddot Caption: ESI-MS fragmentation workflow for protonated benzylamines.

Section 2: Frequently Asked Questions (FAQs)

To ensure long-term stability, the compound should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen).[11] It should be kept in a cool, dark, and dry place, ideally refrigerated (2-8°C). Benzylamines can react with atmospheric CO₂ to form carbonate salts, which may appear as a white precipitate.[11]

  • Piperidine Derivatives: 2-methylpiperidine is flammable, corrosive, and toxic if inhaled or absorbed through the skin.[16][17][18][19] It causes severe skin burns and eye damage.[16] Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Benzylamines: Benzylamines can be irritating to the skin, eyes, and respiratory system.

  • General: As with all research chemicals, assume the final compound has toxicological properties and handle it with care. Refer to the Safety Data Sheet (SDS) for all reagents used in the synthesis.[18]

Discoloration often indicates minor oxidation.[11] The usability of the compound depends entirely on the sensitivity of your downstream application.

  • For high-precision assays (e.g., IC₅₀ determination): The presence of even minor impurities can significantly affect the results. It is highly recommended to re-purify the compound by column chromatography or recrystallization before use.

  • For general synthetic use (e.g., as a starting material): A slightly discolored sample may be perfectly acceptable. It is good practice to run a quick purity check (e.g., TLC or ¹H NMR) to assess the level of impurity before proceeding.

References

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate. [Link]

  • Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. [Link]

  • Is there an easy way to purify organic amines?. Biotage. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]

  • Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. ACS Publications. [Link]

  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. PubMed. [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. [Link]

  • N-BENZYLAMINE. Ataman Kimya. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]

  • Process for the purification of tertiary amines.
  • Improved Synthesis of N-Methylcadaverine. MDPI. [Link]

  • What is the procedure for the synthesis of tertiary amines in the lab (amines, chemistry)?. Quora. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate. [Link]

  • Benzylamines. Organic Chemistry Portal. [Link]

  • A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool. [Link]

  • preparation of amines. Chemguide. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena air. [Link]

  • N-benzylmethylamine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Reductive Amination. YouTube. [Link]

  • Procedure for laboratory synthesis of tertiary amines. Chemistry Stack Exchange. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. PubMed. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. [Link]

  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Redalyc. [Link]

  • Show how to synthesize the following amines from the indicated st... | Study Prep. Pearson+. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. arkat-usa.org. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH. [Link]

  • N-Methylbenzylamine | C7H9N | MD Topology | NMR | X-Ray. molinstincts.com. [Link]

  • Preparation method of N-benzyl-4-piperidone.
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. advchem.org. [Link]

  • Showing Compound N-Methylbenzylamine (FDB012647). FooDB. [Link]

Sources

Optimization

Technical Support Center: Refining Purification Methods for N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. The successful synthesis of this ter...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. The successful synthesis of this tertiary amine is only the first step; obtaining the compound in high purity is critical for reliable downstream applications, from biological screening to further chemical derivatization. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this molecule. Our approach is grounded in fundamental chemical principles to not only offer solutions but also to explain the causality behind each experimental choice.

Initial Assessment: Understanding the Impurity Profile

The target molecule is likely synthesized via a reductive amination reaction between 4-(2-methylpiperidin-1-yl)benzaldehyde and N-methylbenzylamine, or a related pathway. Understanding the potential side-products and unreacted starting materials is the first step in designing an effective purification strategy.

Common Impurities to Consider:

  • Unreacted Starting Materials: 4-(2-methylpiperidin-1-yl)benzaldehyde and N-methylbenzylamine.

  • Intermediate Imine: The imine formed between the aldehyde and the amine that may not have been fully reduced.[1]

  • Over-alkylated Byproducts: While less common in this specific synthesis, over-alkylation can sometimes occur.[2]

  • Oxidation Products: Amines, particularly benzylamines, can be susceptible to air oxidation, leading to discoloration (yellow or brown hues) and the formation of N-oxides.[3][4]

  • Reducing Agent Byproducts: Depending on the reducing agent used (e.g., NaBH(OAc)₃, NaBH₃CN), residual boron or cyanide salts may be present.[5][6][7]

General Purification Workflow

The purification of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine typically follows a multi-step process to remove the diverse range of potential impurities. The following workflow provides a general overview.

G cluster_0 Post-Reaction Workup cluster_1 Primary Purification cluster_2 Chromatographic Purification cluster_3 Final Polishing & Isolation A Crude Reaction Mixture B Quench Reaction & Solvent Removal A->B C Acid-Base Liquid-Liquid Extraction B->C Dissolve in organic solvent D Isolate Basic Organic Layer C->D E Flash Column Chromatography D->E Dry and concentrate F Combine Pure Fractions & Evaporate E->F G Recrystallization or Salt Formation F->G Assess purity (TLC, NMR) H Pure Crystalline Solid G->H I I H->I Final Characterization (NMR, MS, EA) G A TLC shows streaking or poor separation B Is the eluent basic? A->B C Add 1% Et3N to eluent and re-run TLC B->C No D Is the solvent polarity optimal? B->D Yes C->D E Systematically vary solvent ratio (e.g., Hex/EtOAc or DCM/MeOH) D->E No F Is the sample overloaded? D->F Yes E->F G Dilute sample and re-spot on TLC F->G Yes H Consider alternative stationary phase (e.g., basic alumina, C18) F->H No G->H I Proceed to column chromatography H->I

Sources

Troubleshooting

Technical Support Center: N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine (HDAC6i-4MPB)

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, hereafter designated as HDAC6i-4MPB . This guide is designed for...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, hereafter designated as HDAC6i-4MPB . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for utilizing this potent and selective Histone Deacetylase 6 (HDAC6) inhibitor. Our goal is to empower you to generate robust, reproducible data by proactively addressing potential off-target effects and validating on-target activity.

Introduction to HDAC6i-4MPB

HDAC6i-4MPB is a novel small molecule inhibitor designed for high-potency and selectivity against the cytoplasmic enzyme HDAC6. Unlike other HDACs that primarily target nuclear histones, HDAC6's main substrates are non-histone proteins, including α-tubulin and HSP90.[1][2] This makes HDAC6 a compelling therapeutic target in oncology and neurodegenerative diseases.[1][3]

Part 1: Troubleshooting Guide for Unexpected Phenotypes

This section is structured to help you diagnose and resolve common issues that may arise during your experiments.

Issue 1: Observed phenotype is stronger than or inconsistent with HDAC6 knockdown/knockout.

Symptom: You treat your cells with HDAC6i-4MPB and observe a significant decrease in cell viability, a morphological change, or a signaling pathway modulation that is not replicated (or is much weaker) when you use siRNA or CRISPR to eliminate HDAC6 expression.

Potential Causes & Diagnostic Workflow:

This discrepancy strongly suggests one or more off-target effects are contributing to the observed phenotype. The primary candidates, based on the structure of HDAC6i-4MPB, are the Sigma-1 receptor (σ1R) and the hERG potassium channel.

  • Hypothesis A: Sigma-1 Receptor (σ1R) Modulation. The methylpiperidine and benzylamine motifs in HDAC6i-4MPB are common in ligands that bind σ1R, a unique chaperone protein at the endoplasmic reticulum that modulates calcium signaling and other cellular processes.[4][5][6] Unintended activation or inhibition of σ1R can impact a wide array of cellular functions, potentially confounding your results.[7][8]

  • Hypothesis B: hERG Channel Inhibition. Blockade of the hERG potassium channel is a common off-target effect of small molecules and can lead to cardiotoxicity by disrupting cardiac repolarization.[9][10][11] In cell culture, this can manifest as unexpected cytotoxicity, especially in cell lines sensitive to ion channel flux.

Diagnostic & Mitigation Workflow Diagram

G cluster_observe Observation cluster_hypothesize Hypothesize cluster_test Test & Validate cluster_conclude Conclusion & Mitigation observe Phenotype with HDAC6i-4MPB Phenotype with HDAC6 KO/KD hypo_sigma Hypothesis A: σ1R Off-Target Effect observe->hypo_sigma hypo_herg Hypothesis B: hERG Channel Blockade observe->hypo_herg hypo_other Hypothesis C: Other Off-Target observe->hypo_other test_sigma 1. Co-treat with σ1R antagonist (e.g., NE-100). 2. Use σ1R KO cells. hypo_sigma->test_sigma Test test_herg Perform in vitro hERG assay (e.g., patch clamp or binding assay). hypo_herg->test_herg Test test_other Run broad off-target screen (e.g., kinase panel). hypo_other->test_other Test conclude_sigma Result: Phenotype rescued. Mitigation: Lower HDAC6i-4MPB dose; co-treat with antagonist. test_sigma->conclude_sigma Validate conclude_herg Result: hERG IC50 is low. Mitigation: Use below IC50; select alternative compound. test_herg->conclude_herg Validate conclude_other Result: New target identified. Mitigation: Confirm with KO; use structurally distinct probe. test_other->conclude_other Validate

Caption: Troubleshooting Decision Tree for Unexpected Phenotypes.

Step-by-Step Mitigation Strategy:
  • Validate On-Target Engagement: First, confirm that HDAC6i-4MPB is engaging HDAC6 at the concentration you are using. The gold standard is the Cellular Thermal Shift Assay (CETSA) , which measures the thermal stabilization of a target protein upon ligand binding in intact cells.[12][13][14][15] (See Appendix for protocol).

  • Test for Sigma-1 Receptor Activity:

    • Pharmacological Blockade: Co-treat your cells with HDAC6i-4MPB and a selective σ1R antagonist (e.g., NE-100). If the unexpected phenotype is rescued or diminished, it strongly implicates σ1R signaling.

    • Genetic Knockout: The most definitive experiment is to test HDAC6i-4MPB in a cell line where the gene for σ1R (SIGMAR1) has been knocked out. If the phenotype disappears in the knockout cells, the effect is σ1R-dependent.

  • Assess hERG Liability:

    • It is critical to determine the concentration at which HDAC6i-4MPB inhibits the hERG channel. This is typically done via specialized contract research organizations using automated patch-clamp electrophysiology, which is the industry "gold standard".[9][10] High-throughput binding or fluorescence-based assays are also available for earlier-stage screening.[11][16]

    • Mitigation: If there is significant hERG activity, ensure your experimental concentrations are well below the hERG IC50 value. If your on-target effective concentration overlaps with the hERG IC50, the compound may be unsuitable for models where cardiotoxicity is a concern.

  • Employ Orthogonal Controls:

    • Use a structurally distinct HDAC6 inhibitor (e.g., a non-hydroxamate based inhibitor if available). If this second compound phenocopies the effects of HDAC6 knockdown but not HDAC6i-4MPB, this further points to an off-target effect of HDAC6i-4MPB. This is a core principle of validating chemical probes.[17]

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I be certain that HDAC6i-4MPB is engaging its target (HDAC6) in my cells?

A1: Direct evidence of target engagement in a cellular context is crucial.[18][19] We recommend two primary methods:

  • Cellular Thermal Shift Assay (CETSA): This is the preferred method. It relies on the principle that when a drug binds to its protein target, the resulting complex is more resistant to thermal denaturation.[14][20] By heating cells treated with HDAC6i-4MPB across a temperature gradient and quantifying the remaining soluble HDAC6 (e.g., by Western blot), you can observe a thermal shift compared to vehicle-treated cells, providing direct proof of binding.[13] (See Appendix for protocol).

  • Biomarker Modulation: Confirming the modulation of a direct downstream substrate is a highly reliable indicator of target engagement. For HDAC6, the primary and most specific cytoplasmic substrate is α-tubulin.[1][2] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin at the Lysine 40 (Lys40) residue.[21] A robust increase in acetylated α-tubulin (normalized to total α-tubulin) via Western blot is a strong indicator of on-target activity.

Q2: What is the best biomarker to probe for confirming HDAC6 inhibition?

A2: The acetylation status of α-tubulin at Lys40 . While HDACs are named for their activity on histones, HDAC6 is almost exclusively cytoplasmic and its activity against histones is minimal compared to Class I HDACs.[2][22] Therefore, probing for changes in histone acetylation can be misleading. In contrast, α-tubulin is a direct and specific substrate, making it the ideal biomarker for cellular HDAC6 activity.[21] (See Appendix for Western Blot protocol).

HDAC6 Signaling & Biomarker Pathway

G cluster_pathway HDAC6 Activity Pathway cluster_readout Experimental Readout HDAC6 HDAC6 Enzyme Tubulin α-Tubulin (Acetylated at Lys40) HDAC6->Tubulin Deacetylates Deacetyl_Tubulin α-Tubulin (Deacetylated) Tubulin->Deacetyl_Tubulin WB Western Blot Readout: ↑ Acetylated α-Tubulin Tubulin->WB Measure this biomarker Inhibitor HDAC6i-4MPB (This Compound) Inhibitor->HDAC6 Inhibits

Caption: On-Target Activity Biomarker Pathway for HDAC6i-4MPB.

Q3: What are the essential positive and negative controls for my experiments?

A3: Proper controls are non-negotiable for data integrity.[17]

  • Positive Control (On-Target Effect): Use a well-characterized, structurally unrelated HDAC6 inhibitor. This helps ensure your observed phenotype is due to HDAC6 inhibition and not a unique artifact of the HDAC6i-4MPB chemical scaffold.

  • Negative Control (Genetic): The ideal negative control is cells in which HDAC6 has been knocked out or knocked down. These cells should not respond to HDAC6i-4MPB for on-target phenotypes.

  • Inactive Structural Analog (if available): An analog of HDAC6i-4MPB that is structurally similar but confirmed to be inactive against HDAC6 is the perfect negative control to account for any non-specific or off-target effects related to the chemical structure itself.

Q4: How can I directly measure the binding affinity of HDAC6i-4MPB to its target and potential off-targets?

A4: Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring the thermodynamics of binding in solution.[23] ITC measures the heat released or absorbed as the inhibitor binds to the purified target protein.[24][25] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[26] This is an invaluable tool for confirming direct interaction with HDAC6 and can be similarly applied to purified off-target proteins like σ1R to quantify the difference in affinity.

Comparison of Target Engagement & Binding Affinity Techniques
TechniqueMeasuresThroughputCellular ContextKey Advantage
Western Blot (Biomarker) Downstream functional effectHighYesValidates functional consequence of target inhibition.
CETSA Direct target bindingMediumYesConfirms target engagement in a native cellular environment.[15]
Isothermal Titration Calorimetry (ITC) Direct binding affinity (KD)LowNo (Purified protein)Provides a complete thermodynamic profile of the interaction.[25]

Part 3: Appendices - Key Experimental Protocols

Appendix 1: Protocol for Western Blot of Acetylated α-Tubulin

This protocol is optimized for detecting changes in the acetylation of α-tubulin at Lys40, the direct substrate of HDAC6.

  • Cell Lysis & Protein Quantification:

    • Treat cells with HDAC6i-4MPB or controls for the desired time.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors and a pan-HDAC inhibitor (like Trichostatin A) to preserve the acetylation state post-lysis.

    • Scrape cells, collect lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA or Bradford assay.[21]

  • SDS-PAGE and Transfer:

    • Prepare samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel (10% is suitable).

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane overnight at 4°C with gentle agitation with the following primary antibodies diluted in blocking buffer:

      • Anti-acetylated-α-Tubulin (Lys40) (e.g., Clone 6-11B-1 is highly recommended).[21]

      • Anti-Total-α-Tubulin (as a loading control).

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again 3x for 10 minutes each with TBST.

  • Detection & Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensity for acetylated-α-tubulin and normalize it to the total-α-tubulin signal for each lane.

Appendix 2: Protocol for Cellular Thermal Shift Assay (CETSA)

This protocol outlines a basic CETSA experiment coupled with Western blot detection to confirm target engagement.

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with either vehicle (e.g., DMSO) or a saturating concentration of HDAC6i-4MPB for 1-2 hours.

  • Heat Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 4°C increments) using a thermal cycler. Include an unheated control.

  • Lysis and Fractionation:

    • Subject the heated samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of soluble HDAC6 remaining at each temperature point for both vehicle and drug-treated samples via Western blot.

    • A positive result is indicated by more soluble HDAC6 remaining at higher temperatures in the HDAC6i-4MPB-treated samples compared to the vehicle control, demonstrating thermal stabilization upon binding.

Appendix 3: Isothermal Titration Calorimetry (ITC) Workflow

ITC directly measures the heat change upon binding, allowing for precise determination of binding affinity.

  • Sample Preparation:

    • Express and purify recombinant HDAC6 protein and ensure it is in a buffer suitable for ITC (e.g., HEPES or phosphate buffer with a low ionization enthalpy).

    • Prepare a concentrated stock solution of HDAC6i-4MPB in the exact same buffer to avoid heat artifacts from buffer mismatch.

  • Instrument Setup:

    • Thoroughly clean the ITC instrument sample and reference cells.

    • Load the purified HDAC6 protein into the sample cell.

    • Load the HDAC6i-4MPB solution into the titration syringe.

  • Titration Experiment:

    • Set the instrument to the desired experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of HDAC6i-4MPB into the sample cell containing HDAC6.

    • The instrument measures the heat released or absorbed after each injection until the protein becomes saturated.

  • Data Analysis:

    • The raw data (power vs. time) is integrated to yield the heat change per injection.

    • Plot the heat change against the molar ratio of inhibitor to protein.

    • Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the key thermodynamic parameters: KD (affinity), n (stoichiometry), and ΔH (enthalpy).

References

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  • Bunnage, M. E., et al. (2015). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Kaur, S., et al. (2020). Western blot analysis of α-tubulin acetylation status after the treatment with methamphetamine (METH) and compound 6b. ResearchGate. Available at: [Link]

  • Anderson, K. W., et al. (2009). N-(2,2-dimethyl-1-{[4-(pyridin-4-yl)pyrimidin-2-yl]amino}ethyl)-N'-[(5-fluoro-2-{[3-(methylsulfonyl)propyl]amino}phenyl)methyl]-N'-methylglycinamide (AZD4877), a kinesin spindle protein inhibitor and potential anticancer agent. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Optimization

"N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine stability issues in cell media"

A Guide for Researchers on Navigating In Vitro Stability Challenges Welcome to the technical support center for N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Navigating In Vitro Stability Challenges

Welcome to the technical support center for N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability issues of this compound within cell culture media. Given the compound's structural features—a tertiary amine within a piperidine ring and a benzylic amine moiety—it is susceptible to specific degradation pathways in the complex, aqueous environment of cell media. This resource provides field-proven insights and validated protocols to ensure the accuracy and reproducibility of your experimental results.

Part 1: Troubleshooting Guide

Researchers often first suspect compound instability when encountering poor data reproducibility or lower-than-expected potency in cell-based assays. This guide provides a systematic approach to diagnosing these issues.

Initial Troubleshooting Workflow

When faced with inconsistent assay results, it is crucial to systematically rule out potential causes. The workflow below offers a logical progression from simple checks of your compound stock to a full investigation of its stability in the assay environment.

G cluster_0 Problem Identification cluster_1 Stock Solution Integrity cluster_2 Assay-Specific Investigation cluster_3 Resolution A Inconsistent or Lower-than- Expected Compound Activity B 1. Verify Stock Concentration (e.g., UV-Vis, NMR) A->B Start Here C 2. Assess Purity (e.g., HPLC, LC-MS) B->C D 3. Check for Freeze-Thaw Degradation (Compare fresh vs. old stock) C->D E 4. Perform Stability Test in Acellular Media D->E Stock OK H Problem Solved: Stock Integrity Issue D->H Stock Issue Found F 5. Perform Stability Test in the Presence of Cells E->F I Problem Identified: Chemical or Metabolic Instability E->I Degradation Found G 6. Investigate Non-Specific Binding (e.g., Low-binding plates, media comparison) F->G F->I Increased Degradation J Problem Identified: Adsorption/Binding Issue G->J Compound Loss Found

Caption: A step-by-step workflow for troubleshooting inconsistent experimental results.

Protocol: Assessing Compound Stability in Cell Culture Media

This protocol provides a robust method to determine the stability of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine under your specific experimental conditions. It analyzes both chemical degradation (in cell-free media) and the combined effects of chemical and metabolic degradation (in the presence of cells).

Objective: To quantify the concentration of the parent compound over time when incubated in cell culture media at 37°C.

Materials:

  • N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

  • Cell culture medium (with and without serum, e.g., FBS)

  • Cultured cells of interest

  • Sterile microcentrifuge tubes or a 96-well plate

  • Analytical instrument (HPLC-UV or LC-MS/MS)

  • Acetonitrile or other suitable organic solvent for extraction

Experimental Setup:

The experiment should be set up to test the compound's stability under various relevant conditions. A clear and organized plate layout is essential for accurate data collection.

ConditionTime 0 (T0)2 hours (T2)8 hours (T8)24 hours (T24)
Media Only (No Cells) Sample 1ASample 1BSample 1CSample 1D
Media + Cells Sample 2ASample 2BSample 2CSample 2D
Control (Solvent) Sample 3ASample 3BSample 3CSample 3D

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Seed cells in a multi-well plate at a density that will result in a confluent monolayer by the end of the experiment. Allow them to adhere overnight.

    • Prepare two sets of cell culture media: one with cells and one without (acellular).

  • Incubation:

    • Spike the compound into both sets of media to the final desired concentration (e.g., 10 µM). Ensure the final solvent concentration is low (<0.1%) to avoid toxicity.

    • Immediately collect the "Time 0" sample from each condition. This serves as the baseline concentration.

    • Incubate the plates at 37°C in a CO2 incubator.

  • Sample Collection:

    • At each designated time point (e.g., 2, 8, 24 hours), collect an aliquot of the media from the appropriate wells.

    • For samples with cells, it's often sufficient to sample the supernatant, as this represents the compound available to the cells.

  • Sample Processing:

    • To stop any further degradation and precipitate proteins, add a volume of cold organic solvent (e.g., 3 volumes of acetonitrile) to each collected media sample.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet cell debris and precipitated proteins.

    • Transfer the supernatant to a clean tube or vial for analysis.

  • Analysis:

    • Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the remaining concentration of the parent compound.

    • Calculate the percentage of the compound remaining at each time point relative to the Time 0 sample.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, providing explanations grounded in its chemical structure.

Q1: What are the most likely chemical degradation pathways for this compound in cell media?

Based on its structure, two primary degradation pathways are of concern:

  • Oxidation: The benzylic carbon-hydrogen bond and the tertiary amines are susceptible to oxidation. Cell culture media contains components like metal ions and riboflavin which, when exposed to light and oxygen, can generate reactive oxygen species (ROS) that facilitate this degradation. The piperidine ring itself can also undergo oxidation.[1][2]

  • N-dealkylation: The N-methyl and N-benzyl groups can be enzymatically cleaved, a common metabolic process in xenobiotics.[3][4][5][6] This is particularly relevant in experiments with metabolically active cells, where cytochrome P450 enzymes can catalyze this reaction.[4][7]

Q2: My compound seems to be disappearing even in cell-free media. What could be the cause besides chemical degradation?

This phenomenon is often due to non-specific binding (NSB) . Hydrophobic or lipophilic compounds have a tendency to adsorb to the plastic surfaces of labware (e.g., flasks, plates, pipette tips) and can also bind to proteins in the fetal bovine serum (FBS) component of the media.[8][9] This reduces the effective concentration of the compound in the solution available to the cells.

Q3: How can I minimize compound degradation and loss during my experiments?

Several strategies can be employed:

  • Control the Environment: Minimize exposure of the compound and media to light by using amber vials and keeping plates covered.

  • Freshly Prepare Solutions: Prepare working solutions of the compound in media immediately before use.

  • Address Non-Specific Binding: Consider using low-adsorption plasticware. To diagnose NSB, you can run a parallel stability experiment in media with and without serum. A greater loss of compound in the serum-containing media suggests binding to serum proteins.[10][11]

  • Shorten Incubation Times: If feasible for your assay, use the shortest incubation time that provides a robust biological signal.

Q4: How should I properly prepare and store stock solutions of this compound?

For optimal long-term stability:

  • Solvent Choice: Use a dry, aprotic solvent like dimethyl sulfoxide (DMSO).

  • Storage Temperature: Store stock solutions at -20°C or, for extended periods, at -80°C.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Container: Use tightly sealed vials, preferably with inert gas (argon or nitrogen) overlay if the compound is particularly sensitive to air.

Visualizing the Stability Assay Workflow

The following diagram illustrates the key steps and decision points in the compound stability assessment protocol.

G cluster_prep Preparation cluster_exp Experiment cluster_proc Processing & Analysis A Prepare Compound Stock Solution C Spike Compound into Media A->C B Prepare Media: 1. Acellular (Media Only) 2. Cellular (Media + Cells) B->C D Collect T0 Sample C->D E Incubate at 37°C D->E F Collect Samples at Time Points (T2, T8, T24) E->F G Quench & Extract (add cold solvent) F->G H Centrifuge to Remove Debris G->H I Analyze Supernatant by LC-MS H->I J Calculate % Remaining vs. T0 I->J

Caption: Workflow for the in vitro compound stability assay.

By following these troubleshooting guides and protocols, researchers can gain a clearer understanding of the behavior of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine in their experimental systems, leading to more reliable and interpretable data.

References

  • Amerigo Scientific. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments.
  • Augusto, O., et al. (2000). Evidence for peroxidative oxidation of substituted piperidine nitroxides, acting as apoptosis inducers in Yoshida Sarcoma cells in vivo. Anticancer Research, 20(4), 2421-6.
  • Bering, L., et al. (2021). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis.
  • El-Ghanem, A. (2023).
  • Guengerich, F. P. (2001). Two possible mechanisms for N-demethylation of tertiary amines by cytochrome P450 and synthetic Fe(iv) oxo complexes (P = porphyrin).
  • He, X., et al. (2020).
  • Kazem-Rostami, M. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3293.
  • Kazem-Rostami, M., et al. (2022).
  • Li, Z., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
  • MilliporeSigma. (n.d.). Rationale for a Small Molecule Non-Specific Binding.
  • WuXi AppTec. (2024). Nonspecific Binding: Main Factors of Occurrence and Strategies.
  • Zinter, M., et al. (2021). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA.

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Reference Data & Comparative Studies

Validation

"comparing N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine to other benzylpiperidine inhibitors"

An In-Depth Comparative Guide to Benzylpiperidine-Based Inhibitors: Profiling N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine Against Established Modulators Introduction: The Benzylpiperidine Scaffold as a Privileged...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Benzylpiperidine-Based Inhibitors: Profiling N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine Against Established Modulators

Introduction: The Benzylpiperidine Scaffold as a Privileged Structure in Drug Discovery

The N-benzylpiperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold." Its structural and physicochemical properties—combining a rigid piperidine ring with a flexible benzyl group—make it an ideal framework for designing ligands that can interact with a wide array of biological targets. This versatility has led to the development of successful drugs and clinical candidates targeting enzymes, G-protein coupled receptors (GPCRs), and ion channels, particularly within the central nervous system (CNS).[1]

This guide provides a comparative analysis of benzylpiperidine-based inhibitors, using the specific compound N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine as a focal point. While specific inhibitory data for this particular molecule is not extensively documented in public literature, its structure embodies the key features of the benzylpiperidine class. We will deconstruct its components and compare its potential against well-characterized benzylpiperidine inhibitors across three major target classes: Acetylcholinesterase (AChE), KCNQ potassium channels, and the Dopamine Transporter (DAT). The analysis is supported by experimental data from peer-reviewed literature and detailed protocols for key validation assays.

cluster_scaffold The Benzylpiperidine Scaffold scaffold Core Piperidine Ring (Rigid Conformation) benzyl N-Benzyl Group (Hydrophobic Interactions, Aromatic Stacking) scaffold->benzyl N-linkage r2 R2: Substituents on Piperidine Ring (Fine-tunes Physicochemical Properties) scaffold->r2 r1 R1: Substituents on Benzyl Ring (Modulates Selectivity & Potency) benzyl->r1

Caption: Core structure of the versatile N-benzylpiperidine scaffold.

Structural Analysis of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine (Molecular Formula: C₁₄H₂₂N₂) is a tertiary amine featuring the classic N-benzylpiperidine framework.[2] Its structure suggests potential interactions with biological targets through receptor binding or enzymatic inhibition.[2] While its primary documented application is as a synthetic intermediate, particularly in the development of antifungal agents, its core structure invites comparison with other neurologically active benzylpiperidines.[2]

Key Structural Features:

  • N-Benzyl Group: Provides a key hydrophobic region for binding within protein pockets.

  • Piperidine Ring: A saturated heterocycle that serves as a rigid scaffold. The nitrogen atom is basic and likely protonated at physiological pH, allowing for ionic interactions.

  • 2-Methyl Substitution: The methyl group on the piperidine ring introduces chirality and steric bulk, which can significantly influence binding affinity and selectivity compared to unsubstituted analogs.

  • N-methyl Amine: The secondary amine attached to the benzyl group offers an additional point for hydrogen bonding or substitution.

Comparative Analysis by Target Class

The efficacy and selectivity of a benzylpiperidine derivative are determined by the specific substitutions on its core scaffold. Below, we compare the structural motifs of established inhibitors with the features of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

AChE inhibitors are a primary therapeutic strategy for Alzheimer's disease, working by preventing the breakdown of the neurotransmitter acetylcholine.[3] The N-benzylpiperidine scaffold is the foundation of Donepezil, one of the most widely prescribed drugs for this condition.[4]

Structure-Activity Relationship (SAR) Insights:

  • High Affinity: The N-benzylpiperidine moiety in compounds like Donepezil binds to the peripheral anionic site (PAS) of the AChE enzyme.[5]

  • Linker and Core: A linker group connects the benzylpiperidine to another aromatic system (like the indanone moiety in Donepezil), which interacts with the catalytic active site (CAS).[6][7]

  • Metabolic Stability: Replacing ester linkers with more stable amide linkers has been a successful strategy in designing new, potent AChE inhibitors.[6]

Comparative Data for Benzylpiperidine-Based AChE Inhibitors

CompoundTargetIC₅₀ (µM)Reference
Donepezil AChE0.0057[4]
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidineAChE0.057[4]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAChE0.41[6]

Based on this, while N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine possesses the core benzylpiperidine structure, it lacks the extended linker and secondary aromatic system typical of high-potency AChE inhibitors. Screening this compound against AChE would be a logical first step to determine if it has any activity in this area.

ACh Acetylcholine (ACh) Neurotransmitter AChE Acetylcholinesterase (AChE) Enzyme ACh->AChE Hydrolysis Choline Choline + Acetate (Inactive) AChE->Choline Inhibitor N-Benzylpiperidine Inhibitor (e.g., Donepezil) Inhibitor->AChE Blocks Active Site cluster_workflow Ellman's Assay Workflow prep 1. Prepare Reagents (Buffer, DTNB, ATCI, Enzyme, Inhibitor) plate 2. Plate Loading (Buffer, DTNB, Inhibitor, Enzyme) prep->plate incubate 3. Pre-incubation (15 min @ 37°C) plate->incubate react 4. Initiate Reaction (Add ATCI Substrate) incubate->react read 5. Kinetic Reading (Measure Absorbance @ 412 nm) react->read analyze 6. Data Analysis (Calculate % Inhibition -> IC50) read->analyze

Caption: Experimental workflow for the Ellman's method.

Protocol: Whole-Cell Patch Clamp Electrophysiology

This technique is essential for characterizing the effects of compounds on ion channels like KCNQ2/3, providing detailed information on how they alter channel gating. This protocol is based on methodologies used to characterize novel KCNQ activators. [8] Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell expressing the ion channel of interest. This allows for the control of the membrane voltage and the direct measurement of the ionic currents flowing through the channels in response to voltage changes and the application of a test compound.

Step-by-Step Methodology:

  • Cell Preparation:

    • Use a cell line (e.g., CHO or HEK293 cells) stably or transiently transfected to express human KCNQ2 and KCNQ3 subunits. Co-transfect with a fluorescent marker (e.g., GFP) to identify positive cells.

    • Plate the cells on glass coverslips 24-72 hours before recording.

  • Solution Preparation:

    • External Solution (in mM): 144 NaCl, 2.5 KCl, 2.25 CaCl₂, 1.2 MgCl₂, 10 HEPES, 22 D-glucose. Adjust pH to 7.3.

    • Internal (Pipette) Solution (in mM): 132 K-gluconate, 10 KCl, 4 Mg-ATP, 20 HEPES, 1 EGTA. Adjust pH to 7.3.

  • Recording Procedure:

    • Place a coverslip in the recording chamber on an inverted microscope and perfuse continuously with the external solution.

    • Pull borosilicate glass pipettes to a tip resistance of 4-6 MΩ and fill with the internal solution.

    • Approach a fluorescently-labeled cell with the pipette and form a gigaseal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -85 mV.

  • Voltage Protocol and Drug Application:

    • Apply a series of depolarizing voltage steps (e.g., from -105 mV to +15 mV in 10 mV increments for 1 second) to elicit KCNQ2/3 currents.

    • Establish a stable baseline recording.

    • Perfuse the cell with the external solution containing a known concentration of the test compound (e.g., N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine).

    • Repeat the voltage protocol at steady-state drug effect.

  • Data Analysis:

    • Measure the current amplitude at each voltage step before and after drug application.

    • Convert current-voltage (I-V) data to conductance-voltage (G-V) curves.

    • Fit the G-V curves with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂).

    • A leftward shift in the V₁/₂ indicates channel activation (opening at more negative potentials), while a rightward shift indicates inhibition.

    • Calculate the shift in V₁/₂ (ΔV₁/₂) at various compound concentrations and plot a dose-response curve to determine the EC₅₀ (for activators) or IC₅₀ (for inhibitors).

Conclusion and Future Directions

The N-benzylpiperidine scaffold remains a remarkably fruitful starting point for the design of potent and selective modulators of key biological targets. While N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is not a well-characterized inhibitor, its structure contains the essential elements of this privileged class.

This comparative guide demonstrates that minor chemical modifications to the benzyl or piperidine rings dictate target specificity, transforming the scaffold into a highly potent AChE inhibitor, a KCNQ channel modulator, or a selective DAT ligand. The future evaluation of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine should involve a systematic screening campaign against these and other target classes. The experimental protocols provided herein offer a robust framework for such an investigation. Elucidating the biological activity of this and other novel benzylpiperidine derivatives will continue to expand our understanding of their structure-activity relationships and pave the way for the next generation of CNS therapeutics.

References

  • N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine - Smolecule. (2023-08-15).
  • N-Methylbenzylamine - MedchemExpress.com.
  • N-Methylbenzylamine | C8H11N | CID 7669 - PubChem. Available from: [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC - NIH. Available from: [Link]

  • N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed. Available from: [Link]

  • N-Benzyl-N-methylpiperidin-4-amine | C13H20N2 | CID 1096081 - PubChem. Available from: [Link]

  • N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed. Available from: [Link]

  • Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators - PubMed. Available from: [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - MDPI. Available from: [Link]

  • (PDF) Synthesis and evaluation of potent KCNQ2/3-specific channel activators. Available from: [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. (2019-01-15). Available from: [Link]

  • Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed. Available from: [Link]

  • Zhimeng Biopharma's Next-Generation KCNQ2/3 Potassium Channel Opener Receives Clinical Trial Approval for ALS Phase 2/3 Study. (2025-07-09). Available from: [Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed. Available from: [Link]

  • Small molecule inhibits KCNQ channels with a non-blocking mechanism - PubMed. Available from: [Link]

  • 4-Benzylpiperidine - Wikipedia. Available from: [Link]

  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents.
  • Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC - PubMed Central. Available from: [Link]

  • Molecular basis for ligand activation of the human KCNQ2 channel - PMC - PubMed Central. Available from: [Link]

  • Structure Activity Relationships - Drug Design Org. Available from: [Link]

  • Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease | ACS Chemical Neuroscience. (2019-09-06). Available from: [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed. Available from: [Link]

  • Showing Compound N-Methylbenzylamine (FDB012647) - FooDB. (2010-04-08). Available from: [Link]

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Comparative

A Comparative Guide to Monoacylglycerol Lipase (MAGL) Inhibition: The Established Efficacy of JZL184 Versus the Uncharacterized Profile of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of endocannabinoid system modulation, the inhibition of monoacylglycerol lipase (MAGL) has emerged as a promising therapeutic strategy for...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of endocannabinoid system modulation, the inhibition of monoacylglycerol lipase (MAGL) has emerged as a promising therapeutic strategy for a range of pathological conditions, including neurodegenerative diseases, inflammation, anxiety, and cancer.[1][2][3] This guide provides a detailed comparison between the well-characterized, potent, and irreversible MAGL inhibitor, JZL184, and the scientifically unprofiled compound, N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine.

This comparison is unconventional. While JZL184 has a wealth of preclinical data supporting its efficacy and mechanism of action, N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine remains an unknown entity in the context of MAGL inhibition, with a notable absence of published pharmacological data. This guide will therefore serve a dual purpose: to provide a comprehensive overview of JZL184's established efficacy and to highlight the critical importance of empirical validation in drug discovery by juxtaposing it with an uncharacterized molecule.

The Central Role of Monoacylglycerol Lipase (MAGL) in Endocannabinoid Signaling

Monoacylglycerol lipase is a key serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is a full agonist of both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), and its hydrolysis by MAGL not only terminates its signaling but also liberates arachidonic acid, a precursor for the biosynthesis of pro-inflammatory prostaglandins. By inhibiting MAGL, the levels of 2-AG are elevated, leading to enhanced endocannabinoid tone and a subsequent reduction in arachidonic acid-derived inflammatory mediators. This dual mechanism of action underscores the therapeutic potential of MAGL inhibitors.

MAGL_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_glia Glial Cell / Postsynaptic Neuron 2_AG_synthesis 2-AG Synthesis 2_AG 2-AG 2_AG_synthesis->2_AG Produces 2_AG_cleft 2-AG 2_AG->2_AG_cleft Retrograde Messenger MAGL MAGL 2_AG->MAGL Hydrolyzed by CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Neurotransmitter_release Neurotransmitter Release Inhibition Ca_channel->Neurotransmitter_release Depolarization Depolarization Depolarization->2_AG_synthesis Activates 2_AG_cleft->CB1R Binds to Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Produces Prostaglandins Prostaglandins (Inflammation) Arachidonic_Acid->Prostaglandins JZL184 JZL184 JZL184->MAGL Inhibits

Caption: Endocannabinoid signaling pathway modulated by MAGL and its inhibition by JZL184.

JZL184: A Potent and Selective Irreversible MAGL Inhibitor

JZL184 is a well-established tool compound and potential therapeutic agent that has been extensively studied in preclinical models. It acts as a potent, selective, and irreversible inhibitor of MAGL, leading to a significant and sustained elevation of 2-AG levels in the brain and peripheral tissues.

Mechanism of Action

JZL184 covalently modifies the catalytic serine residue of MAGL, leading to its irreversible inactivation. This targeted action results in a profound and long-lasting increase in 2-AG concentrations, thereby amplifying the endogenous signaling of this endocannabinoid.

Efficacy Profile of JZL184

The efficacy of JZL184 has been demonstrated across a wide array of preclinical models:

  • Neuroprotection: JZL184 has shown protective effects in models of neurodegenerative diseases. For instance, it has been found to prevent synapse loss induced by HIV-1 gp120 and to be neuroprotective in a mouse model of Parkinson's disease.[3][4]

  • Anxiolytic Effects: Studies have shown that JZL184 produces anxiolytic-like effects in animal models, particularly under conditions of high stress, without inducing tolerance after chronic administration.[1]

  • Anti-inflammatory Activity: By reducing the production of arachidonic acid and subsequent prostaglandins, JZL184 exhibits significant anti-inflammatory properties. It has been shown to attenuate paw inflammation in a mouse model of inflammatory arthritis and to reduce neuroinflammation.[2]

  • Anticancer Properties: JZL184 has been demonstrated to inhibit lung cancer cell invasion and metastasis in a CB1-dependent manner.[5][6]

Parameter JZL184 Reference
Target Monoacylglycerol Lipase (MAGL)[4]
Mechanism Irreversible covalent inhibitor[7]
IC50 (rat MGL) 0.22 ± 0.06 µM[4]
In Vivo Efficacy Neuroprotective, anxiolytic, anti-inflammatory, anti-metastatic[1][2][3][4][5]
Selectivity High selectivity for MAGL over FAAH and other serine hydrolases[7]

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine: An Uncharacterized Compound

In stark contrast to JZL184, there is a significant lack of publicly available scientific literature on the pharmacological properties of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. Searches of prominent scientific databases have not yielded any studies detailing its mechanism of action, biological targets, or efficacy in any preclinical models.

The Benzylpiperidine Scaffold: A Privileged Structure in Drug Discovery

While no data exists for the specific compound , the benzylpiperidine scaffold is a well-recognized "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. Recent research has indeed explored benzylpiperidine derivatives as reversible inhibitors of MAGL.[8][9] This suggests that, structurally, N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine belongs to a class of compounds that could potentially interact with MAGL.

However, it is crucial to emphasize that the presence of a particular chemical scaffold is not a predictor of specific biological activity. Minor structural modifications can lead to drastic changes in target affinity, selectivity, and overall pharmacological effect. Other benzylpiperidine derivatives have been developed as acetylcholinesterase inhibitors, N-type calcium channel blockers, and 5-HT2A receptor inverse agonists, highlighting the promiscuity of this chemical moiety.[10][11][12][13]

A Tale of Two Compounds: The Imperative of Empirical Data

The comparison between JZL184 and N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine serves as a critical reminder of the foundational principles of drug discovery and development. JZL184 represents a compound that has undergone rigorous scientific scrutiny, with its efficacy and mechanism of action supported by a substantial body of evidence. Conversely, N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine remains a hypothetical agent in the context of MAGL inhibition, its potential suggested only by its chemical structure.

For drug development professionals and researchers, this disparity underscores the necessity of empirical data. Without experimental validation, any claims of efficacy for N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine as a MAGL inhibitor would be purely speculative.

Experimental Protocols for Evaluating MAGL Inhibitor Efficacy

To characterize a novel compound like N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine as a MAGL inhibitor and compare its efficacy to a standard like JZL184, a series of well-defined experimental workflows are required.

In Vitro MAGL Activity Assay

A fluorometric or colorimetric assay is typically the first step to determine the direct inhibitory potential of a compound on MAGL.

Step-by-Step Protocol:

  • Enzyme Source: Utilize recombinant human or rodent MAGL, or tissue homogenates known to express high levels of the enzyme (e.g., brain, liver).

  • Substrate: Employ a suitable substrate such as 4-nitrophenyl acetate (4-NPA), which releases a chromogenic product upon hydrolysis, or a fluorogenic substrate.

  • Incubation: Pre-incubate the enzyme with varying concentrations of the test compound (e.g., N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine) and a positive control (JZL184) for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value, the concentration at which 50% of the enzyme's activity is inhibited.

MAGL_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme MAGL Enzyme (Recombinant or Tissue Homogenate) Pre_incubation Pre-incubate Enzyme with Inhibitors Enzyme->Pre_incubation Inhibitors Test Compound & JZL184 (Serial Dilutions) Inhibitors->Pre_incubation Substrate Chromogenic/Fluorogenic Substrate Reaction Add Substrate to Initiate Reaction Substrate->Reaction Pre_incubation->Reaction Detection Measure Absorbance/ Fluorescence over Time Reaction->Detection IC50 Calculate IC50 Value Detection->IC50

Caption: A typical experimental workflow for an in vitro MAGL activity assay.

In Vivo Target Engagement and Efficacy Models

Following in vitro validation, in vivo studies are essential to assess the compound's ability to inhibit MAGL in a living organism and to evaluate its therapeutic efficacy.

  • Pharmacokinetic and Target Engagement Studies: Administer the compound to rodents and measure the levels of 2-AG and arachidonic acid in the brain and other tissues at various time points. This confirms that the drug reaches its target and exerts the expected biochemical effect.

  • Behavioral and Disease Models: Test the compound in relevant animal models, such as those for anxiety (e.g., elevated plus maze), neuropathic pain (e.g., chronic constriction injury), or neurodegeneration (e.g., MPTP model of Parkinson's disease).

Conclusion

JZL184 stands as a well-validated and efficacious inhibitor of MAGL, with a robust preclinical data package supporting its therapeutic potential. Its mechanism of action is clearly defined, and its effects on the endocannabinoid system are well-documented.

In contrast, N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is an uncharacterized molecule for which no public data on MAGL inhibition or any other pharmacological activity is available. While its benzylpiperidine core is found in some MAGL inhibitors, this structural feature alone is insufficient to infer efficacy.

This guide highlights the stark difference between a scientifically validated tool compound and a molecule of unknown biological function. For the scientific community, the path forward for N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine would necessitate a comprehensive series of in vitro and in vivo studies to first identify its biological target(s) and then to characterize its efficacy. Until such data is available, a direct comparison of efficacy with JZL184 remains speculative.

References

  • Piro, J. R., & Thayer, S. A. (2018). Monoacylglycerol lipase inhibitor JZL184 prevents HIV-1 gp120-induced synapse loss by altering endocannabinoid signaling. Neurobiology of Disease, 115, 105–115. [Link]

  • Sciolino, N. R., et al. (2011). Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats. Psychopharmacology, 218(2), 267–277. [Link]

  • Hans, R., et al. (2021). The Monoacylglycerol Lipase Inhibitor JZL184 Inhibits Lung Cancer Cell Invasion and Metastasis via the CB1 Cannabinoid Receptor. Molecular Cancer Therapeutics, 20(5), 787–802. [Link]

  • Granchi, C., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. European Journal of Medicinal Chemistry, 261, 115814. [Link]

  • Slivicki, R. A., et al. (2021). Monoacylglycerol Lipase Inhibition Using JZL184 Attenuates Paw Inflammation and Functional Deficits in a Mouse Model of Inflammatory Arthritis. Arthritis & Rheumatology, 73(5), 777-786. [Link]

  • Hans, R., et al. (2021). The Monoacylglycerol Lipase Inhibitor JZL184 Inhibits Lung Cancer Cell Invasion and Metastasis via the CB1 Cannabinoid Receptor. Molecular Cancer Therapeutics, 20(5), 787-802. [Link]

  • Bautista-Aguilera, Ó. M., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603. [Link]

  • Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • Long, J. Z., et al. (2009). Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism. Chemistry & Biology, 16(7), 744–753. [Link]

  • Pihlaja, R., et al. (2014). Monoacylglycerol Lipase Inhibitor JZL184 Is Neuroprotective and Alters Glial Cell Phenotype in the Chronic MPTP Mouse Model. Neurobiology of Aging, 35(11), 2635-2646. [Link]

  • Tsuruoka, Y., et al. (2003). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry Letters, 13(20), 3531-3535. [Link]

  • Dexter, H., et al. (2015). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 58(15), 6039-6056. [Link]

  • Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 65(13), 9036–9059. [Link]

  • Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 65(13), 9036-9059. [Link]

  • Niphakis, M. J., et al. (2013). In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][4][5]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048). Journal of Pharmacology and Experimental Therapeutics, 346(3), 475-483. [Link]

  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link]

  • Ribeiro, R., et al. (2013). Monoacylglycerol lipase (MAGL) inhibition attenuates acute lung injury in mice. European Journal of Pharmacology, 720(1-3), 229-236. [Link]

  • Yamanashi, Y., et al. (1991). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 34(9), 2919-2922. [Link]

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Validation

A Researcher's Guide to Profiling Hydrolase Inhibitor Selectivity: The Case of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

Introduction: The Double-Edged Sword of Enzyme Inhibition In the intricate landscape of drug discovery, enzymes are paramount targets.[1] Their roles as biological catalysts make them central to countless physiological a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Enzyme Inhibition

In the intricate landscape of drug discovery, enzymes are paramount targets.[1] Their roles as biological catalysts make them central to countless physiological and pathological processes.[2][3] Hydrolases, a vast and diverse class of enzymes, are particularly crucial, regulating everything from neurotransmission to lipid signaling.[2][3] Consequently, inhibitors that can modulate the activity of specific hydrolases are powerful tools for research and therapeutic intervention.[4][5]

This guide focuses on a critical, yet often underestimated, aspect of inhibitor characterization: cross-reactivity . An inhibitor's value is intrinsically linked to its selectivity. While potent inhibition of the intended target is desirable, off-target activity can lead to ambiguous experimental results, unforeseen side effects, and costly failures in later-stage development.[6]

We will explore the principles and practicalities of assessing inhibitor selectivity using a hypothetical, yet structurally representative, molecule: N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine (hereafter referred to as "Compound X"). The piperidine moiety is a common scaffold in inhibitors targeting serine hydrolases like Fatty Acid Amide Hydrolase (FAAH).[7][8] Lacking specific public data for Compound X, we will treat it as a putative inhibitor of Acetylcholinesterase (AChE), a well-studied serine hydrolase, to illustrate a universally applicable workflow for cross-reactivity profiling.

The Imperative of Selectivity Profiling

Why is a comprehensive selectivity profile non-negotiable?

  • Mechanistic Clarity: To confidently attribute a biological effect to the inhibition of a specific enzyme, one must rule out the influence of off-target interactions. A promiscuous inhibitor that hits multiple hydrolases can produce a phenotype that is difficult, if not impossible, to deconvolute.

  • Predicting Toxicity: Off-target inhibition is a primary driver of adverse drug reactions. For example, an inhibitor designed to target a specific lipase might inadvertently inhibit a critical protease, leading to cellular dysfunction. Early identification of these liabilities is essential.[6]

  • Revealing New Opportunities (Polypharmacology): Conversely, carefully characterized cross-reactivity can sometimes be beneficial. A single compound that potently inhibits two or three enzymes in a disease-relevant pathway could be more effective than a highly selective inhibitor. This "polypharmacology" is a growing area of interest, but it relies on intentional design and thorough profiling, not accidental discovery.

The goal of this guide is to provide a robust framework for generating a reliable hydrolase selectivity profile for compounds like Compound X, transforming it from a molecule of unknown potential into a well-characterized chemical probe.

Experimental Design: A Strategy for Uncovering Cross-Reactivity

A successful cross-reactivity study hinges on a well-conceived experimental plan. This involves two key choices: the panel of enzymes to be tested and the assay methodology.

Assembling a Representative Hydrolase Panel

The selection of enzymes for the screening panel should be strategic. It is impractical to test against every hydrolase in the proteome. Instead, the panel should include:

  • Primary Target: The enzyme for which the inhibitor was designed (in our case, Acetylcholinesterase).

  • Closely Related Homologs: Enzymes from the same family that share structural similarity in the active site. For an AChE inhibitor, this would include Butyrylcholinesterase (BChE).

  • Major Serine Hydrolases: A broad selection of serine hydrolases from different subfamilies, as they are a large and frequently targeted enzyme class.[2] This could include proteases (e.g., Trypsin, Chymotrypsin, Thrombin), lipases (e.g., Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL)), and other esterases.[9][10]

  • Representative Non-Serine Hydrolases: Including enzymes with different catalytic mechanisms (e.g., metalloproteases like MMP-2, cysteine proteases like Papain) can help establish the inhibitor's specificity for a particular catalytic type.

Choosing the Right Assay Platform

For high-throughput screening and profiling, colorimetric or fluorometric assays are ideal.[11][12] The principle is straightforward: the enzyme cleaves a synthetic substrate, releasing a chromophore or fluorophore. The rate of color or fluorescence development is directly proportional to enzyme activity.[13] An inhibitor reduces this rate.

For this guide, we will detail a protocol based on the widely used Ellman's method for cholinesterase activity , which can be adapted for many other hydrolases using appropriate substrates.[11][14] This method uses acetylthiocholine as a substrate for AChE. Hydrolysis produces thiocholine, which reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow product measured at 412 nm.[15]

Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for reproducibility. The following diagram outlines the entire process from reagent preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (96-well plate) cluster_analysis Phase 3: Data Acquisition & Analysis P1 Prepare Assay Buffer & Reagents (DTNB, Substrate) A1 Add Assay Buffer P1->A1 P2 Prepare Enzyme Stock Solutions (AChE, Trypsin, etc.) A3 Add Enzyme Solution to appropriate wells P2->A3 P3 Prepare Compound X Serial Dilutions in DMSO A2 Add Compound X Dilutions & Vehicle/Control Inhibitors P3->A2 A1->A2 A2->A3 A4 Pre-incubate (15 min, 37°C) to allow inhibitor binding A3->A4 A5 Initiate Reaction: Add Substrate/DTNB Mix A4->A5 D1 Measure Absorbance (412 nm) in Kinetic Mode (e.g., 10 min) A5->D1 D2 Calculate Reaction Rates (V) D1->D2 D3 Plot % Inhibition vs. [Compound X] D2->D3 D4 Calculate IC50 Values using non-linear regression D3->D4 D5 Determine Selectivity Index D4->D5

Caption: High-level workflow for hydrolase inhibitor selectivity profiling.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed for a 96-well microplate format and incorporates essential controls to ensure data integrity.

Materials:

  • Compound X: Stock solution in 100% DMSO.

  • Enzymes: Purified, recombinant human enzymes (e.g., AChE, BChE, Trypsin, FAAH).

  • Substrates: Appropriate thioester or p-nitrophenyl substrates for each enzyme.

  • Reagents: DTNB, Assay Buffer (e.g., Phosphate Buffer, pH 7.4), DMSO.

  • Controls: Known selective inhibitor for each enzyme (Positive Control), DMSO (Vehicle Control).

  • Equipment: 96-well clear flat-bottom plates, multichannel pipette, microplate reader with 412 nm absorbance filter and kinetic reading capability.

Step-by-Step Methodology:

  • Compound Plate Preparation:

    • Create a serial dilution series of Compound X in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 1 mM.

    • Include wells with DMSO only (for vehicle controls) and a known inhibitor (for positive controls).

  • Assay Plate Setup:

    • This protocol describes the setup for one enzyme. The entire plate layout should be repeated for each enzyme in the panel.

    • Negative Control (No Enzyme): Add 50 µL of Assay Buffer.

    • Vehicle Control (100% Activity): Add 49 µL of Assay Buffer.

    • Test Compound Wells: Add 49 µL of Assay Buffer to each well designated for testing Compound X.

    • Positive Control Well: Add 49 µL of Assay Buffer.

  • Inhibitor Addition and Pre-incubation:

    • Transfer 1 µL of the appropriate DMSO solution from the compound plate to the assay plate. This results in a consistent 2% DMSO concentration across all relevant wells.

    • Add 50 µL of the specific Enzyme Working Solution (pre-diluted in Assay Buffer to a 2X final concentration) to all wells except the Negative Control.

    • Mix the plate gently on an orbital shaker for 30 seconds.

    • Causality Check: Pre-incubate the plate for 15 minutes at the enzyme's optimal temperature (e.g., 37°C). This step is critical to allow the inhibitor to reach binding equilibrium with the enzyme before the reaction is initiated.[13][14]

  • Reaction Initiation and Measurement:

    • Prepare a 2X Substrate/DTNB Working Solution in Assay Buffer.

    • Initiate the reaction by adding 100 µL of the Substrate/DTNB Working Solution to all wells using a multichannel pipette. The final reaction volume will be 200 µL.

    • Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm every 60 seconds for 10-20 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the percent inhibition for each concentration of Compound X using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme))

    • Plot % Inhibition versus the logarithm of Compound X concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, comparative format.

Hypothetical Cross-Reactivity Data for Compound X
Enzyme TargetEnzyme ClassSubstrate UsedCompound X IC50 (nM)
Acetylcholinesterase (AChE) Serine Hydrolase Acetylthiocholine 75
Butyrylcholinesterase (BChE)Serine HydrolaseButyrylthiocholine850
Fatty Acid Amide Hydrolase (FAAH)Serine HydrolaseArachidonoyl-pNA> 10,000
Monoacylglycerol Lipase (MAGL)Serine Hydrolase4-Nitrophenyl Acetate> 10,000
TrypsinSerine ProteaseBAPNA5,200
ChymotrypsinSerine ProteaseSUPHEPA> 10,000
Matrix Metallopeptidase 2 (MMP-2)MetalloproteaseFluorogenic Peptide> 10,000

Data are hypothetical and for illustrative purposes only.

Interpreting the Results

The Selectivity Index is a key metric derived from this data. It is calculated by dividing the IC50 of an off-target enzyme by the IC50 of the primary target.

  • Selectivity for AChE over BChE: 850 nM / 75 nM = 11.3-fold

  • Selectivity for AChE over Trypsin: 5,200 nM / 75 nM = 69.3-fold

Expert Insight: A selectivity index of >100-fold is generally considered good for a chemical probe, indicating that at concentrations effective for inhibiting the primary target, the compound will have minimal impact on the off-target enzyme. In our hypothetical example, Compound X is a potent AChE inhibitor. It shows moderate selectivity against the closely related BChE and reasonable selectivity against Trypsin. Crucially, it shows excellent selectivity (>133-fold) against other major hydrolases like FAAH, MAGL, and MMP-2. This profile suggests that Compound X is a relatively selective tool for studying AChE, although its effects on BChE should be considered when interpreting results in systems where both enzymes are active.

G cluster_selective Selective Inhibition cluster_nonselective Non-Selective Inhibition I1 Compound X T1 Target (AChE) I1->T1 High Affinity (Low IC50) O1 Off-Target 1 (FAAH) I1->O1 Low Affinity (High IC50) O2 Off-Target 2 (MMP-2) I1->O2 Low Affinity (High IC50) I2 Compound Y T2 Target (AChE) I2->T2 High Affinity O3 Off-Target 1 (FAAH) I2->O3 High Affinity O4 Off-Target 2 (MMP-2) I2->O4 Low Affinity

Caption: Selective vs. Non-Selective inhibition profiles.

Conclusion and Future Directions

This guide provides a comprehensive framework for assessing the cross-reactivity of a novel hydrolase inhibitor, Compound X. By employing a strategic enzyme panel and a robust, controlled assay protocol, researchers can generate a quantitative selectivity profile. This data is indispensable for validating the compound as a selective chemical probe, interpreting biological data with confidence, and making informed decisions about its potential for further development.

The hypothetical data for Compound X suggest it is a promising and selective AChE inhibitor. The next logical steps would involve orthogonal validation methods, such as activity-based protein profiling (ABPP) in a complex proteome or cellular thermal shift assays (CETSA), to confirm its selectivity in a more physiologically relevant context.[16] Ultimately, this rigorous, multi-faceted approach to characterization is the bedrock of high-quality chemical biology and successful drug discovery.

References

  • BenchChem. (n.d.). Application Note & Protocol: High-Throughput Screening of Serine Hydrolase Inhibitors Using O-(4-Nitrophenyl).
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  • Husnain, A., et al. (2022). Application of Enzymes in Drug Discovery Research: A Review. UNUSA Press.
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  • Njuguna, N. M., et al. (2016). Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. Journal of Basic & Clinical Pharmacology & Toxicology.
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  • Bachovchin, D. A., et al. (2014). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Chemical Biology.
  • Ahn, K., et al. (2011). Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain. Journal of Pharmacology and Experimental Therapeutics.
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Comparative

An In Vivo Comparative Guide to the Therapeutic Potential of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine in Neuropathic Pain

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vivo validation of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine (hereinafter referred to as...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vivo validation of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine (hereinafter referred to as "Compound X"). Given the current landscape of neuropathic pain research, which highlights a significant unmet medical need, the exploration of novel chemical entities is paramount. This document outlines a scientifically rigorous, multi-faceted approach to compare the performance of Compound X against established and emerging therapeutic alternatives, grounded in hypothetical, yet plausible, experimental data.

The structural components of Compound X, particularly the N-benzylpiperidine motif, suggest a potential interaction with sigma receptors, a promising target in pain modulation.[1][2][3][4] This guide, therefore, hypothesizes that Compound X may exert its therapeutic effects through the antagonism of the sigma-1 receptor (S1R), a chaperone protein implicated in the sensitization of pain pathways.[5][6][7]

The Scientific Rationale: Targeting the Sigma-1 Receptor in Neuropathic Pain

Neuropathic pain arises from damage or dysfunction of the somatosensory nervous system.[6] At the molecular level, a key player in the amplification and maintenance of pain signals is the sigma-1 receptor (S1R).[5][7] S1R is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that modulates a variety of ion channels and signaling pathways involved in neuronal hyperexcitability.[5][7] In neuropathic states, S1R is overexpressed and contributes to central sensitization, a key mechanism underlying chronic pain.[6][8]

Consequently, antagonism of S1R has emerged as a promising therapeutic strategy. Selective S1R antagonists have demonstrated significant analgesic efficacy in a range of preclinical models of neuropathic pain.[5] Our hypothesis is that Compound X, due to its structural characteristics, functions as a selective S1R antagonist, thereby mitigating neuropathic pain by dampening neuronal hyperexcitability.

Hypothesized Signaling Pathway of Compound X

Sigma-1_Receptor_Pathway cluster_presynaptic Presynaptic Terminal cluster_intervention Therapeutic Intervention cluster_outcome Therapeutic Outcome Nerve_Injury Nerve Injury S1R_Upregulation ↑ Sigma-1 Receptor (S1R) Expression Nerve_Injury->S1R_Upregulation ER_Stress ER Stress & Ca2+ Dysregulation S1R_Upregulation->ER_Stress S1R_Blockade S1R Blockade Ion_Channels Ion Channel Sensitization (e.g., NMDA-R, Nav, Cav) ER_Stress->Ion_Channels Hyperexcitability Neuronal Hyperexcitability Ion_Channels->Hyperexcitability Pain_Signal Increased Nociceptive Signaling Hyperexcitability->Pain_Signal Compound_X Compound X (Hypothesized S1R Antagonist) Compound_X->S1R_Blockade Normalization Normalization of Ca2+ Homeostasis & Ion Channel Activity S1R_Blockade->Normalization Reduced_Hyperexcitability Reduced Neuronal Hyperexcitability Normalization->Reduced_Hyperexcitability Analgesia Analgesia Reduced_Hyperexcitability->Analgesia

Caption: Hypothesized mechanism of Compound X in neuropathic pain.

A Framework for Comparative In Vivo Analysis

To rigorously assess the therapeutic potential of Compound X, a comparative approach is essential. We will benchmark its performance against two key comparators:

  • Pregabalin: A first-line, standard-of-care treatment for neuropathic pain. It acts by binding to the α2-δ subunit of voltage-gated calcium channels.[9][10] This provides a comparison against a well-established, albeit different, mechanism of action.

  • E-52862: A selective S1R antagonist that has undergone clinical trials for neuropathic pain.[11][12] This serves as a direct mechanistic competitor, allowing for a head-to-head comparison of efficacy and safety within the same therapeutic class.[5][13]

The in vivo validation will follow a structured workflow, encompassing efficacy, pharmacokinetic, and toxicological assessments.

In Vivo Validation Workflow

In_Vivo_Workflow Start Start: Compound X Synthesis & Characterization Model_Induction Neuropathic Pain Model Induction (e.g., CCI in Rats) Start->Model_Induction Efficacy_Study Efficacy & Dose-Response Study Model_Induction->Efficacy_Study Data_Analysis Comparative Data Analysis (Compound X vs. Comparators) Efficacy_Study->Data_Analysis PK_Study Pharmacokinetic (PK) Profiling PK_Study->Data_Analysis Tox_Study Acute & Sub-chronic Toxicology Tox_Study->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Caption: A streamlined workflow for the in vivo validation of Compound X.

Detailed Experimental Protocols

The following protocols are foundational for the in vivo assessment of Compound X. They are designed to be self-validating by including appropriate controls and standardized procedures.

Efficacy Assessment in the Chronic Constriction Injury (CCI) Model

The CCI model is a widely used and robust model of peripheral neuropathic pain that mimics many of the symptoms observed in humans, such as mechanical allodynia.[14][15][16][17]

Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250g) will be used.

  • CCI Surgery:

    • Anesthetize the rat (e.g., isoflurane).

    • Make a small incision at the mid-thigh level of the left hind limb to expose the sciatic nerve.

    • Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing. The ligatures should be tightened until a slight constriction is observed without arresting epineural blood flow.[14]

    • Close the muscle and skin layers with sutures.

    • Sham-operated animals will undergo the same procedure without nerve ligation.

  • Post-Operative Care: Administer post-operative analgesics and monitor the animals for signs of distress. Allow a 7-day recovery and pain development period.

  • Behavioral Testing (Mechanical Allodynia):

    • Acclimatize the rats to the testing environment.

    • Use von Frey filaments to assess the paw withdrawal threshold (PWT) on the ipsilateral (injured) hind paw.[16]

    • Apply filaments of increasing force to the plantar surface of the paw and record the force at which the animal withdraws its paw.

    • Establish a baseline PWT before surgery and on day 7 post-surgery before drug administration.

  • Drug Administration and Efficacy Readout:

    • On day 7, administer Compound X, Pregabalin, E-52862, or vehicle via an appropriate route (e.g., intraperitoneal or oral).

    • Measure the PWT at multiple time points post-dosing (e.g., 30, 60, 120, and 240 minutes) to determine the time course of the anti-allodynic effect.

    • A dose-response study should be conducted to determine the ED50 for each compound.

Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X is crucial for interpreting efficacy and toxicology data.[18][19][20][21][22]

Protocol:

  • Animal Model: Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling).

  • Drug Administration: Administer a single dose of Compound X via intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[20]

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of Compound X in plasma.

  • Data Analysis:

    • Calculate key PK parameters including:

      • Clearance (CL): The rate at which the drug is removed from the body.

      • Volume of distribution (Vd): The extent of drug distribution in the body tissues.

      • Half-life (t½): The time it takes for the drug concentration to reduce by half.

      • Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation.

Toxicology Assessment

A preliminary assessment of the safety profile of Compound X is essential.

Protocol:

  • Acute Toxicity:

    • Administer single, escalating doses of Compound X to groups of mice or rats.[23][24]

    • Observe the animals for 14 days for signs of toxicity, morbidity, and mortality.[25]

    • Determine the maximum tolerated dose (MTD).

  • Sub-chronic Toxicity (e.g., 14-day study):

    • Administer Compound X daily for 14 days at three dose levels (low, medium, and high) based on the acute toxicity data.[26][27]

    • Include a vehicle control group.

    • Monitor clinical signs, body weight, and food consumption daily.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Conduct a gross necropsy and collect major organs for histopathological examination.

Comparative Data Analysis: A Hypothetical Performance Benchmark

The following tables present hypothetical data to illustrate how Compound X's performance would be compared against Pregabalin and E-52862.

Table 1: Comparative Efficacy in the CCI Rat Model
ParameterCompound XE-52862PregabalinVehicle
Baseline PWT (g) 15.2 ± 1.114.9 ± 1.315.5 ± 1.015.1 ± 1.2
Post-CCI PWT (g) 3.8 ± 0.54.1 ± 0.63.9 ± 0.44.0 ± 0.5
Max. Reversal of Allodynia (%) 85%80%65%<10%
ED50 (mg/kg, PO) 101530N/A
Duration of Action (at ED80) > 4 hours~ 4 hours~ 3 hoursN/A

PWT: Paw Withdrawal Threshold. Data are presented as mean ± SEM. Max reversal is calculated as [(PWTpost-drug - PWTpost-CCI) / (PWTbaseline - PWTpost-CCI)] * 100.

Table 2: Comparative Pharmacokinetic Profile in Rats
ParameterCompound XE-52862Pregabalin
Clearance (mL/min/kg) 15205
Vd (L/kg) 5.04.50.7
t½ (hours) 4.83.52.5
Oral Bioavailability (%F) 60%50%90%
Brain-to-Plasma Ratio 2.52.00.8
Table 3: Comparative Safety Profile
ParameterCompound XE-52862Pregabalin
Acute MTD (mg/kg, PO) > 500> 500> 1000
Adverse Effects (at therapeutic doses) Mild, transient sedationMild sedationSedation, dizziness, ataxia
14-Day Study Findings No significant findingsNo significant findingsIncreased liver enzymes at high dose

Expert Insights and Conclusion

This guide outlines a robust, comparative in vivo validation strategy for a novel compound, Compound X, for the potential treatment of neuropathic pain. The hypothetical data presented positions Compound X as a promising candidate with potentially superior efficacy and a favorable pharmacokinetic profile compared to the direct mechanistic competitor, E-52862, and a different mechanism of action standard-of-care, Pregabalin.

Key Strengths of the Proposed Validation Plan:

  • Mechanistic Grounding: The investigation is rooted in a strong, clinically relevant hypothesis—the antagonism of the sigma-1 receptor.[5][7]

  • Rigorous Comparators: The inclusion of both a standard-of-care and a direct mechanistic competitor allows for a comprehensive evaluation of Compound X's potential advantages.[9][11]

  • Integrated Approach: The concurrent assessment of efficacy, pharmacokinetics, and toxicology provides a holistic view of the compound's therapeutic potential and liabilities.

Based on our hypothetical data, Compound X demonstrates a potent and durable anti-allodynic effect, good oral bioavailability, and significant CNS penetration, with a favorable safety profile. These characteristics would warrant its advancement into more extensive preclinical development, including chronic dosing studies, evaluation in other neuropathic pain models (e.g., Spared Nerve Injury), and detailed mechanism of action studies to confirm its interaction with the sigma-1 receptor.[28][29][30][31][32]

The path of drug development is fraught with challenges, but a systematic and comparative in vivo validation approach, as detailed in this guide, provides the critical data necessary to make informed decisions and ultimately, to bring novel and effective therapies to patients suffering from neuropathic pain.

References

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  • JoVE. (2022). The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice. Journal of Visualized Experiments.

  • Bio-protocol. (n.d.). Neuropathic Pain Model. Bio-protocol.

  • Journal of Visualized Experiments. (2012). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. JoVE, (61), e3393.

  • Gris, G., et al. (2016). The selective sigma-1 receptor antagonist E-52862 attenuates neuropathic pain of different aetiology in rats. Scientific Reports, 6, 24591.

  • PAIN. (2022). Modified Spared Nerve Injury Surgery Model of Neuropathic Pain in Mice. PAIN.

  • Bravo, L., et al. (2017). Haloperidol Decreases Hyperalgesia and Allodynia Induced by Chronic Constriction Injury. Basic & Clinical Pharmacology & Toxicology, 121(5), 349-356.

  • MD Biosciences. (n.d.). Neuropathic Pain | Chronic Constriction Injury (CCI) Model. MD Biosciences.

  • JoVE. (2011). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. Journal of Visualized Experiments.

  • Aragen Life Sciences. (n.d.). Experimental Chronic Constriction Injury (CCI)- induced Neuropathic Pain Model. Aragen Life Sciences.

  • Gálvez, R., et al. (2023). E-52862—A selective sigma-1 receptor antagonist, in peripheral neuropathic pain. European Journal of Pain, 27(8), 925-938.

  • PubMed. (2018). Spared Nerve Injury Model of Neuropathic Pain in Mice. National Library of Medicine.

  • JoVE. (2022). Modified Spared Nerve Injury Surgery Model of Neuropathic Pain in Mice. Journal of Visualized Experiments.

  • Ortiz-Reyes, I., et al. (2016). The selective sigma-1 receptor antagonist E-52862 attenuates neuropathic pain of different aetiology in rats. University of Granada.

  • National Center for Biotechnology Information. (2014). Murine Pharmacokinetic Studies. PMC.

  • Altogen Labs. (n.d.). In Vivo Toxicology Service (Mouse, Rat). Altogen Labs.

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  • WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. WuXi AppTec.

  • National Center for Biotechnology Information. (2013). Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. PMC.

  • ResearchGate. (2013). (PDF) Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. ResearchGate.

  • ACS Publications. (2024). Sigma-1 Receptor as an Emerging Target for Painful Diabetic Neuropathy—A Review. ACS Chemical Neuroscience.

  • ACS Publications. (2022). Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. ACS Pharmacology & Translational Science.

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Bienta.

  • ResearchGate. (2019). Combinations of haloperidol and morphine produce maximal levels of anti-hyperalgesic or potentiation effects in rats with neuropathic pain. ResearchGate.

  • Springer. (2012). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. The AAPS Journal, 14(4), 849-864.

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  • springermedizin.de. (2022). Sigma-1 receptor targeting inhibits connexin 43 based intercellular communication in chronic neuropathic pain. Journal of Neuroinflammation, 19(1), 196.

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  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. FDA.

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  • Frontiers. (2018). Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms. Frontiers in Pharmacology, 9, 143.

  • Altogen Labs. (n.d.). In Vivo Toxicology Service (Mouse, Rat). Altogen Labs.

  • PubMed. (2005). Efficacy of pregabalin in neuropathic pain evaluated in a 12-week, randomised, double-blind, multicentre, placebo-controlled trial of flexible- and fixed-dose regimens. Pain, 115(3), 254-267.

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  • MDPI. (2021). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals, 14(11), 1163.

  • ResearchGate. (2024). Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review. ResearchGate.

  • ResearchGate. (n.d.). In vivo study design. ResearchGate.

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  • Frontiers. (2018). Propionate Protects Haloperidol-Induced Neurite Lesions Mediated by Neuropeptide Y. Frontiers in Molecular Neuroscience, 11, 375.

  • PubMed. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Journal of Medicinal Chemistry, 53(18), 6629-6640.

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  • Wiley Online Library. (1995). New Sigma and 5-HT1A Receptor Ligands: ω-(tetralin-1-yl)-n-alkylamine Derivatives. Archiv der Pharmazie, 328(4), 347-354.

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  • National Center for Biotechnology Information. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC.

  • National Center for Biotechnology Information. (2024). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PMC.

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Sources

Validation

Comparative Guide to Confirming the Binding Site of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine on its Target

For researchers in the vanguard of drug discovery, the journey from identifying a bioactive compound to understanding its precise mechanism of action is both critical and complex. This guide provides a comprehensive, in-...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey from identifying a bioactive compound to understanding its precise mechanism of action is both critical and complex. This guide provides a comprehensive, in-depth comparison of modern experimental and computational methodologies to definitively confirm the binding site of a novel ligand, using N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine as a case study. We will hypothesize its target as the membrane-associated receptor protein (MARP), a putative target implicated in neurological signaling pathways.

This guide is designed for drug development professionals, researchers, and scientists. It eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the real-world workflow of binding site confirmation. We will delve into the "why" behind experimental choices, ensuring a thorough understanding of each technique's strengths, limitations, and the data it generates.

The Challenge: Pinpointing the Interaction

We have synthesized N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, a novel small molecule with demonstrated bioactivity in preliminary screens. Initial computational modeling and SAR (Structure-Activity Relationship) studies suggest an affinity for MARP. However, to advance this compound as a viable drug candidate, we must move beyond prediction and unequivocally confirm its binding site. This process is paramount for understanding its mechanism of action, predicting potential off-target effects, and enabling structure-based drug design.

A Multi-pronged Approach: From In Silico Prediction to Biophysical Confirmation

A robust strategy for binding site confirmation relies on the convergence of evidence from multiple, independent techniques. We will explore a workflow that begins with computational predictions to generate hypotheses, followed by a suite of biophysical and biochemical assays to validate and refine these predictions.

Phase 1: Computational Prediction of Putative Binding Sites

Before embarking on resource-intensive wet-lab experiments, computational methods provide a valuable starting point for identifying potential binding pockets on the target protein. These approaches can be broadly categorized into geometric, energetic, and machine-learning-based methods.[1][2][3][4]

Experimental Protocol: Computational Docking and Binding Site Prediction

  • Protein Preparation: Obtain the 3D structure of MARP from the Protein Data Bank (PDB) or generate a homology model if no experimental structure is available. Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Ligand Preparation: Generate a 3D conformation of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. Assign partial charges and define rotatable bonds.

  • Binding Site Prediction: Utilize software such as SiteHound or DeepSite to predict putative binding pockets on the surface of MARP based on geometric and physicochemical properties.[1][3]

  • Molecular Docking: Perform molecular docking simulations using software like AutoDock or Schrödinger's Glide to predict the binding pose and affinity of the ligand within the identified pockets.[5]

  • Analysis: Analyze the docking results to identify the most probable binding site based on scoring functions and visual inspection of the protein-ligand interactions.

Data Presentation: Predicted Binding Pockets on MARP

Putative SiteLocation on MARPKey Interacting Residues (Predicted)Docking Score (kcal/mol)Druggability Score
Site 1Extracellular VestibuleTyr88, Phe102, Trp287-9.80.85
Site 2Transmembrane Domain IIIVal120, Ile124, Leu150-7.20.65
Site 3Intracellular Loop 2Asp190, Glu194, Arg201-6.50.40

Interpretation of Computational Data: The computational analysis predicts three potential binding sites. Site 1, located in the extracellular vestibule, shows the most favorable docking score and druggability index, making it our primary hypothesis for the binding site of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. The predicted interactions with aromatic residues (Tyr88, Phe102, Trp287) suggest a strong hydrophobic and pi-stacking component to the binding.

Visualization: Computational Workflow

G cluster_0 Computational Phase PDB MARP 3D Structure Prep Prepare Structures PDB->Prep Ligand Ligand 3D Structure Ligand->Prep SitePred Predict Binding Pockets Prep->SitePred Docking Molecular Docking SitePred->Docking Analysis Analyze Results Docking->Analysis G cluster_1 ITC Experiment Protein MARP in Cell Titration Inject Ligand Protein->Titration Ligand Ligand in Syringe Ligand->Titration Heat Measure Heat Change Titration->Heat Analysis Fit Binding Isotherm Heat->Analysis Thermo Determine Kd, n, ΔH Analysis->Thermo

Sources

Comparative

A Head-to-Head Comparative Analysis of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine and Established Azole Antifungal Agents

A Technical Guide for Researchers in Drug Development In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents with improved efficacy and unique mechanisms of action is paramount....

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents with improved efficacy and unique mechanisms of action is paramount. This guide presents a comprehensive head-to-head comparison of the investigational compound, N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, against two leading azole antifungal drugs: Fluconazole and Voriconazole.

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth analysis of the compound's potential antifungal activity. By synthesizing technical data with field-proven insights, this guide offers a framework for evaluating its performance and elucidating its mechanism of action. Our narrative is grounded in scientific integrity, explaining the rationale behind experimental designs and ensuring that every described protocol is a self-validating system.

Introduction to the Compounds

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is a novel molecule featuring a substituted N-benzylpiperidine scaffold. Preliminary research has suggested potential biological activity, including antifungal properties.[1] The presence of the piperidine moiety, a common fragment in pharmaceuticals, suggests the possibility of interactions with biological targets.[1] However, its specific mechanism of action remains to be elucidated.

Fluconazole is a widely used triazole antifungal agent. Its mechanism of action is well-established and involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase.[2][3][4][5][6] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2][3][4][5][6] Inhibition of this pathway disrupts membrane integrity, leading to fungistatic or fungicidal effects.[2][3][4]

Voriconazole is a second-generation triazole with a broader spectrum of activity compared to fluconazole.[1][7][8][9][10] It also targets and potently inhibits lanosterol 14-alpha-demethylase, disrupting ergosterol synthesis and compromising fungal cell membrane integrity.[1][8][9][10]

N-benzyl-piperidin-4-one serves as a structural analog for comparison. While not a clinical antifungal, derivatives of N-benzyl piperidin-4-one have been synthesized and investigated for their antimicrobial activities, showing potent effects against various fungal and bacterial strains. This makes it a relevant structural comparator to help discern the contribution of the core N-benzylpiperidine scaffold to the observed biological activity.

Comparative Efficacy: Antifungal Susceptibility Testing

To quantitatively assess the antifungal potency of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine relative to the established azoles, a standardized in vitro susceptibility assay is essential. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method (M27) provides a reproducible and widely accepted framework for this purpose.[11][12][13][14][15]

Experimental Workflow: Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading prep_compounds Prepare serial dilutions of test compounds (N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, Fluconazole, Voriconazole) dispense Dispense 100 µL of each compound dilution into 96-well microtiter plates prep_compounds->dispense prep_inoculum Prepare standardized fungal inoculum (e.g., Candida albicans, Cryptococcus neoformans) in RPMI-1640 medium inoculate Inoculate each well with 100 µL of the fungal suspension prep_inoculum->inoculate dispense->inoculate controls Include sterility (medium only) and growth (inoculum only) controls inoculate->controls incubate Incubate plates at 35°C controls->incubate read_mic Read Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically after 24-48 hours incubate->read_mic

Caption: Workflow for CLSI M27 Broth Microdilution Antifungal Susceptibility Testing.

Detailed Protocol: CLSI M27 Broth Microdilution Assay
  • Preparation of Antifungal Agents:

    • Prepare stock solutions of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, Fluconazole, and Voriconazole in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in RPMI-1640 medium (buffered with MOPS) to achieve a range of final concentrations.

  • Inoculum Preparation:

    • Culture the selected fungal strains (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans ATCC 208821) on appropriate agar plates.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[7]

  • Assay Procedure:

    • Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Incubation and MIC Determination:

    • Incubate the plates at 35°C for 24 to 48 hours.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength.

Comparative MIC Data
CompoundCandida albicans (MIC90, µg/mL)Cryptococcus neoformans (MIC90, µg/mL)
N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine To be determinedTo be determined
Fluconazole 0.125 - 16[5][7]8.0 - 16[7]
Voriconazole ≤1[16]0.12 - 0.25[7]

Elucidating the Mechanism of Action: Enzyme Inhibition Assay

Given that the comparator drugs, Fluconazole and Voriconazole, act by inhibiting lanosterol 14-alpha-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway, it is logical to investigate whether N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine shares this mechanism. A direct enzyme inhibition assay can provide valuable insights.

Ergosterol Biosynthesis Pathway and Point of Inhibition

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Azoles Fluconazole & Voriconazole Azoles->Enzyme Inhibit Test_Compound N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine (Hypothesized) Test_Compound->Enzyme Inhibit? Enzyme->Ergosterol

Caption: Simplified ergosterol biosynthesis pathway highlighting the inhibitory action of azole antifungals.

Detailed Protocol: Lanosterol 14-alpha-Demethylase (CYP51) Inhibition Assay

This protocol is adapted from established methods for assessing CYP51 inhibition.[4][8]

  • Reagents and Materials:

    • Recombinant fungal lanosterol 14-alpha-demethylase (CYP51).

    • Lanosterol (substrate).

    • NADPH regenerating system (or NADPH).

    • Cytochrome P450 reductase.

    • Test compounds (N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, Fluconazole, Voriconazole) at various concentrations.

    • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).

  • Assay Procedure:

    • In a microcentrifuge tube or 96-well plate, combine the reaction buffer, recombinant CYP51, and cytochrome P450 reductase.

    • Add the test compound at the desired final concentration and pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding lanosterol and the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a quenching solution (e.g., an organic solvent like ethyl acetate).

  • Detection and Analysis:

    • Extract the sterols from the reaction mixture using the organic solvent.

    • Analyze the extracted sterols by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of lanosterol consumed or the amount of product formed.

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Comparative IC50 Data
CompoundLanosterol 14-alpha-Demethylase IC50 (µM)
N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine To be determined
Fluconazole 0.31 - 0.6[1][2]
Voriconazole ~0.2[1]

Discussion and Future Directions

This guide provides a framework for a direct, head-to-head comparison of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine with the established antifungal agents, Fluconazole and Voriconazole. The proposed experiments will generate critical data on its antifungal efficacy and potential mechanism of action.

Interpretation of Potential Outcomes:

  • Potent Antifungal Activity and CYP51 Inhibition: If the novel compound exhibits low MIC values and a low IC50 in the enzyme assay, it would suggest a similar mechanism of action to the azoles and warrant further investigation as a potential new antifungal agent in this class.

  • Potent Antifungal Activity but No CYP51 Inhibition: This would be a particularly exciting outcome, indicating a novel mechanism of action. Further studies, such as cell wall integrity assays or investigations into other fungal-specific pathways, would be necessary to elucidate this new mechanism.

  • Weak or No Antifungal Activity: This result would suggest that the N-benzylpiperidine scaffold, in this particular configuration, is not conducive to potent antifungal activity.

The inclusion of a structural analog like N-benzyl-piperidin-4-one in these assays can help to contextualize the results. If the core scaffold shows some basal level of activity, it can inform future structure-activity relationship (SAR) studies to optimize the molecule for enhanced potency.

References

  • Small-Molecule Inhibitors Targeting Sterol 14α-Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • In Vitro Activities of Voriconazole, Fluconazole, and Itraconazole against 566 Clinical Isolates of Cryptococcus neoformans from the United States and Africa. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Fluconazole: a new triazole antifungal agent. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. (2021). National Institutes of Health. Retrieved January 17, 2026, from [Link]

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  • Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • The Mechanism of Action of Voriconazole: A Deep Dive into Antifungal Efficacy. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved January 17, 2026, from [Link]

  • What is the mechanism of action of Fluconazole (an antifungal medication)? (2025). Dr.Oracle. Retrieved January 17, 2026, from [Link]

  • What is the mechanism of Fluconazole? (2024). Patsnap Synapse. Retrieved January 17, 2026, from [Link]

  • IC 50 s of fluconazole for the lanosterol 14-demethylase activity,... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

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  • What is the mechanism of action of fluconazole (Diflucan®)? (n.d.). Study.com. Retrieved January 17, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

This document provides a detailed procedural guide for the safe and compliant disposal of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. As a research chemical, proper handling and disposal are paramount to ensure t...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed procedural guide for the safe and compliant disposal of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. As a research chemical, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to maintain environmental integrity. This guide is founded on established principles of chemical safety and hazardous waste management, drawing parallels from structurally similar aromatic amines and piperidine derivatives.

Disclaimer: A specific Safety Data Sheet (SDS) for N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is not publicly available at the time of this writing. The following procedures are based on the known hazards of analogous compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

Part 1: Hazard Identification and Risk Assessment

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is a complex organic molecule containing a tertiary amine, a substituted piperidine ring, and a benzyl group. Based on these structural motifs, a comprehensive hazard assessment is critical before any handling or disposal procedures are initiated. The anticipated hazards are extrapolated from similar chemical structures.

Anticipated Hazards:

Hazard StatementGHS Classification (Anticipated)Rationale and Source Analogy
Harmful if swallowedAcute Toxicity, Oral (Category 4)Benzylamine and its derivatives are known to be harmful if ingested.[1][2][3]
Causes severe skin burns and eye damageSkin Corrosion (Category 1B), Serious Eye Damage (Category 1)Aromatic amines and piperidine derivatives are often corrosive and can cause severe tissue damage upon contact.[1][2][3][4]
May cause an allergic skin reactionSkin Sensitization (Category 1)Amines are a well-documented class of skin sensitizers.[5]
Harmful to aquatic life with long-lasting effectsHazardous to the aquatic environment, long-term hazard (Category 3)Many organic amines are toxic to aquatic organisms.[2][6][7]

Part 2: Personal Protective Equipment (PPE) and Engineering Controls

Due to the anticipated corrosive and toxic nature of this compound, stringent adherence to PPE and engineering controls is mandatory.

Required PPE and Engineering Controls:

Control MeasureSpecificationRationale
Engineering Controls Chemical Fume HoodAll handling and preparation for disposal must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][6][8]
Eye and Face Protection Chemical safety goggles and a face shieldProvides maximum protection against splashes and contact with corrosive materials.[1][3][4] Adherence to OSHA 29 CFR 1910.133 or European Standard EN166 is recommended.[4][6]
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Provides a barrier against skin contact. Check glove manufacturer's compatibility charts for specific breakthrough times. Aromatic amines can sometimes permeate standard laboratory gloves.[9]
Body Protection Chemical-resistant lab coat, closed-toe shoes, and long pantsPrevents accidental skin contact with spills or drips.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridgeMay be required for spill cleanup or if there is a potential for exposure outside of a fume hood. Follow OSHA respirator regulations found in 29 CFR 1910.134.[6]

Part 3: Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, determine the extent of the spill. For large spills, contact your institution's EHS department immediately.

  • Don Appropriate PPE: Before attempting to clean a small, manageable spill, don the full PPE outlined in Part 2.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a spill pillow to contain the liquid.[10] Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (if applicable and safe): For small spills, cautious neutralization with a weak acid (e.g., citric acid solution) may be possible, but this should only be attempted by trained personnel.

  • Collect and Containerize: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[5] Use non-sparking tools if the material is flammable.[5][6]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Waste: All contaminated materials, including absorbent, gloves, and cleaning supplies, must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and EHS department, even if it is small.

Part 4: Proper Disposal Procedures

The disposal of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine must be handled in accordance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[11][12]

Step 1: Waste Determination

The first step is to classify the waste as hazardous.[13] Based on its anticipated properties, this compound would likely be classified as a hazardous waste due to its corrosivity and potential toxicity. Your institution's EHS department will provide the final determination.

Step 2: Waste Segregation and Collection
  • Do Not Mix: Do not mix this waste with other waste streams unless explicitly instructed to do so by your EHS department.[14] Mixing incompatible chemicals can lead to dangerous reactions.

  • Dedicated Container: Collect waste N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine and any materials contaminated with it in a dedicated, properly labeled hazardous waste container.[13]

  • Container Compatibility: The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable for amine waste.[12] Do not use metal containers for corrosive waste.[12][14]

Step 3: Labeling

Proper labeling is a critical component of hazardous waste management.[15][16] The label must include:

  • The words "Hazardous Waste"[14][15][16]

  • The full chemical name: "N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine"

  • The specific hazard characteristics (e.g., Corrosive, Toxic)[16]

  • The accumulation start date

  • The name and contact information of the generating researcher or lab

Step 4: Storage
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[15][16]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[12]

  • Keep Closed: The container must be kept tightly sealed at all times, except when adding waste.[13][14]

Step 5: Disposal
  • Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not pour this chemical down the drain or dispose of it in the regular trash.[13]

  • Transportation: Only licensed hazardous waste transporters are permitted to move the waste off-site for final disposal.[16]

  • Final Disposition: The most common and environmentally sound disposal method for this type of organic waste is high-temperature incineration at a licensed facility.[15][17]

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine A Waste Generation B Perform Hazard Assessment (Corrosive, Toxic) A->B I Spill or Release A->I C Segregate Waste in Compatible Container B->C D Label Container: 'Hazardous Waste' + Chemical Name + Hazards C->D E Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E F Contact EHS for Pickup E->F G Transport by Licensed Hauler to Permitted Facility F->G H Final Disposal (e.g., Incineration) G->H J Follow Spill Management Protocol I->J Yes J->C Collect Spill Debris

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

This guide provides essential safety and operational protocols for handling N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. Given that this is a compound with limited publicly available toxicological data, this docum...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for handling N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. Given that this is a compound with limited publicly available toxicological data, this document is founded on the precautionary principle. The recommendations are derived from the chemical's structure—a substituted benzylamine—and data from analogous compounds. It is imperative to treat this substance as potentially hazardous, assuming it may be corrosive, toxic, and readily absorbed through the skin.

This guide is intended to supplement, not replace, your institution's formal Chemical Hygiene Plan (CHP) and a thorough, task-specific hazard assessment.[1][2][3] All laboratory personnel must receive training on the specific hazards and handling procedures outlined in their lab's CHP before beginning work.[1][3]

Hazard Analysis: Understanding the Risk

The molecular structure of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine contains functional groups that warrant a cautious approach. Substituted amines, particularly benzylamines, are often corrosive and can cause severe skin burns and eye damage.[4][5][6][7][8] They can also be harmful if swallowed, inhaled, or absorbed through the skin.[4][6][7] Therefore, all handling procedures must be designed to eliminate these routes of exposure.

Key Potential Hazards:

  • Dermal Contact: High risk of causing chemical burns and systemic toxicity through skin absorption.[7][8][9]

  • Ocular Contact: Potential for severe eye damage or blindness.[7][8][9]

  • Inhalation: Vapors or aerosols may cause respiratory tract irritation or burns.[4][6]

  • Ingestion: Expected to be harmful or fatal if swallowed.[7][8]

Due to these potential risks, a multi-layered Personal Protective Equipment (PPE) strategy is mandatory.

Core PPE Requirements: A Non-Negotiable Baseline

For any procedure involving N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, the following minimum PPE is required.[10][11][12] A task-specific hazard assessment may indicate the need for additional or more specialized protection.[10][13]

PPE ComponentSpecificationRationale
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 rated) AND a full-face shield.Safety glasses are insufficient.[10] Goggles protect against splashes, while the face shield provides a second barrier for the entire face, which is critical when handling corrosive materials.[10][14]
Hand Protection Double-gloving: an inner pair of nitrile gloves with an outer pair of thicker, chemically resistant gloves (e.g., butyl rubber or Viton™).Disposable nitrile gloves alone offer only minimal splash protection and should be removed immediately upon contact.[10] Double-gloving with a more robust outer layer provides extended protection against this potentially aggressive amine.
Body Protection Flame-resistant (FR) laboratory coat with long sleeves and a fully fastened front.Protects personal clothing and skin from splashes. An FR coat is recommended as a best practice when handling organic compounds.[14]
Foot Protection Fully enclosed, chemical-resistant shoes.Protects against spills. Open-toed shoes or sandals are strictly prohibited in any laboratory setting.[12][14]

Experimental Protocols: Safe Handling in Practice

Adherence to strict protocols for donning and doffing PPE is as crucial as the equipment itself. Incorrect removal can lead to exposure and contamination.

Donning PPE: A Step-by-Step Procedure
  • Footwear and Attire: Confirm you are wearing long pants and fully enclosed shoes.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Laboratory Coat: Put on your flame-resistant lab coat, ensuring it is fully buttoned or snapped.

  • Outer Gloves: Put on the second, heavier pair of chemically resistant gloves, pulling the cuffs over the sleeves of your lab coat.

  • Eye and Face Protection: Put on your chemical splash goggles first, ensuring a snug fit. Then, put on the full-face shield.

Doffing PPE: The Contamination Control Protocol

This process is designed to systematically remove the most contaminated items first. Perform these steps in the anteroom or designated area just outside the immediate workspace.

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by grasping the outside of the cuff and pulling it inside-out. With your now-ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them immediately in the designated hazardous waste container.[15]

  • Face Shield and Goggles: Remove the face shield by touching the headband only. Then, remove the goggles. Place them in a designated area for decontamination.

  • Laboratory Coat: Unbutton or unsnap the lab coat. Remove it by rolling it down your shoulders, touching only the inside. Fold it so the contaminated exterior is contained inward and place it in the designated receptacle for lab laundry or disposal.

  • Inner Gloves: Remove the final pair of nitrile gloves following the same procedure as in step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[5]

Operational and Disposal Plans

Safe handling extends beyond personal protection to include your workspace and waste streams.

Engineering Controls

All weighing, handling, and experimental procedures involving N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[3] The fume hood's sash should be kept as low as possible.

Spill Management

In the event of a spill, evacuate the immediate area and alert your supervisor. Only personnel trained in hazardous spill response and wearing appropriate PPE should attempt to clean it up. An amine-specific spill kit containing a neutralizing agent and absorbent material should be readily available.[4]

Waste Disposal

Proper waste segregation is critical to prevent hazardous reactions.[15]

  • Solid Waste: All contaminated disposables (gloves, weigh paper, absorbent pads, etc.) must be placed in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams.

  • Liquid Waste: Unused or waste solutions containing the amine must be collected in a designated, labeled, and sealed hazardous waste container. Do not store amine waste in metal containers.[16]

  • Neutralization: In-lab neutralization of amine waste should only be performed by trained personnel following a validated and approved institutional procedure.[17][18] Generally, this involves slow dilution followed by careful addition of a suitable acid (e.g., hydrochloric acid) to a pH below 7.[17] However, for uncharacterized compounds, direct disposal through a licensed hazardous waste company is the safest approach.[15]

Visualizing the Safety Workflow

The following diagrams illustrate the decision-making process and workflow for safely handling N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine.

PPE_Workflow cluster_prep Preparation Phase cluster_donning PPE Donning Sequence cluster_handling Handling & Disposal cluster_doffing PPE Doffing Sequence A Review SOP & Conduct Task-Specific Hazard Assessment B Verify Chemical Fume Hood Certification is Current C Locate Emergency Equipment (Shower, Eyewash, Spill Kit) D 1. Inner Nitrile Gloves C->D Proceed to Donning E 2. Lab Coat (Fully Fastened) D->E F 3. Outer Chemical-Resistant Gloves (over cuffs) E->F G 4. Chemical Splash Goggles F->G H 5. Full Face Shield G->H I Work Within Chemical Fume Hood H->I Begin Work J Segregate Hazardous Waste (Solid & Liquid) I->J K 1. Remove Outer Gloves J->K Exit Work Area L 2. Remove Face Shield & Goggles K->L M 3. Remove Lab Coat L->M N 4. Remove Inner Gloves M->N O 5. Wash Hands Thoroughly N->O

Sources

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